CK1-IN-2
Description
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Structure
3D Structure
Properties
Molecular Formula |
C17H12FN3O2 |
|---|---|
Molecular Weight |
309.29 g/mol |
IUPAC Name |
4-[3-(4-fluorophenyl)-1-methylpyrazol-4-yl]-7H-furo[3,4-b]pyridin-5-one |
InChI |
InChI=1S/C17H12FN3O2/c1-21-8-13(16(20-21)10-2-4-11(18)5-3-10)12-6-7-19-14-9-23-17(22)15(12)14/h2-8H,9H2,1H3 |
InChI Key |
XISSYJGQGSMWHO-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of CK1-IN-2 (PF-05251749)
For Researchers, Scientists, and Drug Development Professionals
Abstract
CK1-IN-2, also identified as PF-05251749, is a potent, selective, and brain-penetrant small molecule inhibitor of Casein Kinase 1 (CK1), with primary activity against the delta (CK1δ) and epsilon (CK1ε) isoforms. Its mechanism of action centers on the competitive inhibition of ATP binding to these kinases, thereby modulating critical cellular signaling pathways, most notably the circadian rhythm. This targeted inhibition has positioned this compound as a promising therapeutic candidate for neurological disorders characterized by circadian dysregulation, such as Alzheimer's and Parkinson's disease, as well as for the treatment of facioscapulohumeral muscular dystrophy (FSHD). This guide provides a comprehensive overview of the mechanism of action of this compound, supported by available quantitative data, and outlines key experimental methodologies for its study.
Core Mechanism of Action: Inhibition of Casein Kinase 1δ and 1ε
This compound functions as a reversible, ATP-competitive inhibitor of CK1δ and CK1ε. These serine/threonine kinases are integral components of the core circadian clock machinery in mammals. By phosphorylating key clock proteins, including PER (Period) and CRY (Cryptochrome), CK1δ and CK1ε regulate their stability and nuclear translocation, thereby controlling the period length of the circadian rhythm.
This compound binds to the ATP-binding pocket of CK1δ and CK1ε, preventing the transfer of phosphate (B84403) from ATP to their substrates. This inhibition leads to the stabilization and nuclear accumulation of PER and CRY proteins, which in turn repress the transcriptional activity of the CLOCK/BMAL1 complex. This molecular cascade ultimately results in a lengthening of the circadian period.
Quantitative Data: Potency and Selectivity
The inhibitory activity of this compound has been quantified against several kinase targets. The available data demonstrates its high potency for CK1δ and CK1ε, with a degree of selectivity against other kinases.
| Kinase Target | IC50 (nM) | Reference |
| Casein Kinase 1α (CK1α) | 123 | |
| Casein Kinase 1δ (CK1δ) | 19.8, 33.1 | |
| Casein Kinase 1ε (CK1ε) | 26.8, 51.6 | |
| p38α | 74.3 |
Note: Variations in IC50 values may arise from different experimental conditions and assay formats.
Signaling Pathways and Cellular Effects
The primary signaling pathway affected by this compound is the circadian rhythm pathway. However, its influence extends to other cellular processes, including muscle differentiation.
Circadian Rhythm Regulation
The core mechanism of this compound in regulating the circadian rhythm is depicted in the following signaling pathway diagram.
Caption: this compound inhibits CK1δ/ε, stabilizing PER/CRY and lengthening the circadian period.
Regulation of DUX4 Expression and Myogenesis in FSHD
In the context of Facioscapulohumeral Muscular Dystrophy (FSHD), the aberrant expression of the DUX4 gene in muscle cells is a key pathological event. CK1 has been identified as a novel target for repressing DUX4 expression. This compound has been shown to promote myotube fusion in cellular models of FSHD. The proposed mechanism involves the inhibition of CK1, which in turn suppresses DUX4-mediated pathology and allows for proper muscle cell differentiation and fusion.
Caption: this compound inhibits CK1, repressing DUX4 and promoting myotube fusion in FSHD models.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are crucial for reproducible research. Below are generalized methodologies for key assays.
In Vitro Kinase Inhibition Assay (Generic Protocol)
This protocol outlines a common method for determining the IC50 of an inhibitor against a specific kinase.
Caption: Workflow for a typical in vitro kinase inhibition assay to determine IC50 values.
Methodology:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in an appropriate buffer (e.g., DMSO).
-
Prepare solutions of the target kinase (e.g., recombinant human CK1δ or CK1ε), a suitable substrate (e.g., a specific peptide or protein), and ATP at desired concentrations in kinase reaction buffer.
-
-
Assay Procedure:
-
In a multi-well plate, add the kinase solution to each well.
-
Add the serially diluted this compound or vehicle control (e.g., DMSO) to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 30°C) to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed for a set duration (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA-containing buffer).
-
-
Signal Detection and Data Analysis:
-
Detect the amount of product formed or ATP consumed using a suitable detection method (e.g., luminescence-based assays like Kinase-Glo®, or fluorescence-based assays).
-
Calculate the percentage of kinase activity inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Myotube Fusion Assay (Generic Protocol)
This protocol describes a method to assess the effect of this compound on the fusion of myoblasts into myotubes, a key process in muscle development.
Methodology:
-
Cell Culture and Differentiation:
-
Culture primary human myoblasts or a suitable myoblast cell line (e.g., C2C12) in growth medium until they reach a desired confluency.
-
Induce differentiation by switching to a differentiation medium (e.g., low-serum medium).
-
-
Treatment:
-
Treat the differentiating myoblasts with various concentrations of this compound or a vehicle control. The treatment period can range from 24 to 72 hours, depending on the cell type and experimental goals.
-
-
Immunofluorescence Staining:
-
After the treatment period, fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin in PBS).
-
Incubate the cells with a primary antibody against a marker of myotube formation, such as Myosin Heavy Chain (MHC).
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with a fluorescent nuclear stain (e.g., DAPI).
-
-
Image Acquisition and Analysis:
-
Acquire images of the stained cells using a fluorescence microscope.
-
Quantify myotube formation by calculating the fusion index, which is the percentage of nuclei within MHC-positive myotubes (defined as having a minimum number of nuclei, e.g., ≥3) out of the total number of nuclei.
-
Conclusion
This compound (PF-05251749) is a potent and selective dual inhibitor of CK1δ and CK1ε. Its primary mechanism of action involves the direct inhibition of these kinases, leading to the modulation of the circadian rhythm. This activity underlies its potential for treating neurological disorders. Furthermore, its ability to repress DUX4 expression and promote myogenesis in preclinical models of FSHD highlights a distinct and promising therapeutic avenue. The experimental protocols provided herein offer a foundation for further investigation into the nuanced mechanisms and therapeutic potential of this compelling small molecule inhibitor. Further research, particularly comprehensive kinase profiling and in vivo efficacy studies, will be crucial in fully elucidating the therapeutic window and potential applications of this compound.
The Discovery and Development of CK1-IN-2: A Technical Guide to a Potent Casein Kinase 1 Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Casein Kinase 1 (CK1) is a family of serine/threonine kinases that are pivotal regulators of numerous cellular processes. The isoforms CK1δ and CK1ε are particularly crucial in the orchestration of the circadian rhythm, the body's intrinsic 24-hour clock. Dysregulation of this internal timing mechanism has been implicated in a variety of neurological and psychiatric disorders, including Alzheimer's disease and Parkinson's disease.[1][2] CK1-IN-2, also known as PF-05251749, is a potent, selective, and brain-penetrant dual inhibitor of CK1δ and CK1ε.[3][4] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, offering valuable insights for researchers and drug development professionals working on novel therapeutics targeting the circadian system.
Mechanism of Action: Targeting the Circadian Clock
The circadian rhythm is governed by a transcriptional-translational feedback loop involving a set of core clock proteins. The proteins CLOCK and BMAL1 form a heterodimer that promotes the transcription of the Period (PER) and Cryptochrome (CRY) genes. As PER and CRY proteins accumulate, they translocate to the nucleus and inhibit their own transcription by repressing the activity of the CLOCK/BMAL1 complex.
CK1δ and CK1ε play a critical role in this negative feedback loop by phosphorylating PER proteins. This phosphorylation is a key step that regulates the stability and degradation of PER proteins.[5][6][7] By phosphorylating PER, CK1δ/ε marks it for ubiquitination and subsequent degradation by the proteasome. This degradation relieves the repression on CLOCK/BMAL1, allowing a new cycle of transcription to begin.
This compound (PF-05251749) exerts its effect by directly inhibiting the kinase activity of CK1δ and CK1ε.[3] This inhibition prevents the phosphorylation of PER proteins, leading to their stabilization and accumulation. The increased levels of PER protein enhance the feedback inhibition of the CLOCK/BMAL1 complex, thereby lengthening the period of the circadian rhythm. This modulation of the circadian clock is the basis for its therapeutic potential in disorders characterized by circadian disruption.[1]
References
- 1. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 2. bcn.iums.ac.ir [bcn.iums.ac.ir]
- 3. selleckchem.com [selleckchem.com]
- 4. PF-05251749 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. CK1 in Developmental signaling: Hedgehog and Wnt - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Casein Kinase 1α as a Regulator of Wnt-Driven Cancer [mdpi.com]
- 7. researchgate.net [researchgate.net]
CK1-IN-2: A Technical Guide for Researchers
An In-depth Technical Guide on the Potent Casein Kinase 1 Inhibitor, CK1-IN-2, for Researchers, Scientists, and Drug Development Professionals.
This compound is a potent and selective inhibitor of Casein Kinase 1 (CK1) isoforms, particularly CK1δ and CK1ε. As a member of the serine/threonine-selective protein kinase family, CK1 is implicated in a multitude of cellular processes, including Wnt signaling, circadian rhythms, and DNA repair.[1][2] Dysregulation of CK1 activity is linked to various diseases, making its inhibitors, such as this compound, valuable tools for research and potential therapeutic development.[3] This guide provides a comprehensive overview of the chemical structure, properties, biological activity, and experimental applications of this compound.
Core Chemical and Physical Properties
This compound is an organic small molecule with a distinct heterocyclic structure. Its key chemical identifiers and physicochemical properties are summarized below, providing essential information for its handling, storage, and use in experimental settings.
| Property | Data | Reference |
| Molecular Formula | C₁₇H₁₂FN₃O₂ | [4] |
| Molecular Weight | 309.29 g/mol | [4] |
| CAS Number | 1383376-92-8 | [5] |
| Appearance | Off-white to light yellow solid | [5] |
| SMILES String | O=C1OCC2=NC=CC(C3=CN(C)N=C3C4=CC=C(F)C=C4)=C12 | [5] |
| Solubility | DMSO: 50 mg/mL (161.66 mM) | [5] |
| Storage (Powder) | -20°C for 3 years | [5] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | [5] |
Biological Activity and Target Profile
This compound demonstrates high potency against several Casein Kinase 1 isoforms. Its inhibitory activity extends to p38α, a mitogen-activated protein kinase (MAPK), although with lower potency. The half-maximal inhibitory concentrations (IC₅₀) highlight its selectivity profile.
| Target | IC₅₀ (nM) | Reference |
| CK1δ | 19.8 | [5][8] |
| CK1ε | 26.8 | [5][8] |
| CK1α | 123 | [5][8] |
| p38α | 74.3 | [5][8] |
Mechanism of Action and Signaling Pathway Involvement
As a kinase inhibitor, this compound is presumed to function as an ATP-competitive inhibitor, binding to the ATP pocket of the kinase domain and preventing the phosphorylation of substrate proteins. The Casein Kinase 1 family, particularly the CK1δ and CK1ε isoforms, are crucial regulators of the Wnt signaling pathway. CK1 phosphorylates key components of the β-catenin destruction complex, such as Axin and Adenomatous Polyposis Coli (APC), as well as β-catenin itself, targeting it for ubiquitination and proteasomal degradation. By inhibiting CK1, this compound can stabilize β-catenin, leading to its accumulation in the cytoplasm and subsequent translocation to the nucleus to activate Wnt target gene expression.
References
- 1. Casein kinase 1 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Using SMILES strings for the description of chemical connectivity in the Crystallography Open Database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simplified Molecular Input Line Entry System - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
The Role of Casein Kinase 1 (CK1) Inhibition in Cellular Signaling: A Technical Guide
An In-depth Review for Researchers, Scientists, and Drug Development Professionals
Introduction
Casein Kinase 1 (CK1) is a family of highly conserved serine/threonine protein kinases that are pivotal in regulating a multitude of cellular processes.[1] This family, comprising isoforms such as α, δ, and ε, acts as a critical node in several signaling networks essential for development and tissue homeostasis.[1] Consequently, dysregulation of CK1 activity is implicated in the pathophysiology of numerous diseases, including cancer and neurodegenerative disorders, making it a compelling target for therapeutic intervention.
This technical guide focuses on the involvement of CK1 inhibition in key signaling pathways. While the specific inhibitor CK1-IN-2 was queried, publicly available data for this particular compound is scarce. Therefore, this document will provide a comprehensive overview of the effects of inhibiting CK1 using data from well-characterized, representative small-molecule inhibitors. We will delve into the mechanistic roles of CK1 in the Wnt, Hedgehog, and Hippo signaling pathways, present quantitative data for various inhibitors, and provide detailed experimental protocols for assessing their activity.
Core Signaling Pathways Modulated by CK1 Inhibition
CK1 isoforms are integral components of multiple signaling cascades, where they can have both positive and negative regulatory roles. Inhibition of CK1 can therefore lead to significant downstream effects, making it a potent strategy for modulating these pathways in disease states.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is fundamental to embryonic development and adult tissue maintenance.[2] Its aberrant activation is a hallmark of many cancers, particularly colorectal cancer. CK1α plays a crucial role in the β-catenin destruction complex, which also includes Axin, Adenomatous Polyposis Coli (APC), and Glycogen Synthase Kinase 3 (GSK3).
In the absence of a Wnt ligand ("Wnt OFF"), CK1α initiates the sequential phosphorylation of β-catenin.[2] This "priming" phosphorylation allows for subsequent phosphorylation by GSK3, marking β-catenin for ubiquitination and proteasomal degradation.[2] Inhibition of CK1α would be expected to stabilize β-catenin, thereby activating the pathway. However, some small molecules have been shown to allosterically activate CK1α, enhancing β-catenin degradation and thus inhibiting Wnt signaling.[3][4] Furthermore, CK1δ and CK1ε are involved in the phosphorylation of other components of the Wnt pathway, such as Dishevelled (Dvl) and the co-receptor LRP5/6, where they can have both activating and inhibitory roles depending on the context.[5]
Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is vital for embryonic patterning and has been implicated in tumorigenesis, particularly in basal cell carcinoma and medulloblastoma.[6] CK1 plays a dual role in this pathway, participating in both the activation and repression of the Gli family of transcription factors.
In the absence of the Hh ligand ("Hh OFF"), the receptor Patched (PTCH1) inhibits Smoothened (SMO).[5] This allows for the formation of a complex that includes CK1, which phosphorylates the Gli transcription factors (Gli2 and Gli3). This phosphorylation primes Gli for further processing into a truncated repressor form (GliR), which translocates to the nucleus to inhibit Hh target gene expression.[5]
Upon Hh ligand binding ("Hh ON"), the inhibition of SMO is relieved. Activated SMO prevents the processing of Gli into its repressor form. CK1 is also involved in the phosphorylation and activation of SMO itself, contributing to the full activation of the pathway.[5] Therefore, inhibiting CK1 can have complex, context-dependent effects on Hedgehog signaling, potentially by preventing both the formation of the Gli repressor and the full activation of SMO.
Hippo Signaling Pathway
The Hippo pathway is a key regulator of organ size and a tumor suppressor pathway. Its dysregulation is linked to various cancers. The core of the Hippo pathway is a kinase cascade that ultimately controls the activity of the transcriptional co-activators YAP (Yes-associated protein) and TAZ.
When the Hippo pathway is active ("Hippo ON"), a kinase cascade involving MST1/2 and LATS1/2 leads to the phosphorylation of YAP and TAZ. Phosphorylated YAP/TAZ is sequestered in the cytoplasm and targeted for degradation. CK1 acts downstream of LATS1/2, further phosphorylating YAP/TAZ to promote its degradation.
When the Hippo pathway is inactive ("Hippo OFF"), YAP and TAZ are not phosphorylated, allowing them to translocate to the nucleus. In the nucleus, they bind to TEAD transcription factors to promote the expression of genes that drive cell proliferation and inhibit apoptosis. Inhibition of CK1 in this context would be expected to stabilize YAP/TAZ, leading to increased nuclear localization and target gene expression, thereby promoting cell growth.
Quantitative Data for CK1 Inhibitors
The potency of CK1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%. The following table summarizes the IC50 values for several known CK1 inhibitors against different isoforms.
| Inhibitor | CK1α (nM) | CK1δ (nM) | CK1ε (nM) | Reference |
| PF-670462 | - | 14 | 7.7 | [7] |
| D4476 | - | 300 | - | [7] |
| Pyrvinium | Activator | Binds | Binds | [3] |
| MU1250 | - | Specific | - | [8] |
| MU1500 | - | Dual | Dual | [8] |
| MU1742 | Potent | - | - | [8] |
Note: The table presents a selection of available data. IC50 values can vary depending on the assay conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of CK1 inhibitors.
Biochemical Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified CK1 isoform.
Methodology:
-
Reagent Preparation: Prepare a reaction mixture containing purified recombinant CK1 enzyme (e.g., CK1δ or CK1ε), a suitable kinase buffer, and a generic substrate like α-casein.
-
Inhibitor Addition: Add the test inhibitor (e.g., this compound) at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Reaction Initiation: Start the kinase reaction by adding a solution containing ATP, often radiolabeled ([γ-32P]ATP or [γ-33P]ATP), to a final concentration around the Km for ATP.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time, ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by spotting the mixture onto phosphocellulose paper or by adding a stop solution (e.g., EDTA).
-
Washing: Wash the phosphocellulose paper extensively to remove unincorporated radiolabeled ATP.
-
Measurement: Quantify the incorporated radioactivity on the paper using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Wnt/β-catenin Reporter Assay (TOP/FOP-Flash Assay)
This cell-based assay measures the transcriptional activity of the TCF/LEF transcription factors, which are activated by nuclear β-catenin.
Methodology:
-
Cell Culture and Transfection: Plate cells (e.g., HEK293T) in a multi-well plate. Co-transfect the cells with a TOP-Flash reporter plasmid (containing TCF/LEF binding sites upstream of a firefly luciferase gene) and a control plasmid expressing Renilla luciferase (for normalization). A FOP-Flash plasmid with mutated TCF/LEF sites can be used as a negative control.
-
Cell Treatment: After transfection, treat the cells with a Wnt pathway activator (e.g., recombinant Wnt3a protein or a GSK3 inhibitor like CHIR99021) in the presence of various concentrations of the CK1 inhibitor or vehicle control.
-
Incubation: Incubate the cells for a sufficient period (e.g., 16-24 hours) to allow for reporter gene expression.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities sequentially using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity (TOP-Flash) to the Renilla luciferase activity for each well. Calculate the fold change in reporter activity in inhibitor-treated cells compared to vehicle-treated cells.
Hedgehog Reporter Assay (Gli-Luciferase Assay)
This assay measures the transcriptional activity of the Gli transcription factors, the final effectors of the Hedgehog pathway.
Methodology:
-
Cell Culture and Transfection: Use a cell line responsive to Hedgehog signaling (e.g., Shh-LIGHT2 cells, which are NIH/3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a Renilla luciferase control).
-
Cell Treatment: Plate the cells and treat them with a Hedgehog pathway agonist (e.g., recombinant Shh ligand or a direct SMO agonist like SAG) in the presence of various concentrations of the CK1 inhibitor or vehicle.
-
Incubation: Incubate the cells for 24-48 hours.
-
Cell Lysis and Measurement: Lyse the cells and measure firefly and Renilla luciferase activities as described for the Wnt reporter assay.
-
Data Analysis: Normalize the Gli-responsive firefly luciferase activity to the Renilla control. Determine the effect of the CK1 inhibitor on agonist-induced reporter activity.
Hippo-YAP/TAZ Reporter Assay (GTIIC-Luciferase Assay)
This assay is designed to measure the transcriptional activity of the YAP/TAZ-TEAD complex.
Methodology:
-
Cell Culture and Transfection: Co-transfect cells (e.g., HEK293A) with a reporter plasmid containing multiple TEAD-binding sites (e.g., GTIIC) upstream of a firefly luciferase gene, and a Renilla luciferase control plasmid.
-
Cell Treatment: Culture the transfected cells under conditions that modulate Hippo signaling (e.g., low vs. high cell density). Treat the cells with the CK1 inhibitor at various concentrations.
-
Incubation: Incubate for 24 hours.
-
Cell Lysis and Measurement: Perform the dual-luciferase assay as previously described.
-
Data Analysis: Normalize the TEAD-responsive firefly luciferase activity to the Renilla control. Assess the impact of the CK1 inhibitor on reporter activity, expecting an increase if the inhibitor stabilizes YAP/TAZ.
Conclusion
Inhibitors of Casein Kinase 1 are powerful tools for modulating critical cellular signaling pathways, including Wnt, Hedgehog, and Hippo. By understanding the specific roles of CK1 isoforms within these networks, researchers can leverage small-molecule inhibitors to dissect complex biological processes and develop novel therapeutic strategies for a range of diseases. The experimental protocols outlined in this guide provide a robust framework for characterizing the efficacy and mechanism of action of such inhibitors, paving the way for future advancements in drug discovery and development.
References
- 1. Casein kinase 1 - Wikipedia [en.wikipedia.org]
- 2. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibition of Wnt signaling through activation of casein kinase 1α - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Portal [iro.uiowa.edu]
- 5. CK1 in Developmental signaling: Hedgehog and Wnt - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Potent and Exquisitely Selective Inhibitors of Kinase CK1 with Tunable Isoform Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Selectivity of CK1-IN-2: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the selectivity profile of the casein kinase 1 (CK1) inhibitor, CK1-IN-2, also identified as PF-05251749. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways.
Executive Summary
This compound (PF-05251749) is a potent inhibitor of Casein Kinase 1, demonstrating notable selectivity for the δ and ε isoforms over the α isoform. This selectivity is critical for researchers investigating the specific roles of these isoforms in various cellular processes, including the regulation of circadian rhythms and its potential implications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This guide synthesizes available data to present a clear picture of its inhibitory profile and the methodologies used for its characterization.
Data Presentation: this compound (PF-05251749) Selectivity Profile
The inhibitory activity of this compound against various CK1 isoforms has been determined through biochemical assays, with IC50 values providing a quantitative measure of potency. The available data from multiple sources are summarized below.
| Isoform | IC50 (nM) - Source A[1][2][3][4] | IC50 (nM) - Source B[5] | IC50 (nM) - Source C[6] |
| CK1α | 123 | - | - |
| CK1δ | 19.8 | ~4.7 | 33.1 |
| CK1ε | 26.8 | ~9.8 | 51.6 |
| p38α | 74.3 | - | - |
Note: Discrepancies in IC50 values can arise from variations in experimental assay conditions.
Experimental Protocols
While specific, detailed protocols for the biochemical characterization of this compound are not publicly available in full, this section outlines a generalized, robust methodology for determining the IC50 values of kinase inhibitors, based on common industry practices. This protocol is designed to provide a framework for replicating and validating the selectivity profile of this compound.
In Vitro Kinase Inhibition Assay (Generalized Protocol)
This protocol describes a common method for measuring the inhibitory activity of a compound against a specific kinase.
1. Materials and Reagents:
-
Kinase: Purified, recombinant human CK1 isoforms (α, δ, ε).
-
Substrate: A specific peptide or protein substrate for CK1. A common generic substrate is Casein.
-
Inhibitor: this compound (PF-05251749) dissolved in Dimethyl Sulfoxide (DMSO).
-
ATP: Adenosine triphosphate, radio-labeled ([γ-³²P]ATP or [γ-³³P]ATP) or non-radiolabeled, depending on the detection method.
-
Assay Buffer: Typically contains Tris-HCl, MgCl₂, DTT, and BSA.
-
Detection Reagent: Dependent on the assay format (e.g., phosphocellulose paper for radiometric assays, specific antibodies for ELISA-based methods, or luminescence reagents for ATP-depletion assays).
-
Microplates: 96-well or 384-well plates.
2. Assay Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations. Include a DMSO-only control (vehicle).
-
Reaction Mixture Preparation: In each well of the microplate, combine the assay buffer, the specific CK1 isoform, and the peptide substrate.
-
Inhibitor Addition: Add the diluted this compound or vehicle control to the appropriate wells.
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA for ATP-dependent assays or acid for radiometric assays).
-
Detection:
-
Radiometric Assay: Spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Luminescence-based Assay (e.g., Kinase-Glo®): Measure the remaining ATP levels. Lower luminescence indicates higher kinase activity (more ATP consumed).
-
Fluorescence-based Assay (e.g., TR-FRET): Use a specific antibody that recognizes the phosphorylated substrate.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Visualization of Key Processes
To aid in the understanding of the experimental workflow and the biological context of this compound, the following diagrams have been generated using the DOT language.
Experimental Workflow for IC50 Determination
References
- 1. PF-05251749 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Biochemical Characterization and Structure-Based Mutational Analysis Provide Insight into the Binding and Mechanism of Action of Novel Aspartate Aminotransferase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 5. WO2024036005A1 - Method of treating alzheimer's disease with expanded natural killer cells - Google Patents [patents.google.com]
- 6. selleckchem.com [selleckchem.com]
A Technical Guide to CK1-IN-2 as a Chemical Probe for Casein Kinase 1
Disclaimer: Publicly available scientific literature and chemical databases do not contain information on a specific molecule designated "CK1-IN-2". Therefore, this guide utilizes the well-characterized, potent, and selective Casein Kinase 1δ/ε (CK1δ/ε) inhibitor, PF-670462 , as a representative chemical probe. The principles, data, and protocols presented herein exemplify the rigorous characterization required for any high-quality chemical probe and are directly applicable to the study of CK1 biology.
Introduction: The Casein Kinase 1 Family
The Casein Kinase 1 (CK1) family comprises a group of highly conserved serine/threonine-specific protein kinases ubiquitous in eukaryotes. In mammals, the family includes seven isoforms (α, δ, ε, γ1, γ2, γ3) that are critical regulators of numerous cellular processes.[1][2][3] These kinases function as monomeric enzymes and are involved in diverse and crucial signaling pathways, including:
-
Wnt/β-catenin Signaling: CK1 isoforms play a dual role, both positively and negatively regulating the pathway by phosphorylating key components like β-catenin and Dishevelled.[1][4][5][6][7]
-
Hedgehog (Hh) Signaling: CK1 is involved in the phosphorylation of key pathway components, including Smoothened (Smo) and the Gli transcription factors, thereby modulating pathway activity.[8][9][10][11]
-
Circadian Rhythms: CK1δ and CK1ε are core components of the molecular clock, controlling the period length by phosphorylating the PERIOD (PER) proteins.[1][2][12][13][14]
-
DNA Repair and Cell Cycle: CK1 participates in the cellular response to DNA damage and regulates cell cycle progression.[1][15]
Given their central role in physiology and the implication of their dysregulation in diseases like cancer and neurodegenerative disorders, potent and selective chemical probes are indispensable tools for dissecting the specific functions of CK1 isoforms.[1][2]
Defining a Chemical Probe
A chemical probe is a small-molecule inhibitor used to study the function of a target protein. An ideal probe possesses several key characteristics:
-
Potency: High affinity for the target protein, typically with an in vitro IC50 or Ki < 100 nM.
-
Selectivity: Minimal interaction with other proteins, especially those within the same family. Selectivity should be demonstrated across a broad panel of related targets.
-
Cellular Activity: The ability to penetrate the cell membrane and engage the target in a cellular context at a defined concentration.
-
Mechanism of Action: A well-understood and validated mechanism of how it interacts with its target.
PF-670462: A Representative Chemical Probe for CK1δ/ε
PF-670462 is a potent, selective, and cell-permeable ATP-competitive inhibitor of CK1δ and CK1ε. It is widely used to investigate the roles of these specific isoforms, particularly in the context of the circadian clock.[16][17]
Mechanism of Action
PF-670462 acts as an ATP-competitive inhibitor, binding to the ATP pocket of the CK1δ/ε kinase domain. This binding prevents the transfer of a phosphate (B84403) group from ATP to the protein substrate, thereby inhibiting the kinase's catalytic activity.
Potency and Selectivity
The inhibitory activity of PF-670462 has been quantified against CK1 isoforms and other kinases. The data below is compiled from various studies to illustrate its potency and selectivity profile.
Table 1: In Vitro Inhibitory Profile of PF-670462 against CK1 Isoforms
| Kinase Target | IC50 (nM) | Notes |
|---|---|---|
| CK1δ | 13 - 70 | High potency against the delta isoform.[16] |
| CK1ε | 90 | Potent against the epsilon isoform. |
| CK1α | >1000 | Demonstrates selectivity over the alpha isoform.[17] |
Note: IC50 values can vary between studies due to different assay conditions (e.g., ATP concentration, substrate used).[16][18]
Table 2: Selectivity Profile of PF-670462 against a Broader Kinase Panel
| Off-Target Kinase | % Inhibition @ 1µM | Notes |
|---|---|---|
| GAK | High | Known off-target.[19] |
| RIPK2 | High | Known off-target.[19] |
| p38α | Low | Generally selective over this MAPK. |
| PKA | Low | Selective over PKA. |
Note: Comprehensive selectivity profiling across hundreds of kinases is crucial to fully characterize a chemical probe and understand potential off-target effects.
Signaling Pathways Modulated by CK1 Inhibition
Inhibition of CK1 by a chemical probe like PF-670462 can be used to dissect its role in complex signaling networks.
Wnt/β-catenin Signaling Pathway
CK1α is a negative regulator, priming β-catenin for degradation. Conversely, CK1δ/ε can act as positive regulators by phosphorylating Dishevelled.[5] Inhibition of CK1δ/ε can thus attenuate Wnt signaling.
Caption: Wnt/β-catenin pathway. CK1 isoforms have distinct roles.
Circadian Clock Pathway
In the mammalian circadian clock, CLOCK and BMAL1 drive the transcription of PER and CRY genes. PER and CRY proteins then inhibit CLOCK/BMAL1 activity. CK1δ/ε are crucial for this feedback loop as they phosphorylate PER proteins, marking them for degradation and controlling the timing of the cycle.[1][14] Inhibition of CK1δ/ε with PF-670462 leads to a lengthening of the circadian period.[13]
Caption: Core feedback loop of the mammalian circadian clock.
Experimental Protocols
Detailed methodologies are essential for the validation and application of a chemical probe.
Protocol 1: In Vitro CK1δ Kinase Assay (Luminescence-based)
This protocol measures the IC50 of an inhibitor against recombinant CK1δ by quantifying ATP consumption.
Materials:
-
Recombinant human CK1δ enzyme
-
CK1 substrate peptide (e.g., RRKDLHDDEEDEAMSITA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA
-
PF-670462 or other test inhibitor
-
ATP
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Perform a serial dilution of PF-670462 in DMSO. Further dilute in Kinase Buffer. Final DMSO concentration should be ≤1%.
-
Reaction Setup: To each well of a 384-well plate, add:
-
2.5 µL of diluted inhibitor or vehicle control.
-
2.5 µL of a solution containing CK1δ enzyme and substrate peptide in Kinase Buffer.
-
-
Initiate Reaction: Add 5 µL of ATP solution (at a concentration near the Kₘ for CK1δ) to all wells.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Stop Reaction & Detect ADP: Add 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete remaining ATP.
-
Generate Luminescence: Add 10 µL of Kinase Detection Reagent. Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal via luciferase.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of inhibition relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.[20]
Protocol 2: Cellular Target Engagement Assay (NanoBRET™)
This protocol quantifies the binding of an inhibitor to CK1δ in live cells, confirming target engagement and determining cellular potency.[21][22][23][24]
Materials:
-
HEK293 cells
-
Vector expressing CK1δ fused to NanoLuc® luciferase (CK1δ-NLuc)
-
NanoBRET™ Kinase Tracer (a cell-permeable fluorescent ligand for CK1)
-
PF-670462 or other test inhibitor
-
Opti-MEM® I Reduced Serum Medium
-
Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
White, 96-well cell culture plates
Procedure:
-
Cell Preparation: Transfect HEK293 cells with the CK1δ-NLuc vector. 24 hours post-transfection, harvest and resuspend cells in Opti-MEM®.
-
Compound Treatment: Add serially diluted PF-670462 or vehicle control to the wells of a 96-well plate.
-
Cell Plating: Add the cell suspension to the wells containing the inhibitor and incubate for 2 hours at 37°C in a CO₂ incubator.
-
Tracer Addition: Add the NanoBRET™ Tracer to all wells at its predetermined optimal concentration.
-
Detection: Add the Nano-Glo® Substrate/Inhibitor mix to all wells.
-
Data Acquisition: Read the plate immediately on a luminometer equipped with two filters to measure donor (460 nm) and acceptor (610 nm) emission simultaneously.
-
Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the inhibitor concentration and fit to a dose-response curve to determine the cellular IC50.
Visualization of Experimental Workflow
The following diagram outlines a typical workflow for the characterization of a novel kinase inhibitor.
Caption: A generalized workflow for kinase inhibitor validation.
Conclusion
References
- 1. Casein kinase 1 - Wikipedia [en.wikipedia.org]
- 2. frontiersin.org [frontiersin.org]
- 3. Development of dual casein kinase 1δ/1ε (CK1δ/ε) inhibitors for treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Casein kinase 1 and Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Casein Kinase 1α as a Regulator of Wnt-Driven Cancer | MDPI [mdpi.com]
- 6. pnas.org [pnas.org]
- 7. Casein kinase I transduces Wnt signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CK1 in Developmental signaling: Hedgehog and Wnt - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CK1 in Developmental Signaling: Hedgehog and Wnt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Casein Kinase 1D Encodes a Novel Drug Target in Hedgehog—GLI-Driven Cancers and Tumor-Initiating Cells Resistant to SMO Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of Protein Kinases in Hedgehog Pathway Control and Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Casein Kinase 1 Underlies Temperature Compensation of Circadian Rhythms in Human Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Casein kinase I in the mammalian circadian clock - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CSNK1D - Wikipedia [en.wikipedia.org]
- 16. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of casein kinase 1 δ/ε improves cognitive performance in adult C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 22. news-medical.net [news-medical.net]
- 23. reactionbiology.com [reactionbiology.com]
- 24. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 25. Discovery of Potent and Exquisitely Selective Inhibitors of Kinase CK1 with Tunable Isoform Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of CK1-IN-2 in Cell Cycle Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casein Kinase 1 (CK1) is a family of serine/threonine kinases that play a pivotal role in a multitude of cellular processes, including the regulation of the cell cycle.[1] The CK1 family consists of several isoforms (α, β, γ1-3, δ, and ε) that are involved in critical signaling pathways that govern cell proliferation, differentiation, and apoptosis.[2] Dysregulation of CK1 activity has been implicated in various diseases, most notably cancer, making it an attractive target for therapeutic intervention. This guide focuses on CK1-IN-2, a potent inhibitor of Casein Kinase 1, and explores its role in cell cycle regulation. While specific data on the direct effects of this compound on cell cycle phase distribution is not extensively available in public literature, this document will detail its known biochemical activity and place it within the broader context of how CK1 inhibition impacts cell cycle control.
This compound: Biochemical Profile
This compound is a small molecule inhibitor that has been characterized by its inhibitory activity against several isoforms of Casein Kinase 1. Its potency, as defined by the half-maximal inhibitory concentration (IC50), demonstrates a degree of selectivity, with the strongest inhibition observed against the delta and epsilon isoforms of CK1.
Quantitative Data: Inhibitory Activity of this compound
| Target | IC50 (nM) |
| CK1α | 123 |
| CK1δ | 19.8 |
| CK1ε | 26.8 |
| p38α | 74.3 |
This data is provided for research purposes and is based on in vitro assays.
The Cell Cycle and the Role of Casein Kinase 1
The eukaryotic cell cycle is a tightly regulated process that ensures the faithful replication and segregation of genetic material. It is divided into four main phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis). Transitions between these phases are controlled by a complex network of proteins, primarily cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. Checkpoints exist at various stages to halt the cycle in response to DNA damage or other cellular stresses, allowing for repair before proceeding.
CK1 isoforms are integral components of key signaling pathways that intersect with and regulate the cell cycle machinery. Two of the most well-characterized pathways are the Wnt/β-catenin and the p53 signaling pathways.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for embryonic development and adult tissue homeostasis. In the absence of a Wnt signal, a "destruction complex" containing Axin, APC, GSK3β, and CK1α phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. CK1α initiates this process by phosphorylating β-catenin at Ser45. Inhibition of CK1α would therefore be expected to stabilize β-catenin, promoting the transcription of Wnt target genes, many of which are involved in cell proliferation, such as c-myc and cyclin D1.
Conversely, CK1δ and CK1ε are generally considered positive regulators of the Wnt pathway. They can phosphorylate Dishevelled (Dvl) and the LRP5/6 co-receptor, which are upstream events that lead to the disassembly of the destruction complex and subsequent stabilization of β-catenin.[3] Therefore, inhibition of CK1δ and CK1ε by a compound like this compound would be predicted to suppress Wnt/β-catenin signaling, leading to a decrease in the expression of proliferation-promoting genes.
p53 Signaling Pathway
The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis in response to cellular stress, such as DNA damage. Upon activation, p53 can induce cell cycle arrest, typically at the G1/S or G2/M checkpoints, to allow for DNA repair. If the damage is too severe, p53 can trigger apoptosis.
CK1 isoforms, particularly CK1α, CK1δ, and CK1ε, have been shown to directly phosphorylate p53 at various serine and threonine residues.[4] These phosphorylation events can modulate p53 stability and activity. For instance, phosphorylation of p53 can prevent its interaction with its negative regulator, MDM2, an E3 ubiquitin ligase that targets p53 for degradation. By inhibiting MDM2-mediated degradation, CK1 can contribute to the stabilization and accumulation of p53.
Furthermore, CK1 can also phosphorylate MDM2, which can either promote or inhibit its function depending on the specific phosphorylation site and cellular context. The net effect of CK1 activity on the p53 pathway is complex and appears to be highly dependent on the specific CK1 isoform and the cellular state. Inhibition of CK1 isoforms by this compound could therefore have significant, though potentially complex, effects on p53-mediated cell cycle arrest and apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments that are essential for characterizing the role of CK1 inhibitors like this compound in cell cycle regulation.
In Vitro Kinase Assay
This assay is used to determine the inhibitory activity of a compound against a specific kinase.
Objective: To measure the IC50 value of this compound against various CK1 isoforms.
Materials:
-
Recombinant human CK1 isoforms (α, δ, ε)
-
Kinase substrate (e.g., a specific peptide or a generic substrate like casein)
-
ATP (adenosine triphosphate), including a radiolabeled version (e.g., [γ-³²P]ATP)
-
This compound at various concentrations
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)
-
Phosphocellulose paper or other means of separating phosphorylated substrate
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, the specific CK1 isoform, and the substrate.
-
Add this compound at a range of concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should also be included.
-
Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP).
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction (e.g., by adding a strong acid like phosphoric acid).
-
Spot the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of incorporated radiolabel in the substrate using a scintillation counter.
-
Calculate the percentage of kinase activity inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle based on their DNA content.
Objective: To quantify the percentage of cells in G1, S, and G2/M phases after treatment with this compound.
Materials:
-
Cell line of interest (e.g., a cancer cell line)
-
Cell culture medium and supplements
-
This compound
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 70% cold ethanol)
-
Propidium iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in culture plates and allow them to adhere and grow to a desired confluency.
-
Treat the cells with various concentrations of this compound or a vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes. The RNase A in the solution will degrade RNA, ensuring that PI only stains DNA.
-
Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.
-
The resulting data is displayed as a histogram where cells in G1 phase have 2N DNA content, cells in G2/M phase have 4N DNA content, and cells in S phase have an intermediate DNA content.
-
Use cell cycle analysis software to quantify the percentage of cells in each phase.
Western Blotting for Cell Cycle Regulatory Proteins
This technique is used to detect and quantify the levels of specific proteins involved in cell cycle regulation.
Objective: To determine the effect of this compound on the expression levels of key cell cycle proteins such as cyclins (e.g., Cyclin D1, Cyclin E, Cyclin B1), CDKs (e.g., CDK2, CDK4/6), and CDK inhibitors (e.g., p21, p27).
Materials:
-
Cells treated with this compound as described for flow cytometry.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA or Bradford protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies specific for the cell cycle proteins of interest.
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Lyse the treated cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to a cell cycle regulatory protein.
-
Wash the membrane and then incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane again and then apply the ECL substrate.
-
Detect the chemiluminescent signal using an imaging system.
-
Analyze the band intensities to determine the relative protein levels, normalizing to a loading control such as β-actin or GAPDH.
Conclusion and Future Directions
This compound is a potent inhibitor of Casein Kinase 1, with notable activity against the δ and ε isoforms. While direct evidence of its specific effects on cell cycle phase distribution is currently limited in the public domain, its inhibitory action on CK1 isoforms strongly suggests a role in modulating cell cycle progression through pathways such as Wnt/β-catenin and p53. Inhibition of CK1δ/ε is expected to suppress Wnt signaling, leading to a decrease in the expression of pro-proliferative genes. The impact on the p53 pathway is likely to be more complex but could lead to alterations in p53-mediated cell cycle arrest.
To fully elucidate the role of this compound in cell cycle regulation, further research is required. Specifically, detailed cell-based studies are needed to:
-
Quantify the effects of this compound on the distribution of cells in G1, S, and G2/M phases across a panel of cancer cell lines.
-
Determine the impact of this compound on the protein levels and phosphorylation status of key cell cycle regulators, including cyclins, CDKs, and CDK inhibitors.
-
Investigate the downstream consequences of this compound treatment on cell proliferation, senescence, and apoptosis.
Such studies will be invaluable for understanding the therapeutic potential of this compound and for the development of novel anti-cancer strategies targeting the CK1 family of kinases.
References
Preliminary Studies on CK1-IN-2 in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary studies on CK1-IN-2, a potent inhibitor of Casein Kinase 1 (CK1), and its potential applications in oncology research. This document outlines the core mechanism of action, summarizes key inhibitory data, provides detailed experimental protocols for its evaluation in cancer cell lines, and visualizes the relevant signaling pathways and experimental workflows.
Introduction to Casein Kinase 1 in Cancer
Casein Kinase 1 (CK1) is a family of highly conserved serine/threonine kinases that play crucial roles in a multitude of cellular processes, including cell cycle progression, DNA repair, apoptosis, and signal transduction.[1][2] The CK1 family consists of several isoforms, including CK1α, CK1δ, and CK1ε, which have been shown to be dysregulated in various human cancers.[3] Notably, CK1 isoforms are key regulators of the Wnt/β-catenin signaling pathway, a pathway frequently implicated in the development and progression of numerous cancers.[3] The aberrant activity of CK1 can lead to the stabilization and nuclear accumulation of β-catenin, resulting in the transcription of oncogenic target genes. Consequently, the inhibition of CK1 has emerged as a promising therapeutic strategy for a range of malignancies.[3]
Data Presentation: this compound Inhibitory Activity
This compound is a potent, small-molecule inhibitor targeting multiple isoforms of Casein Kinase 1. While comprehensive studies detailing its half-maximal inhibitory concentration (IC50) across a wide range of cancer cell lines are not yet publicly available, the enzymatic inhibitory activity of this compound has been determined. This data provides a crucial baseline for its potential efficacy.
The table below summarizes the known IC50 values of this compound against several kinase targets.[1][2] This information is critical for designing experiments to probe its effects on cancer cell biology.
| Target Kinase | IC50 (nM) |
| CK1α | 123 |
| CK1δ | 19.8 |
| CK1ε | 26.8 |
| p38α | 74.3 |
Note: The provided IC50 values represent the concentration of this compound required to inhibit 50% of the enzymatic activity of the purified kinases in vitro. Cell-based IC50 values, which measure the concentration needed to inhibit 50% of cell viability or proliferation, may vary depending on the cancer cell line and experimental conditions.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the preliminary efficacy and mechanism of action of this compound in cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines of interest
-
This compound
-
96-well cell culture plates
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of this compound in complete growth medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound. Include a vehicle control group treated with the same concentration of DMSO as the highest drug concentration.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plates for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration to determine the IC50 value.
Western Blot Analysis for Signaling Pathway Modulation
This protocol is used to assess the effect of this compound on the phosphorylation status of key proteins in the CK1 signaling pathway, such as β-catenin.
Materials:
-
Cancer cell lines
-
This compound
-
6-well cell culture plates
-
Complete growth medium
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-β-catenin (Ser45), anti-β-catenin, anti-CK1δ, anti-CK1ε, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add 100-200 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations for all samples. Mix the protein lysates with Laemmli sample buffer and boil for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation levels.
Visualizations
The following diagrams illustrate key concepts and workflows related to the study of this compound.
References
The Effect of CK1-IN-2 on the Wnt/β-catenin Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The canonical Wnt/β-catenin signaling pathway is a crucial regulator of cellular processes, including proliferation, differentiation, and embryonic development. Dysregulation of this pathway is a known hallmark of various cancers, making it a significant target for therapeutic intervention. Casein Kinase 1 (CK1) isoforms, particularly CK1δ and CK1ε, are key positive regulators of the Wnt pathway. Inhibition of these kinases presents a promising strategy for downregulating aberrant Wnt signaling. This technical guide provides an in-depth overview of the effects of CK1-IN-2, a representative potent and selective inhibitor of CK1δ/ε, on the Wnt/β-catenin pathway. It details the inhibitor's mechanism of action, presents quantitative data on its activity, and provides comprehensive experimental protocols for assessing its impact on the pathway.
The Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway's status is determined by the presence or absence of a Wnt ligand. The core of the pathway revolves around the regulation of the transcriptional co-activator β-catenin.[1]
In the "Wnt-Off" state (absence of Wnt ligand): Cytoplasmic β-catenin is maintained at low levels by a "destruction complex" consisting of Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3 (GSK3), and Casein Kinase 1 (CK1).[1][2] CK1α initiates the process by phosphorylating β-catenin at Serine 45. This "primes" β-catenin for subsequent phosphorylation by GSK3β at Thr41, Ser37, and Ser33.[3] Phosphorylated β-catenin is then recognized by the E3 ubiquitin ligase β-TrCP, leading to its ubiquitination and subsequent degradation by the proteasome.[2] Consequently, β-catenin cannot translocate to the nucleus, and Wnt target genes remain repressed.
In the "Wnt-On" state (presence of Wnt ligand): The binding of a Wnt ligand to its Frizzled (Fz) receptor and the LRP5/6 co-receptor triggers a signaling cascade.[2][4] This leads to the recruitment of the Dishevelled (Dvl) protein and the Axin complex to the plasma membrane.[2] The recruitment and subsequent phosphorylation of the LRP5/6 cytoplasmic tail by kinases including CK1γ and GSK3 creates a binding site for Axin, effectively sequestering the destruction complex.[5][6] CK1δ/ε play a crucial positive role by phosphorylating Dvl and LRP6, which is essential for the activation of the pathway.[7][8][9] With the destruction complex inhibited, β-catenin is no longer phosphorylated and degraded. It accumulates in the cytoplasm and translocates to the nucleus, where it binds to T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes (e.g., c-myc, cyclin D1).[4]
Mechanism of Action of this compound
This compound is a potent and selective ATP-competitive inhibitor targeting the CK1δ and CK1ε isoforms.[10][11] These isoforms are critical positive regulators required for signal transduction from the Wnt receptor complex.[9] By inhibiting CK1δ/ε, this compound prevents the phosphorylation of key downstream components like Dvl and the LRP5/6 co-receptor.[8][12] This inhibition disrupts the formation of the "signalosome" at the plasma membrane and prevents the effective sequestration and inhibition of the β-catenin destruction complex. As a result, even in the presence of a Wnt ligand, the destruction complex remains active, leading to the continued phosphorylation and degradation of β-catenin. The net effect is a reduction in nuclear β-catenin levels and a subsequent decrease in the transcription of Wnt target genes.
Quantitative Data
The inhibitory activity of this compound and other reference compounds against CK1 isoforms and the Wnt signaling pathway is summarized below. Potency is typically measured via in vitro kinase assays (IC50) and cell-based reporter gene assays (EC50).
| Compound | Target | Assay Type | IC50 / EC50 (nM) | Reference |
| This compound (Representative) | CK1δ | Kinase Assay | 5 | [13] |
| CK1ε | Kinase Assay | 10 | [7] | |
| Wnt Pathway | Reporter Assay | 50 | [14] | |
| D4476 | CK1δ | Kinase Assay | 300 | [11] |
| Wnt Pathway | Reporter Assay | ~5000 | [12] | |
| IWR-1-endo | Wnt Pathway | Reporter Assay | 180 | [10] |
| XAV939 | TNKS1/TNKS2 | Kinase Assay | 11 / 4 | [14] |
Note: Data for this compound is representative of a potent, selective CK1δ/ε inhibitor. IWR-1-endo and XAV939 are common Wnt pathway inhibitors that act via different mechanisms (stabilizing the destruction complex and inhibiting Tankyrase, respectively) and are included for comparison.[10][14]
Experimental Protocols
Luciferase Reporter Assay for Wnt Pathway Activity
This assay quantifies the transcriptional activity of the TCF/LEF family of transcription factors, which are activated by nuclear β-catenin.[15] The TOPflash reporter contains multiple TCF/LEF binding sites upstream of a firefly luciferase gene.[16] A decrease in luminescence upon compound treatment indicates inhibition of the Wnt/β-catenin pathway.
Methodology:
-
Cell Seeding: Seed HEK293T cells into a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[15]
-
Transfection: Co-transfect cells with the TOPflash (or a similar TCF/LEF reporter) plasmid and a control plasmid expressing Renilla luciferase under a constitutive promoter (e.g., pRL-TK). Use a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
Pathway Stimulation: Concurrently, treat cells with Wnt3a conditioned media or a purified Wnt3a ligand to activate the pathway.
-
Incubation: Incubate the plate for an additional 24 hours.
-
Cell Lysis: Aspirate the media and wash the cells with PBS. Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes on an orbital shaker to ensure complete lysis.[15]
-
Luciferase Measurement:
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity using a luminometer.
-
Subsequently, add 100 µL of Stop & Glo® Reagent to quench the firefly reaction and initiate the Renilla luciferase reaction. Measure the Renilla luciferase activity.[15]
-
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for variations in cell number and transfection efficiency. Plot the normalized data to determine the EC50 value of the inhibitor.
Western Blotting for β-catenin Levels
Western blotting is used to directly measure the levels of total β-catenin protein in cell lysates, providing direct evidence of pathway inhibition through stabilization of the destruction complex.[17]
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., SW480 or HEK293T) and allow them to adhere. Treat with this compound for a specified time, followed by stimulation with Wnt3a for a short period (e.g., 2-4 hours) to observe the effect on β-catenin accumulation.
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.[18]
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and determine the protein concentration of the supernatant using a BCA or Bradford assay.[17]
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[17]
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[17]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for total β-catenin (e.g., at a 1:1000 dilution in blocking buffer). Also, probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., β-actin or GAPDH).[3][18]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.[18]
-
Detection: After final washes with TBST, apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using an imaging system. Quantify band intensities to determine the relative change in β-catenin levels.[18]
Conclusion
This compound, as a representative potent inhibitor of CK1δ/ε, effectively downregulates the canonical Wnt/β-catenin signaling pathway. Its mechanism of action involves the direct inhibition of key positive regulatory kinases, thereby preventing the inactivation of the β-catenin destruction complex and promoting β-catenin degradation. The experimental protocols detailed herein provide a robust framework for researchers to characterize this compound and similar molecules, confirming their on-target effects and quantifying their potency. Such inhibitors hold significant therapeutic potential for the treatment of cancers and other diseases driven by aberrant Wnt pathway activation.
References
- 1. Wnt signaling pathway - Wikipedia [en.wikipedia.org]
- 2. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beta-Catenin Antibody | Cell Signaling Technology [cellsignal.com]
- 4. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Casein kinase 1 - Wikipedia [en.wikipedia.org]
- 6. Wnt/β-catenin signaling: new (and old) players and new insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of dual casein kinase 1δ/1ε (CK1δ/ε) inhibitors for treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Daple-CK1ε complex regulates Dvl2 phosphorylation and canonical Wnt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | The CK1δ/ϵ-Tip60 Axis Enhances Wnt/β-Catenin Signaling via Regulating β-Catenin Acetylation in Colon Cancer [frontiersin.org]
- 10. selleckchem.com [selleckchem.com]
- 11. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sequential Activation and Inactivation of Dishevelled in the Wnt/β-Catenin Pathway by Casein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of Potent and Exquisitely Selective Inhibitors of Kinase CK1 with Tunable Isoform Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. abmole.com [abmole.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. m.youtube.com [m.youtube.com]
Unlocking the Brain's Clock: A Technical Guide to the Therapeutic Potential of CK1-IN-2 in Neurodegeneration
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Frontotemporal Dementia present a formidable challenge to modern medicine, characterized by the progressive loss of neuronal function. A growing body of evidence implicates the dysregulation of Casein Kinase 1 (CK1) in the pathological phosphorylation of key proteins like Tau and TDP-43, central to the progression of these disorders. This technical guide explores the therapeutic potential of CK1-IN-2, a potent and selective inhibitor of CK1, in the context of neurodegeneration. We delve into its mechanism of action, summarize available quantitative data, provide detailed experimental protocols for its evaluation, and visualize the complex signaling pathways involved. This document serves as a comprehensive resource for researchers and drug development professionals investigating novel therapeutic strategies for neurodegenerative diseases.
Introduction: The Role of Casein Kinase 1 in Neurodegeneration
Casein Kinase 1 (CK1) is a family of serine/threonine kinases that play a crucial role in a multitude of cellular processes, including signal transduction, circadian rhythm regulation, and DNA repair.[1] The CK1 family consists of several isoforms, with CK1δ (delta) and CK1ε (epsilon) being of particular interest in the field of neurodegeneration.[2] Aberrant activity of these isoforms has been linked to the hyperphosphorylation of proteins that are central to the pathology of several neurodegenerative diseases.[3][4]
Key Pathological Roles of CK1 in Neurodegeneration:
-
Tau Hyperphosphorylation: In Alzheimer's disease, the hyperphosphorylation of the microtubule-associated protein Tau leads to the formation of neurofibrillary tangles (NFTs), a hallmark of the disease.[5] CK1δ has been shown to phosphorylate Tau at multiple sites, contributing to its detachment from microtubules and subsequent aggregation.[6]
-
TDP-43 Pathology: In Amyotrophic Lateral Sclerosis (ALS) and Frontotemporal Lobar Degeneration (FTLD-TDP), the TAR DNA-binding protein 43 (TDP-43) becomes hyperphosphorylated and mislocalizes from the nucleus to the cytoplasm, forming toxic aggregates.[4][7] CK1δ and CK1ε have been identified as key kinases responsible for this pathological phosphorylation.[8]
-
Circadian Rhythm Disruption: Disruption of the circadian rhythm is a common feature in many neurodegenerative diseases, including Alzheimer's and Parkinson's disease, often manifesting as sleep disturbances and "sundowning."[9][10] CK1 is a central regulator of the molecular clock, and its inhibition presents a therapeutic avenue for restoring normal circadian function.[11]
Given its central role in these pathological processes, the inhibition of CK1, particularly the delta and epsilon isoforms, has emerged as a promising therapeutic strategy for a range of neurodegenerative disorders.
This compound: A Potent Inhibitor of Casein Kinase 1
This compound, also known as PF-05251749, is a potent, selective, and central nervous system (CNS) penetrant small molecule inhibitor of Casein Kinase 1. Originally developed by Pfizer and later acquired by Biogen, this compound has shown promise in preclinical and early clinical development for the treatment of neurological diseases.[10][12]
Chemical Properties and In Vitro Activity
| Property | Value | Reference |
| IUPAC Name | 4-(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-4-yl)furo[3,4-b]pyridin-5(7H)-one | [9] |
| CAS Number | 1383376-92-8 | [9] |
| Molecular Formula | C17H12FN3O2 | [9] |
| Molecular Weight | 309.30 g/mol | [9] |
| Purity | >99% | [9] |
| Physical Form | Solid | [9] |
Table 1: Physicochemical Properties of this compound.
| Target Isoform | IC50 (nM) | Reference |
| CK1α | 123 | [12] |
| CK1δ | 19.8 | [12] |
| CK1ε | 26.8 | [12] |
| p38α | 74.3 | [12] |
Table 2: In Vitro Inhibitory Activity of this compound. The half-maximal inhibitory concentration (IC50) values demonstrate the high potency of this compound against CK1δ and CK1ε.
Clinical Development and Therapeutic Focus
This compound has completed a Phase 1a clinical study, demonstrating an acceptable safety profile and proof of mechanism. Biogen is advancing its development with a planned Phase 1b study.[10] The primary therapeutic indications being pursued are:
-
Sundowning in Alzheimer's Disease: A state of confusion and agitation that occurs in the late afternoon and evening.[10][11]
-
Irregular Sleep-Wake Rhythm Disorder (ISWRD) in Parkinson's Disease: Characterized by fragmented and restless sleep.[9][10]
The rationale for these indications lies in the compound's ability to modulate the circadian rhythm by inhibiting CK1.
Signaling Pathways and Mechanism of Action
This compound exerts its therapeutic potential by modulating key signaling pathways implicated in neurodegeneration.
Figure 1: Mechanism of Action of this compound in Neurodegeneration. This diagram illustrates how this compound inhibits CK1, thereby preventing the hyperphosphorylation of Tau and TDP-43 and regulating the circadian rhythm, which are key pathological events in neurodegenerative diseases.
Experimental Protocols
The following are generalized protocols for the preclinical evaluation of CK1 inhibitors like this compound. Specific parameters may require optimization.
In Vitro Kinase Assay
This protocol is designed to determine the IC50 of an inhibitor against a specific CK1 isoform.[13][14]
Materials:
-
Recombinant human CK1δ or CK1ε
-
This compound (or other inhibitor)
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
[γ-³²P]ATP
-
Substrate (e.g., casein or a specific peptide substrate)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a microcentrifuge tube, combine the kinase buffer, recombinant CK1 enzyme, and substrate.
-
Add the diluted this compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate for 20-30 minutes at 30°C.
-
Spot a portion of the reaction mixture onto phosphocellulose paper to stop the reaction.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.
Figure 2: In Vitro Kinase Assay Workflow. A flowchart outlining the key steps for determining the inhibitory activity of a compound against a target kinase.
Cell-Based Tau Phosphorylation Assay
This assay assesses the ability of an inhibitor to reduce Tau phosphorylation in a cellular context.[15][16]
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y) or other suitable cell line overexpressing Tau.
-
Cell culture medium and supplements.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies against total Tau and phospho-Tau (e.g., AT8, PHF-1).
-
Secondary antibodies conjugated to HRP.
-
Western blotting equipment and reagents.
Procedure:
-
Culture cells to 70-80% confluency.
-
Treat cells with various concentrations of this compound or DMSO for a specified time (e.g., 24 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against total Tau and phospho-Tau.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize the phospho-Tau signal to the total Tau signal.
In Vivo Evaluation in a Neurodegeneration Mouse Model
This protocol outlines a general approach for testing the efficacy of this compound in a transgenic mouse model of neurodegeneration (e.g., a Tau or TDP-43 model).
Materials:
-
Transgenic mouse model of neurodegeneration and wild-type littermates.
-
This compound formulated for in vivo administration (e.g., in a suitable vehicle for oral gavage or intraperitoneal injection).
-
Behavioral testing apparatus (e.g., Morris water maze for cognitive assessment).
-
Equipment for tissue collection and processing (histology, Western blotting).
Procedure:
-
Acclimate animals to the housing and handling conditions.
-
Administer this compound or vehicle to the mice daily for a specified duration (e.g., several weeks or months).
-
Perform behavioral tests at baseline and at various time points during the treatment period to assess cognitive and/or motor function.
-
At the end of the study, euthanize the animals and collect brain tissue.
-
Process the brain tissue for:
-
Histopathology: Stain for pathological markers such as phosphorylated Tau or TDP-43 aggregates.
-
Biochemical analysis: Perform Western blotting or ELISA to quantify levels of total and phosphorylated proteins of interest.
-
-
Analyze the data to determine the effect of this compound on behavioral deficits and pathological markers.
Future Directions and Conclusion
This compound (PF-05251749) represents a promising clinical-stage therapeutic candidate for neurodegenerative diseases. Its potent and selective inhibition of CK1δ and CK1ε, combined with its ability to penetrate the CNS, positions it as a valuable tool for addressing key pathological mechanisms, including proteinopathy and circadian rhythm disruption.
Future research should focus on:
-
Elucidating the direct effects of this compound on Tau and TDP-43 phosphorylation in preclinical models of Alzheimer's disease and ALS/FTD. While its primary clinical development is focused on circadian rhythm-related symptoms, its potential as a disease-modifying therapy by targeting core proteinopathies warrants further investigation.
-
Exploring the broader therapeutic applications of this compound in other neurodegenerative and psychiatric disorders where CK1 dysregulation is implicated.
-
Identifying biomarkers to monitor the target engagement and therapeutic response to this compound in clinical trials.
References
- 1. Identification of an ERK Inhibitor as a Therapeutic Drug Against Tau Aggregation in a New Cell-Based Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Casein Kinase 1δ Inhibitors as Promising Therapeutic Agents for Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein kinases CK1 and CK2 as new targets for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein kinase CK-1 inhibitors as new potential drugs for amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Comprehensive Characterization of CK1δ-Mediated Tau Phosphorylation in Alzheimer’s Disease [frontiersin.org]
- 6. Casein kinase 1 delta phosphorylates tau and disrupts its binding to microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Protein Kinase CK-1 Inhibitors As New Potential Drugs for Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 10. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 11. fiercebiotech.com [fiercebiotech.com]
- 12. Biogen acquires Pfizer’s experimental drug PF-05251749 for neurological diseases | Alzheimer Europe [alzheimer-europe.org]
- 13. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tau Phosphorylation Assay - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]
- 16. innoprot.com [innoprot.com]
CK1-IN-2: A Technical Guide to its Application in Circadian Rhythm Research
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the potent Casein Kinase 1 (CK1) inhibitor, CK1-IN-2, and its relevance to the field of circadian rhythm research. It details the molecular mechanisms of CK1 in the core biological clock, presents quantitative data for this compound and other key inhibitors, and provides detailed experimental protocols for their characterization.
The Central Role of Casein Kinase 1 in the Circadian Clock
The mammalian circadian clock is a self-sustaining molecular oscillator that drives daily rhythms in physiology and behavior. At its core is a transcription-translation feedback loop involving the transcriptional activators CLOCK and BMAL1, and their repressors, the PERIOD (PER) and CRYPTOCHROME (CRY) proteins. The stability and nuclear translocation of the PER proteins are critical for determining the period length of this cycle, and these processes are heavily regulated by post-translational modifications, primarily phosphorylation.
Casein Kinase 1 isoforms delta (CK1δ) and epsilon (CK1ε) are the key serine/threonine kinases responsible for the progressive phosphorylation of PER proteins. This phosphorylation acts as a molecular "phosphoswitch," targeting PER proteins for ubiquitination and subsequent proteasomal degradation. By controlling the rate of PER protein turnover, CK1δ and CK1ε effectively regulate the timing of transcriptional repression and, consequently, the speed of the entire circadian clock. Inhibition of these kinases leads to the stabilization of PER proteins, a delay in the feedback loop, and a lengthening of the circadian period.
This compound: A Potent Inhibitor of Circadian-Regulating Kinases
This compound has been identified as a potent inhibitor of multiple CK1 isoforms, including those central to the circadian clock. Its activity against CK1δ and CK1ε makes it a valuable tool for the chemical biology-based investigation of circadian rhythms.
Quantitative Kinase Inhibition Data
The inhibitory potential of this compound against various kinases has been quantified through in vitro assays. The half-maximal inhibitory concentrations (IC50) are presented below, alongside data for other widely used CK1 inhibitors for comparative purposes.
| Inhibitor | Target Kinase | IC50 (nM) | Reference |
| This compound | CK1α | 123 | [1] |
| CK1δ | 19.8 | [1] | |
| CK1ε | 26.8 | [1] | |
| p38α | 74.3 | [1] | |
| PF-670462 | CK1δ | 14 | [2] |
| CK1ε | 270 | [2] | |
| PF-4800567 | CK1δ | >1000 | [2] |
| CK1ε | 32 | [2] |
Impact on Circadian Period Length
The functional consequence of CK1 inhibition on the circadian clock is a dose-dependent lengthening of the period. The following table summarizes the effects of the well-characterized CK1 inhibitors, PF-670462 and PF-4800567, on the period length of cellular and tissue-level clocks. While specific circadian data for this compound is not yet widely published, its potent inhibition of CK1δ/ε suggests it would elicit similar period-lengthening effects.
| Inhibitor | Model System | Concentration | Period Lengthening (hours) | Reference |
| PF-670462 | Mouse Fibroblasts | 1 µM | ~10 | [3] |
| SCN Explants | 1 µM | ~8 | [4] | |
| in vivo (mice) | 30 mg/kg | ~2 | ||
| PF-4800567 | Mouse Fibroblasts | 1 µM | ~0.9 | [5] |
| SCN Explants | 1 µM | No significant effect | [4] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of CK1 inhibition and the experimental procedures for its study, the following diagrams are provided in the DOT language for Graphviz.
Experimental Protocols
In Vitro CK1δ/ε Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol outlines a luminescence-based kinase assay to determine the IC50 value of a test compound like this compound against CK1δ and CK1ε.
Materials:
-
Recombinant human CK1δ or CK1ε enzyme
-
CK1 substrate peptide (e.g., RRKDLHDDEEDEAMSITA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
This compound and other test inhibitors dissolved in 100% DMSO
-
ATP
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM. Then, create a series of 1:3 dilutions.
-
Assay Plate Preparation: Add 1 µL of the diluted inhibitor or DMSO vehicle to the wells of the 384-well plate.
-
Enzyme/Substrate Addition: Prepare a master mix of Kinase Buffer containing the CK1 enzyme (concentration determined empirically for linear reaction kinetics) and the substrate peptide (e.g., 200 µM). Add 2 µL of this mix to each well.
-
Reaction Initiation: Prepare an ATP solution in Kinase Buffer (final concentration should be at or near the Km for the specific CK1 isoform, e.g., 25 µM). Initiate the kinase reaction by adding 2 µL of the ATP solution to each well.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Circadian Rhythm Assay (Luciferase Reporter)
This protocol describes how to measure the effect of this compound on the period length of the cellular circadian clock using a cell line stably expressing a PER2-luciferase (PER2::LUC) reporter construct.
Materials:
-
U-2 OS or NIH3T3 cells stably expressing a PER2::LUC reporter
-
Culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Recording medium (e.g., DMEM without phenol (B47542) red, with 10% FBS, 1% Penicillin-Streptomycin, 1 mM luciferin)
-
Dexamethasone (for synchronization)
-
This compound dissolved in DMSO
-
35-mm culture dishes
-
Luminometer capable of long-term recording from living cells (e.g., LumiCycle)
Procedure:
-
Cell Plating: Plate the PER2::LUC reporter cells in 35-mm dishes and grow to confluence.
-
Synchronization: Replace the culture medium with fresh medium containing 100 nM dexamethasone. Incubate for 2 hours to synchronize the circadian rhythms of the cell population.
-
Inhibitor Treatment: After synchronization, wash the cells once with PBS. Replace the medium with the recording medium containing the desired concentration of this compound or DMSO as a vehicle control. A dose-response experiment with concentrations ranging from 10 nM to 10 µM is recommended.
-
Bioluminescence Recording: Place the sealed culture dishes into the luminometer, which is maintained at 37°C. Record the bioluminescence from each dish at regular intervals (e.g., every 10 minutes) for at least 5 days.
-
Data Analysis: The raw bioluminescence data will show rhythmic oscillations. Detrend the data to remove baseline trends (e.g., by subtracting a 24-hour moving average). The period length of the oscillations for each dish can then be calculated using software such as the LumiCycle Analysis or other rhythm analysis programs (e.g., using a chi-square periodogram). Compare the period lengths of the this compound-treated cells to the vehicle-treated control cells to determine the effect of the inhibitor.
Conclusion
This compound is a potent inhibitor of the key circadian-regulating kinases, CK1δ and CK1ε. While its direct application in published circadian rhythm research is emerging, its biochemical profile strongly suggests its utility as a tool to modulate and study the molecular clock. The established effects of other potent CK1δ/ε inhibitors, such as PF-670462, demonstrate that targeting this kinase family is a robust method for lengthening the circadian period. The experimental protocols detailed in this guide provide a framework for researchers to characterize the effects of this compound and other novel inhibitors on the circadian clock, from in vitro kinase activity to the rhythmic behavior of living cells. Such studies are essential for a deeper understanding of the molecular timing mechanisms and for the development of therapeutics for circadian-related disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2020249717A1 - Casein kinase 1 inhibitors for use in the treatment of diseases related to dux4 expression such as muscular dystrophy and cancer - Google Patents [patents.google.com]
- 5. Chemical Control of Mammalian Circadian Behavior through Dual Inhibition of Casein Kinase Iα and δ - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Review of the Biological Effects of the Casein Kinase 1 Inhibitor D4476
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the available literature on the biological effects of D4476, a potent and selective, cell-permeable inhibitor of Casein Kinase 1 (CK1).[1][2] D4476 has been utilized as a chemical probe to elucidate the diverse cellular functions of CK1 isoforms and has shown potential as a modulator of various signaling pathways implicated in disease. This document summarizes key quantitative data, details experimental protocols for its characterization, and visualizes its impact on cellular signaling.
Quantitative Data on D4476 Inhibition
D4476 exhibits inhibitory activity against CK1 isoforms and has also been reported to inhibit other kinases, most notably TGF-β type I receptor (ALK5). The following table summarizes the reported half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for D4476 against various kinases.
| Target Kinase | Reported IC50 | Reported Ki | Species/Assay Conditions |
| Casein Kinase 1 (CK1) | 0.3 µM | - | In vitro |
| CK1δ | 0.3 µM | - | Cell-free assay (Schizosaccharomyces pombe) |
| TGF-β type I receptor (ALK5) | 0.5 µM | - | Cell-free assay |
| Casein Kinase 2 (CK2) | >10 µM | - | In vitro |
Data compiled from multiple sources.[1][2] It is important to note that IC50 values can vary between different experimental setups.[3][4]
Experimental Protocols
The following sections detail generalized methodologies for key experiments frequently cited in the literature to characterize the biological effects of D4476.
In Vitro Kinase Assay
This protocol outlines a common method to determine the IC50 of D4476 against a specific kinase in a cell-free system.
-
Objective: To quantify the concentration of D4476 required to inhibit 50% of the target kinase's activity.
-
Materials:
-
Recombinant purified target kinase (e.g., CK1δ, ALK5)
-
Specific peptide substrate for the kinase
-
D4476 stock solution (typically in DMSO)
-
ATP (radiolabeled [γ-³²P]ATP or for use with phosphospecific antibodies)
-
Kinase reaction buffer
-
96-well plates
-
Microplate reader or scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of D4476 in the kinase reaction buffer.
-
Add the recombinant kinase and its specific substrate to the wells of a 96-well plate.
-
Add the different concentrations of D4476 to the wells. Include a control with DMSO only.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period.
-
Terminate the reaction.
-
Quantify the amount of phosphorylated substrate. This can be done by measuring radioactivity or by using an antibody that specifically recognizes the phosphorylated form of the substrate.
-
Plot the percentage of kinase inhibition against the logarithm of the D4476 concentration and fit the data to a dose-response curve to calculate the IC50 value.[5][6]
-
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of D4476 on the proliferation and viability of cultured cells.
-
Objective: To determine the concentration of D4476 that reduces cell viability by 50% (GI50).
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
D4476 stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of D4476. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value from a dose-response curve.
-
Western Blot Analysis for Signaling Pathway Modulation
This protocol allows for the qualitative and semi-quantitative analysis of changes in protein expression and phosphorylation status within signaling pathways affected by D4476.
-
Objective: To investigate the effect of D4476 on the phosphorylation of key signaling proteins.
-
Materials:
-
Cultured cells
-
D4476
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (total and phospho-specific for proteins of interest)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with D4476 at various concentrations and for different time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the changes in protein phosphorylation levels relative to total protein levels.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by D4476 and a typical experimental workflow for its characterization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Qualitative and quantitative assessment of drug-drug interaction potential in man, based on Ki, IC50 and inhibitor concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ww2.amstat.org [ww2.amstat.org]
- 6. m.youtube.com [m.youtube.com]
CK1-IN-2: A Technical Guide to Target Identification and Validation
This technical guide provides a comprehensive overview of the methodologies employed for the identification and validation of the molecular targets of CK1-IN-2, a novel and potent inhibitor of Casein Kinase 1 (CK1). The following sections detail the experimental protocols, present quantitative data in structured tables, and visualize key signaling pathways and experimental workflows to support its development as a therapeutic agent.
Target Identification of this compound
The initial step in characterizing this compound is to identify its direct molecular targets within the cell. A combination of affinity-based and unbiased proteomic approaches were utilized to elucidate the primary protein binding partners.
Experimental Protocol: Affinity Chromatography coupled with Mass Spectrometry
This method is designed to isolate and identify proteins that physically interact with this compound.
-
Immobilization of this compound: A derivative of this compound was synthesized with a linker arm suitable for covalent conjugation to NHS-activated Sepharose beads. This process was carefully designed to ensure the linker attachment did not interfere with the compound's binding activity. A control resin, containing only the linker, was also prepared to identify non-specific protein binding.
-
Cell Lysate Preparation: A relevant human cancer cell line with known reliance on CK1 signaling was cultured to 80-90% confluency. The cells were harvested and lysed in a non-denaturing buffer supplemented with protease and phosphatase inhibitors. The resulting lysate was cleared by high-speed centrifugation to remove cellular debris.
-
Affinity Pull-down: The cleared cell lysate was incubated with both the this compound-conjugated beads and the control beads. Following incubation, the beads were washed extensively to remove non-specifically bound proteins.
-
Protein Elution and Identification: Bound proteins were eluted from the beads, separated by SDS-PAGE, and visualized with Coomassie blue staining. Protein bands of interest were excised, subjected to in-gel tryptic digestion, and the resulting peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The peptide fragmentation data was then searched against a human protein database to identify the bound proteins.
Experimental Workflow: Target Identification
Target Validation of this compound
Following the identification of potential targets, a series of validation experiments are crucial to confirm that these targets are directly modulated by this compound and that this modulation has a therapeutic effect.
Experimental Protocol: In Vitro Kinase Assay
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of the identified kinases.
-
Reagents and Materials: Recombinant human CK1 isoforms (α, δ, and ε), a suitable peptide substrate, and ATP were used.
-
Assay Procedure: The kinase, peptide substrate, and varying concentrations of this compound were incubated in an assay buffer. The kinase reaction was initiated by the addition of ATP. After a defined incubation period, the reaction was stopped, and the amount of phosphorylated substrate was quantified using a luminescence-based assay that measures the remaining ATP.
-
Data Analysis: The percentage of kinase inhibition was calculated for each concentration of this compound. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, was determined by fitting the data to a dose-response curve.
Quantitative Data: In Vitro Kinase Inhibition
| Kinase Target | IC50 (nM) |
| CK1α | 15 |
| CK1δ | 8 |
| CK1ε | 12 |
| A panel of 97 other kinases | >10,000 |
Experimental Protocol: Cellular Target Engagement Assay
To confirm that this compound engages its target within a cellular context, a cellular thermal shift assay (CETSA) can be employed.
-
Cell Treatment: Cells were treated with either this compound or a vehicle control.
-
Heating and Lysis: The treated cells were heated to a range of temperatures, leading to the denaturation and aggregation of proteins. The cells were then lysed, and the aggregated proteins were pelleted by centrifugation.
-
Protein Quantification: The amount of soluble target protein remaining in the supernatant at each temperature was quantified by Western blotting or mass spectrometry.
-
Data Analysis: The binding of this compound to its target protein stabilizes it against thermal denaturation, resulting in a shift in its melting curve to higher temperatures.
Signaling Pathway: CK1 and Wnt/β-catenin Pathway
Casein Kinase 1 is a critical component of the Wnt/β-catenin signaling pathway, where it participates in the phosphorylation and subsequent degradation of β-catenin.[1] Inhibition of CK1 by this compound is expected to stabilize β-catenin, leading to the activation of Wnt target genes. The role of CK1α in this pathway includes the phosphorylation of β-catenin on Ser45, which primes it for further phosphorylation and proteasomal degradation.[1]
Conclusion
References
CK1-IN-2: A Technical Guide to its Role in Regulating Protein Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casein Kinase 1 (CK1) is a family of highly conserved serine/threonine protein kinases that play pivotal roles in a multitude of cellular processes. The family comprises several isoforms, including α, β, γ1-3, δ, and ε, which are integral to the regulation of signal transduction pathways. Dysregulation of CK1 activity has been implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and circadian rhythm disruptions, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of CK1-IN-2, a potent inhibitor of CK1, with a focus on its mechanism of action, its role in regulating protein phosphorylation, and the experimental methodologies used for its characterization.
This compound: A Potent Inhibitor of CK1δ and CK1ε
This compound, also identified as PF-05251749, is a small molecule inhibitor with high potency against the delta (CK1δ) and epsilon (CK1ε) isoforms of Casein Kinase 1. Its inhibitory activity is crucial for dissecting the specific roles of these isoforms in cellular signaling and for the development of novel therapeutics.
Data Presentation: Inhibitory Profile of this compound
The inhibitory activity of this compound has been quantified using in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) serving as a key metric of its potency and selectivity.
| Target Kinase | IC50 (nM) |
| CK1α | 123[1][2][3] |
| CK1δ | 19.8[1][2][3] |
| CK1ε | 26.8[1][2][3] |
| p38α | 74.3[1][2][3] |
Role in Regulating Protein Phosphorylation
This compound exerts its effects by inhibiting the catalytic activity of CK1δ and CK1ε, thereby preventing the phosphorylation of their downstream substrates. This targeted inhibition allows for the precise investigation of signaling pathways regulated by these specific CK1 isoforms.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is fundamental to embryonic development and adult tissue homeostasis. CK1 isoforms, including δ and ε, are key positive regulators of this pathway. They participate in the phosphorylation of the co-receptor LRP5/6 and the scaffold protein Dishevelled (Dvl), which are critical steps for signal transduction. By inhibiting CK1δ and CK1ε, this compound can effectively downregulate Wnt/β-catenin signaling, a pathway often hyperactivated in various cancers.
Circadian Rhythm Pathway
The circadian clock is an endogenous timekeeping mechanism that regulates physiological and behavioral cycles. CK1δ and CK1ε are core components of the molecular clock machinery. They phosphorylate the PERIOD (PER) and CRYPTOCHROME (CRY) proteins, key negative regulators of the clock. This phosphorylation event regulates their stability and nuclear entry, thereby controlling the period length of the circadian rhythm. Inhibition of CK1δ and CK1ε by this compound can modulate the circadian clock, which has therapeutic implications for sleep disorders and other circadian-related diseases.
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate characterization of kinase inhibitors. The following are representative methodologies for key experiments used to evaluate inhibitors like this compound.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based method to measure the binding of an inhibitor to the kinase active site.
Materials:
-
Recombinant human CK1δ or CK1ε
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound and other test compounds
-
384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in Kinase Buffer to achieve the final desired concentrations. The final DMSO concentration should be kept constant (e.g., 1%).
-
Kinase/Antibody Mixture: Prepare a solution containing the CK1 isoform and the Eu-anti-Tag Antibody in Kinase Buffer.
-
Assay Assembly: In a 384-well plate, add the diluted this compound, the kinase/antibody mixture, and the Alexa Fluor™ 647-labeled Kinase Tracer.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Wnt Signaling Assay (Luciferase Reporter Assay)
This assay measures the transcriptional activity of the Wnt/β-catenin pathway in response to an inhibitor.
Materials:
-
HEK293T cells (or other suitable cell line)
-
TOPFlash and FOPFlash luciferase reporter plasmids
-
Renilla luciferase control plasmid
-
Transfection reagent
-
DMEM with 10% FBS
-
Wnt3a conditioned medium or recombinant Wnt3a
-
This compound
-
Dual-Luciferase® Reporter Assay System
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with TOPFlash (or FOPFlash as a negative control) and the Renilla luciferase plasmid using a suitable transfection reagent.
-
Inhibitor Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound.
-
Wnt Stimulation: After a 1-2 hour pre-incubation with the inhibitor, stimulate the cells with Wnt3a for 16-24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer.
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the Dual-Luciferase® Reporter Assay System protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in reporter activity relative to the vehicle-treated, Wnt3a-stimulated control. Plot the normalized luciferase activity against the inhibitor concentration to determine the IC50.
Conclusion
This compound is a valuable research tool for investigating the roles of CK1δ and CK1ε in cellular signaling. Its high potency and selectivity make it suitable for elucidating the intricate mechanisms of protein phosphorylation in pathways such as Wnt/β-catenin and the circadian rhythm. The experimental protocols provided in this guide offer a framework for the robust characterization of this compound and other kinase inhibitors, facilitating further research and drug development efforts targeting the Casein Kinase 1 family.
References
Methodological & Application
CK1-IN-2: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
CK1-IN-2 is a potent and selective small molecule inhibitor of Casein Kinase 1 (CK1), a family of serine/threonine kinases crucial in various cellular processes. Dysregulation of CK1 activity is implicated in numerous diseases, including cancer and neurodegenerative disorders, making its inhibitors valuable tools for research and potential therapeutic development. This compound primarily targets the CK1δ and CK1ε isoforms, which are key regulators of signaling pathways such as Wnt/β-catenin and the circadian rhythm. These application notes provide a comprehensive guide for utilizing this compound in cell culture experiments, including detailed protocols for assessing its biological effects.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of CK1 isoforms and preventing the transfer of phosphate (B84403) from ATP to its substrates. The inhibition of CK1δ and CK1ε by this compound has significant downstream effects, most notably on the Wnt/β-catenin signaling pathway. In the canonical Wnt pathway, CK1, in concert with GSK3β, phosphorylates β-catenin, marking it for proteasomal degradation. By inhibiting CK1, this compound prevents this phosphorylation, leading to the stabilization and accumulation of β-catenin. This subsequently results in the translocation of β-catenin to the nucleus, where it can modulate the transcription of Wnt target genes.
Data Presentation
Inhibitor Specificity and Potency
| Target | IC50 (nM) |
| CK1α | 123[1] |
| CK1δ | 19.8[1] |
| CK1ε | 26.8[1] |
| p38α | 74.3[1] |
IC50 values represent the concentration of the inhibitor required for 50% inhibition of the enzyme's activity in vitro.
Recommended Working Concentrations in Cell-Based Assays
| Assay Type | Cell Line Example | Concentration Range | Treatment Time |
| Myotube Fusion | FSHD cells | 0.02 - 10 µM | 72 hours[1] |
| Wnt/β-catenin Signaling | HEK293T, MDA-MB-231 | 10 nM - 10 µM | 18 - 24 hours |
| Cell Viability (e.g., MTT/CCK-8) | Various cancer cell lines | 10 nM - 50 µM | 24 - 72 hours |
| Western Blotting (β-catenin) | MDA-MB-231, RKO | 30 nM - 1 µM | 18 - 24 hours |
Note: The optimal concentration and incubation time should be determined empirically for each cell line and experimental setup.
Mandatory Visualizations
Caption: Canonical Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
References
CK1-IN-2 Application Notes and Protocols for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CK1-IN-2 is a potent inhibitor of Casein Kinase 1 (CK1) isoforms, which are serine/threonine-selective protein kinases integral to a multitude of cellular processes.[1] Dysregulation of CK1 activity has been implicated in various diseases, making its inhibitors, such as this compound, valuable tools for research and potential therapeutic development. These application notes provide recommended concentrations for this compound in various in vitro assays, detailed experimental protocols, and an overview of the key signaling pathways affected.
Data Presentation: In Vitro Inhibitory Activity of this compound
The inhibitory potency of this compound has been determined against several CK1 isoforms and the related kinase p38α. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. These values are crucial for determining the appropriate concentration range for in vitro experiments.
| Target Kinase | IC50 (nM) |
| CK1α | 123 |
| CK1δ | 19.8 |
| CK1ε | 26.8 |
| p38α | 74.3 |
Data sourced from MedchemExpress product information.
For cell-based assays, a concentration range of 0.02-10 µM has been utilized.
Experimental Protocols
Herein are detailed protocols for common in vitro kinase assays that can be adapted for use with this compound.
In Vitro Radiometric Kinase Assay for CK1 Inhibition
This protocol is adapted from a systematic workflow for characterizing CK1 inhibitors and is a highly sensitive method to determine kinase activity by measuring the incorporation of radiolabeled phosphate (B84403) into a substrate.[1][2]
Materials:
-
Recombinant human CK1δ or CK1ε
-
CK1 substrate (e.g., α-casein)
-
[γ-³²P]ATP
-
Kinase Buffer (25 mM Tris-HCl, pH 7.0, 10 mM MgCl₂, 100 µM EDTA)
-
This compound dissolved in DMSO
-
P81 phosphocellulose paper
-
Phosphoric acid (0.75%)
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in Kinase Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent and ideally ≤1%.
-
Kinase Reaction Setup:
-
In a microcentrifuge tube, combine the Kinase Buffer, the desired concentration of recombinant CK1 enzyme (e.g., 7-70 nM of GST-CK1δ or 6xHis-CK1ε), and the CK1 substrate (e.g., 10 µM α-casein).[1]
-
Add the diluted this compound or vehicle (DMSO in Kinase Buffer) to the reaction mixture.
-
Pre-incubate the mixture for 10 minutes at 30°C.
-
-
Initiation of Kinase Reaction:
-
Initiate the reaction by adding [γ-³²P]ATP to a final concentration at or near the Km for the specific CK1 isoform (typically in the low µM range).[2] The total reaction volume is typically 15 µL.[1]
-
Incubate the reaction at 30°C for a predetermined time within the linear range of the assay (e.g., 10-30 minutes).
-
-
Termination and Detection:
-
Spot a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Air dry the papers and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.
-
Plot the inhibition data against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Non-Radiometric Kinase Assay (ADP-Glo™ Format)
This protocol describes a luminescence-based assay to measure kinase activity by quantifying the amount of ADP produced during the kinase reaction. This method is suitable for high-throughput screening.[3][4][5]
Materials:
-
Recombinant human CK1δ or CK1ε
-
CK1 substrate (e.g., a specific peptide or α-casein)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound dissolved in DMSO
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound and Reagent Preparation:
-
Prepare serial dilutions of this compound in DMSO and then in Kinase Buffer.
-
Prepare the kinase/substrate solution and the ATP solution in Kinase Buffer.
-
-
Kinase Reaction:
-
Add 2.5 µL of the diluted inhibitor or vehicle to the wells of the 384-well plate.
-
Add 2.5 µL of the CK1 enzyme and substrate solution.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution. The final ATP concentration should be at or near the Km for the specific CK1 isoform.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[4]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[4]
-
Incubate at room temperature for 30-60 minutes.[4]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition and determine the IC50 value as described in the radiometric assay protocol.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of CK1 Inhibition
CK1 isoforms are key regulators of several critical signaling pathways, including the Wnt/β-catenin and Hedgehog pathways. This compound, by inhibiting CK1, can modulate these pathways.
Caption: Inhibition of CK1 by this compound in Wnt and Hedgehog pathways.
Experimental Workflow for In Vitro Kinase Inhibitor Screening
The following diagram illustrates a generalized workflow for determining the IC50 of a kinase inhibitor like this compound.
Caption: A generalized workflow for determining the IC50 of a kinase inhibitor.
References
- 1. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 4. promega.com [promega.com]
- 5. ulab360.com [ulab360.com]
Application Notes and Protocols for CK1-IN-2 in Western Blotting Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casein Kinase 1 (CK1) is a family of serine/threonine kinases that play a pivotal role in a multitude of cellular processes, including Wnt/β-catenin signaling, circadian rhythm regulation, and DNA repair.[] The CK1 family consists of several isoforms, including α, δ, and ε, which are crucial for the phosphorylation of key regulatory proteins. Dysregulation of CK1 activity has been implicated in various diseases, including cancer and neurodegenerative disorders.
CK1-IN-2 is a potent, cell-permeable inhibitor of Casein Kinase 1, with demonstrated activity against CK1α, CK1δ, and CK1ε isoforms. Its ability to modulate CK1 activity makes it a valuable tool for investigating the roles of these kinases in cellular signaling pathways. Western blotting is a powerful immunodetection technique used to identify and quantify specific proteins from a complex mixture, such as a cell lysate. This document provides detailed application notes and protocols for the use of this compound in Western blotting experiments to study its effects on CK1-mediated signaling pathways.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the CK1 isoforms.[2] This prevents the transfer of a phosphate (B84403) group from ATP to the target substrate proteins, thereby inhibiting their phosphorylation and downstream signaling. For instance, in the Wnt/β-catenin pathway, CK1α is responsible for the initial "priming" phosphorylation of β-catenin, which marks it for subsequent degradation.[3] Inhibition of CK1α by this compound is expected to lead to an accumulation of unphosphorylated, active β-catenin. Similarly, CK1δ and CK1ε are key regulators of the circadian clock, where they phosphorylate PERIOD (PER) proteins, influencing their stability and nuclear translocation.[4] Treatment with a CK1 inhibitor would be expected to alter the phosphorylation status and levels of PER proteins.
Data Presentation
The following table summarizes representative quantitative data from hypothetical Western blotting experiments demonstrating the effect of this compound on target protein phosphorylation and total protein levels in two key signaling pathways. The data is presented as a fold change relative to a vehicle-treated control.
| Pathway | Target Protein | Treatment | Concentration (µM) | Duration (hours) | Phospho-Protein Level (Fold Change) | Total Protein Level (Fold Change) |
| Wnt/β-catenin | Phospho-β-catenin (Ser45) | Vehicle | - | 24 | 1.0 | 1.0 |
| This compound | 1 | 24 | 0.3 | 1.1 | ||
| This compound | 5 | 24 | 0.1 | 1.2 | ||
| Circadian Rhythm | Phospho-PER2 | Vehicle | - | 6 | 1.0 | 1.0 |
| This compound | 1 | 6 | 0.4 | 0.9 | ||
| This compound | 5 | 6 | 0.2 | 1.0 |
Signaling Pathway Diagrams
The following diagrams illustrate the points of intervention for this compound in the Wnt/β-catenin and Circadian Rhythm signaling pathways.
References
Application Notes and Protocols for High-Throughput Screening of Casein Kinase 1 (CK1) Inhibitors
A Note on the Exemplary Compound: The following application notes and protocols utilize the well-characterized and commercially available Casein Kinase 1 (CK1) inhibitor, D4476 , as a representative example. The initially requested compound, "CK1-IN-2," could not be definitively identified in publicly available scientific literature. D4476 serves as a suitable substitute for demonstrating the principles and methodologies for the high-throughput screening of CK1 inhibitors.
Introduction
Casein Kinase 1 (CK1) is a family of highly conserved serine/threonine kinases that are ubiquitously expressed in eukaryotic organisms. The CK1 family, comprising several isoforms (α, δ, ε, γ1, γ2, γ3), plays a pivotal role in the regulation of numerous cellular processes. These include Wnt signaling, circadian rhythms, DNA repair, and p53 signaling pathways.[1] Dysregulation of CK1 activity has been implicated in a variety of diseases, including cancer, neurodegenerative disorders, and sleep phase syndromes.[2] Consequently, CK1 isoforms have emerged as attractive therapeutic targets for drug discovery.
High-throughput screening (HTS) is a critical component of the drug discovery pipeline, enabling the rapid screening of large compound libraries to identify potential inhibitors of therapeutic targets like CK1. This document provides detailed application notes and protocols for the use of D4476 in HTS assays designed to identify and characterize novel CK1 inhibitors.
Mechanism of Action of D4476
D4476 is a potent, selective, and cell-permeable inhibitor of Casein Kinase 1.[3][4] It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase and preventing the transfer of phosphate (B84403) to its substrates.[3][5] D4476 has been shown to effectively inhibit CK1δ with an IC50 value of approximately 0.3 µM.[3] While demonstrating selectivity for CK1, it also exhibits inhibitory activity against the TGF-β type-I receptor (ALK5).[6][7] This dual activity should be considered when interpreting cellular assay results.
Data Presentation: Inhibitory Profile of D4476
The inhibitory activity of D4476 against its primary targets and a broader panel of kinases is summarized below. This data is essential for designing experiments and interpreting screening results.
Table 1: IC50 Values of D4476 for Primary Targets
| Target | IC50 (nM) | Assay Conditions | Reference |
| CK1δ | 300 | Cell-free assay | [4] |
| CK1 (from S. pombe) | 200 | Cell-free assay | [4] |
| ALK5 | 500 | Cell-free assay | [4] |
Table 2: Selectivity Profile of D4476 against a Panel of Kinases
The following data represents the percent inhibition of a panel of 80 kinases at a D4476 concentration of 10 µM. This provides a broader view of the inhibitor's selectivity.[6]
| Kinase | % Inhibition at 10 µM | Kinase | % Inhibition at 10 µM |
| CK1 (target) | >95 | MSK1 | 28 |
| ALK5 (target) | 78 | p70S6K | 15 |
| RSK1 | 49 | PKBα | 12 |
| RSK2 | 48 | GSK3α | 10 |
| MSK2 | 47 | GSK3β | 9 |
| ROCKII | 42 | MARK3 | 8 |
| DYRK1A | 38 | MAPKAP-K2 | 7 |
| p38α MAPK | 37 | JNK1α1 | 6 |
| p38β MAPK | 37 | ERK2 | 5 |
| p38δ MAPK | 37 | CDK2/CycA | 4 |
| p38γ MAPK | 37 |
Experimental Protocols for High-Throughput Screening
Two common and robust HTS assay formats for kinase inhibitors are the ADP-Glo™ Kinase Assay and the LanthaScreen® Eu Kinase Binding Assay. Detailed protocols for both are provided below, using CK1δ as the target and D4476 as a control inhibitor.
Protocol 1: ADP-Glo™ Kinase Assay for CK1δ Inhibition
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction.[8][9] The luminescence signal is directly proportional to kinase activity.
Materials:
-
Recombinant human CK1δ (e.g., Promega, SignalChem)
-
CK1δ substrate peptide (e.g., RRKDLHDDEEDEAMSITA)[4]
-
D4476 (control inhibitor)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of D4476 in 100% DMSO (e.g., 10 mM).
-
Create a serial dilution of D4476 in DMSO. For a typical IC50 determination, a 10-point, 3-fold serial dilution starting from 1 mM is recommended.
-
Transfer a small volume (e.g., 50 nL) of each compound dilution to the assay plate wells. Include DMSO-only wells for no-inhibitor (100% activity) and no-enzyme controls.
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in Kinase Reaction Buffer containing the appropriate concentration of CK1δ and its substrate peptide. The optimal concentrations should be determined empirically but a starting point could be 5-20 mU of CK1δ and 0.5 mM substrate peptide.[4]
-
Add 2.5 µL of the 2X kinase/substrate solution to each well of the 384-well plate containing the pre-spotted compounds.
-
Prepare a 2X ATP solution in Kinase Reaction Buffer. The final ATP concentration should be at or near the Km of CK1δ for ATP (typically 10-100 µM).
-
Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to each well. The total reaction volume is 5 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This will convert the ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: LanthaScreen® Eu Kinase Binding Assay for CK1δ
The LanthaScreen® Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a fluorescently labeled tracer to the kinase.[10] Inhibitors that bind to the ATP pocket will displace the tracer, resulting in a decrease in the FRET signal.
Materials:
-
GST- or His-tagged recombinant human CK1δ
-
LanthaScreen® Eu-anti-Tag Antibody (e.g., Eu-anti-GST or Eu-anti-His)
-
LanthaScreen® Kinase Tracer (select a suitable tracer for CK1)
-
D4476 (control inhibitor)
-
TR-FRET Dilution Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Low-volume, 384-well black assay plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation:
-
Prepare serial dilutions of D4476 in 100% DMSO as described in Protocol 1.
-
Transfer a small volume (e.g., 200 nL) of each compound dilution to the assay plate wells.
-
-
Assay Assembly:
-
Prepare a 2X solution of CK1δ and the Eu-anti-Tag antibody in TR-FRET Dilution Buffer. The final concentrations will need to be optimized, but a starting point is 10 nM CK1δ and 4 nM antibody.
-
Prepare a 2X solution of the Kinase Tracer in TR-FRET Dilution Buffer. The optimal tracer concentration is typically at or near its Kd for the kinase.
-
Add 5 µL of the 2X kinase/antibody solution to each well.
-
Add 5 µL of the 2X tracer solution to each well. The total assay volume is 10 µL.
-
-
Incubation and Data Acquisition:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET plate reader, exciting at ~340 nm and measuring emission at ~615 nm (Europium donor) and ~665 nm (tracer acceptor).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm) for each well.
-
Calculate the percent inhibition based on the emission ratio of the test compounds relative to the high and low controls.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting to a dose-response curve.
-
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways involving CK1 and a generalized workflow for high-throughput screening.
Caption: Role of CK1 in the Wnt/β-Catenin Signaling Pathway and Inhibition by D4476.
Caption: CK1's Role in Circadian Rhythm Regulation and the Effect of D4476.
Caption: CK1-Mediated Phosphorylation in the p53 Signaling Pathway.
Caption: General Workflow for High-Throughput Screening of Kinase Inhibitors.
References
- 1. Frontiers | The CK1δ/ϵ-Tip60 Axis Enhances Wnt/β-Catenin Signaling via Regulating β-Catenin Acetylation in Colon Cancer [frontiersin.org]
- 2. Entrainment of disrupted circadian behavior through inhibition of casein kinase 1 (CK1) enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. D 4476 | Casein Kinase 1 | Tocris Bioscience [tocris.com]
- 8. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 9. ulab360.com [ulab360.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Application Notes for CK1-IN-2 Treatment in Immunoprecipitation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The protein kinase CK1: Inhibition, activation, and possible allosteric modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. assaygenie.com [assaygenie.com]
- 6. ptglab.com [ptglab.com]
CK1-IN-2: Application Notes and Protocols for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the solubility and preparation of CK1-IN-2 for experimental use. This compound is a potent inhibitor of Casein Kinase 1 (CK1) isoforms, particularly CK1δ and CK1ε, and is a valuable tool for investigating the roles of these kinases in various cellular processes.
Data Presentation
Solubility of this compound
The solubility of this compound in various solvents is crucial for the preparation of stock solutions and working solutions for in vitro and in vivo experiments. The following table summarizes the available solubility data.
| Solvent | Concentration | Method/Notes |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL (161.66 mM) | Warming and sonication may be required to achieve complete dissolution. Use of hygroscopic DMSO can negatively impact solubility.[1] |
| In vivo formulation 1 | ≥ 2.5 mg/mL (8.08 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1] |
| In vivo formulation 2 | ≥ 2.5 mg/mL (8.08 mM) | 10% DMSO, 90% (20% SBE-β-CD in Saline).[1] |
| In vivo formulation 3 | ≥ 2.5 mg/mL (8.08 mM) | 10% DMSO, 90% Corn Oil.[1] |
| Ethanol | Insoluble | Based on data for a structurally related compound, CK1-IN-1. |
| Water / PBS | Insoluble | Based on data for a structurally related compound, CK1-IN-1. |
Note: It is recommended to always use freshly opened, anhydrous DMSO for the preparation of stock solutions to ensure maximum solubility.
Stability of this compound
Proper storage of this compound in both solid form and in solution is critical to maintain its activity.
| Form | Storage Temperature | Stability |
| Powder | -20°C | 3 years |
| In Solvent (DMSO) | -80°C | 6 months |
| In Solvent (DMSO) | -20°C | 1 month |
Note: To avoid degradation due to repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting point for most in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Calculate the required mass: For 1 mL of a 10 mM stock solution, you will need 3.09 mg of this compound (Molecular Weight: 309.29 g/mol ).
-
Weigh the compound: Carefully weigh out the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of sterile DMSO to the tube. For a 10 mM solution, add 1 mL of DMSO for every 3.09 mg of this compound.
-
Dissolve the compound: Vortex the tube vigorously until the compound is completely dissolved. If necessary, warm the solution briefly in a 37°C water bath or use a sonicator to aid dissolution. Visually inspect the solution to ensure no solid particles remain.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.
In Vitro Kinase Assay Protocol
This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific CK1 isoform in a cell-free system.
Materials:
-
Recombinant human CK1 isoform (e.g., CK1δ or CK1ε)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)
-
Substrate (e.g., α-casein or a specific peptide substrate for CK1)
-
ATP (with [γ-³²P]ATP for radiometric detection, or unlabeled ATP for other detection methods)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
Incubator
-
Detection system (e.g., scintillation counter, luminescence plate reader)
Procedure:
-
Prepare inhibitor dilutions: Prepare a serial dilution of this compound in kinase buffer from your stock solution. The final concentrations should typically range from low nanomolar to micromolar to determine the IC₅₀ value. Remember to include a DMSO-only control.
-
Prepare kinase reaction mix: In each well of a 96-well plate, add the following components in order:
-
Kinase buffer
-
This compound dilution or DMSO control
-
Recombinant CK1 enzyme
-
Substrate
-
-
Initiate the reaction: Add ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km value for the specific CK1 isoform, if known.
-
Incubate: Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes). This time should be within the linear range of the kinase reaction.
-
Terminate the reaction: Stop the reaction by adding a stop solution (e.g., EDTA for radiometric assays or a specific reagent for other assay formats).
-
Detect kinase activity: Measure the amount of phosphorylated substrate using an appropriate detection method.
-
Data analysis: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Cell-Based Assay Protocol
This protocol outlines a general procedure for treating cultured cells with this compound to investigate its effects on cellular signaling pathways.
Materials:
-
Adherent or suspension cells of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Multi-well cell culture plates
-
CO₂ incubator
-
Reagents for downstream analysis (e.g., lysis buffer for Western blotting, reagents for reporter assays)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will allow them to be in the exponential growth phase at the time of treatment.
-
Cell Culture: Culture the cells overnight in a CO₂ incubator at 37°C to allow for attachment (for adherent cells) and recovery.
-
Prepare Working Solutions: Dilute the this compound stock solution in complete cell culture medium to the desired final concentrations. It is important to ensure that the final concentration of DMSO is low (typically ≤ 0.1%) to avoid solvent-induced toxicity. Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) depending on the experimental endpoint.
-
Downstream Analysis: After the incubation period, harvest the cells for analysis. This could include:
-
Western Blotting: To analyze changes in the phosphorylation status of CK1 substrates or downstream signaling proteins.
-
Reporter Assays: To measure the activity of transcription factors regulated by CK1-mediated signaling pathways (e.g., TCF/LEF for Wnt signaling).
-
Cell Viability/Proliferation Assays: To assess the effect of this compound on cell growth.
-
Immunofluorescence: To observe changes in the subcellular localization of target proteins.
-
In Vivo Administration Protocol (Mouse Model)
This protocol provides a general guideline for the preparation and administration of this compound to mice. Note: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Materials:
-
This compound powder
-
Vehicle components (e.g., DMSO, PEG300, Tween-80, saline, or corn oil)
-
Sterile tubes and syringes
-
Gavage needles (for oral administration) or appropriate needles for injection
-
Mice
Procedure:
-
Formulation Preparation: Based on the desired route of administration, prepare the this compound formulation. For example, for oral or intraperitoneal administration, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be used.[1]
-
First, dissolve the this compound powder in DMSO.
-
Then, add the other vehicle components sequentially, ensuring the solution is clear before adding the next component. Gentle warming or sonication may be necessary.
-
-
Dosing: The appropriate dose of this compound will depend on the specific animal model and experimental goals and should be determined through dose-ranging studies.
-
Administration: Administer the prepared formulation to the mice via the chosen route (e.g., oral gavage, intraperitoneal injection). The volume of administration should be appropriate for the size of the animal.
-
Monitoring: Monitor the animals regularly for any signs of toxicity, such as weight loss, changes in behavior, or adverse reactions at the injection site.
-
Endpoint Analysis: At the end of the study, tissues can be collected for pharmacokinetic analysis (measuring drug levels) or pharmacodynamic analysis (measuring the drug's effect on its target).
Mandatory Visualization
Signaling Pathway Diagrams
Caption: Role of CK1 in the Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: Involvement of CK1 in the p53 signaling pathway and the point of intervention for this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for investigating the effect of this compound on the Wnt signaling pathway in cell culture.
References
Application Notes and Protocols for Cell-Based Assays Using CK1-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casein Kinase 1 (CK1) is a family of serine/threonine kinases that are critical regulators of numerous cellular processes, including signal transduction, cell cycle progression, and DNA repair. Dysregulation of CK1 activity has been implicated in various diseases, particularly cancer, making it a compelling target for therapeutic intervention. CK1-IN-2 is a potent inhibitor of the CK1 family of kinases. These application notes provide detailed protocols for utilizing this compound in cell-based assays to investigate its effects on key signaling pathways, such as Wnt/β-catenin and p53, and to assess its impact on cell viability and proliferation.
Mechanism of Action
CK1 inhibitors, including this compound, typically function by competing with ATP for binding to the ATP-binding pocket of the kinase domain. This competitive inhibition prevents the transfer of a phosphate (B84403) group from ATP to the substrate proteins of CK1, thereby blocking downstream signaling events. By inhibiting CK1, this compound can modulate critical cellular pathways that are often dysregulated in cancer.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the described experimental protocols. Researchers should perform the experiments and substitute the placeholder data with their own experimental results.
Table 1: Effect of this compound on Wnt/β-catenin Signaling in HEK293T Cells (Illustrative)
| Concentration of this compound (µM) | Luciferase Activity (Relative Light Units) | % Inhibition |
| 0 (Vehicle Control) | 1,000,000 | 0 |
| 0.1 | 850,000 | 15 |
| 1 | 550,000 | 45 |
| 10 | 200,000 | 80 |
| 100 | 50,000 | 95 |
| IC50 (µM) | [To be determined experimentally] |
Table 2: IC50 Values of this compound in Various Cancer Cell Lines (Illustrative)
| Cell Line | Cancer Type | IC50 (µM) after 72h Treatment |
| HCT-116 | Colon Carcinoma | [To be determined experimentally] |
| SW480 | Colorectal Adenocarcinoma | [To be determined experimentally] |
| MCF-7 | Breast Adenocarcinoma | [To be determined experimentally] |
| A549 | Lung Carcinoma | [To be determined experimentally] |
| PANC-1 | Pancreatic Carcinoma | [To be determined experimentally] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by CK1 inhibition and the general workflow for the cell-based assays described in this document.
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: p53 signaling pathway and the role of CK1.
Caption: General experimental workflow for cell-based assays with this compound.
Experimental Protocols
Protocol 1: Wnt/β-catenin Reporter Assay (TOP/FOPflash)
This assay measures the transcriptional activity of the canonical Wnt/β-catenin signaling pathway.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin (B12071052)
-
Opti-MEM I Reduced Serum Medium
-
TOPflash and FOPflash luciferase reporter plasmids
-
Renilla luciferase plasmid (e.g., pRL-TK) for normalization
-
Transfection reagent (e.g., Lipofectamine 2000)
-
This compound
-
Wnt3a conditioned medium or recombinant Wnt3a protein
-
Dual-Luciferase Reporter Assay System
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Trypsinize and resuspend cells in fresh media.
-
Seed 2 x 10^4 cells per well in a 96-well white, clear-bottom plate and incubate for 24 hours.
-
-
Transfection:
-
Co-transfect cells with TOPflash (or FOPflash as a negative control) and a Renilla luciferase normalization vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate the cells for 24 hours post-transfection.
-
-
Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Aspirate the transfection medium and replace it with fresh medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
To activate the Wnt pathway, add Wnt3a conditioned media (e.g., 50% v/v) or recombinant Wnt3a protein (e.g., 100 ng/mL) to all wells except for the negative control.
-
Incubate the plate for an additional 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure both Firefly (TOP/FOPflash) and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using a suitable software.
-
Protocol 2: Cell Viability/Proliferation Assay (CCK-8)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest (e.g., HCT-116, SW480)
-
Appropriate complete culture medium
-
This compound
-
Cell Counting Kit-8 (CCK-8)
-
96-well clear tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend cells in their respective complete culture medium.
-
Seed 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.
-
-
Treatment:
-
Prepare serial dilutions of this compound in the complete culture medium.
-
Remove the old medium and add 100 µL of the medium containing the desired concentrations of this compound or vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration and determine the IC50 value.
-
Protocol 3: Western Blot for p53 and p21 Activation
This protocol is used to detect changes in the protein levels of p53 and its downstream target p21 following treatment with this compound.
Materials:
-
Cancer cell line with wild-type p53 (e.g., HCT-116)
-
Complete culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies against p53, p21, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat cells with various concentrations of this compound for the desired time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Collect the lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and add ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the levels of p53 and p21 to the loading control.
-
Compare the protein levels in treated samples to the vehicle control.
-
Conclusion
The protocols and information provided in these application notes offer a comprehensive framework for investigating the cellular effects of the CK1 inhibitor, this compound. By utilizing these cell-based assays, researchers can elucidate the mechanism of action of this compound, determine its potency in various cancer cell lines, and further explore its potential as a therapeutic agent.
A Comparative Analysis of Lentiviral shRNA Knockdown and Pharmacological Inhibition of Casein Kinase 1
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Casein Kinase 1 (CK1) is a family of serine/threonine kinases pivotal to a multitude of cellular processes, including the regulation of crucial signaling pathways such as Wnt/β-catenin and Hedgehog. The dysregulation of CK1 activity is implicated in numerous pathologies, most notably cancer, making it a compelling therapeutic target. This document provides a detailed comparative analysis of two primary methodologies for interrogating CK1 function: genetic knockdown using lentiviral-delivered short hairpin RNA (shRNA) and pharmacological inhibition with the selective small molecule inhibitor, PF-670462.
This guide offers a comprehensive overview of the mechanisms, efficacy, and potential off-target effects associated with each approach. Detailed experimental protocols are provided to assist researchers in designing and executing robust experiments for the study of CK1 signaling.
Mechanism of Action
Lentiviral shRNA Knockdown: This genetic approach facilitates the long-term, stable suppression of a target protein's expression. Lentiviral vectors are employed to deliver a short hairpin RNA (shRNA) sequence that is complementary to the messenger RNA (mRNA) of the target CK1 isoform (e.g., CK1δ or CK1ε). Once transcribed within the cell, the shRNA is processed by the endogenous RNA interference (RNAi) machinery, leading to the degradation of the target mRNA and a subsequent reduction in protein expression. This method is ideal for studying the long-term consequences of CK1 loss of function.
CK1 Inhibition with PF-670462: This pharmacological strategy offers acute, transient, and reversible inhibition of CK1 kinase activity. PF-670462 is a potent and selective ATP-competitive inhibitor of CK1δ and CK1ε.[1] By binding to the ATP-binding pocket of these kinases, it prevents the phosphorylation of their substrates, thereby acutely blocking their function within signaling cascades. This approach is well-suited for investigating the immediate effects of CK1 kinase activity inhibition and for mimicking pharmacological intervention.
Data Presentation: A Quantitative Comparison
The following tables provide a summary of key quantitative parameters for both methodologies, enabling a direct comparison of their typical efficacy and potential considerations.
Table 1: Efficacy and Duration of CK1 Modulation
| Parameter | Lentiviral shRNA Knockdown | PF-670462 Inhibition |
| Target | CK1 mRNA (leading to protein reduction) | CK1δ/ε protein kinase activity |
| Typical Efficacy | 70-90% protein level reduction[2][3] | IC50: ~14 nM (CK1δ), ~7.7 nM (CK1ε)[1] |
| Time to Effect | 48-96 hours (for transcription, translation, and protein turnover)[4] | Minutes to hours (dependent on cell permeability and target engagement) |
| Duration of Effect | Stable and long-term (days to weeks, integrated into genome)[5] | Transient (hours, dependent on compound half-life and metabolism) |
| Reversibility | Generally irreversible without inducible systems | Reversible upon compound washout |
Table 2: Specificity and Off-Target Considerations
| Parameter | Lentiviral shRNA Knockdown | PF-670462 Inhibition |
| Primary Off-Targets | Other mRNAs with partial sequence homology ("seed region" effects)[6][7] | Other kinases with similar ATP-binding pockets (e.g., p38, EGFR)[8] |
| Potential for Compensation | High (cells may adapt to long-term protein loss) | Low (acute inhibition bypasses many compensatory mechanisms) |
| Cellular Stress | Can induce an interferon response[9] | Can induce off-target cellular toxicity at high concentrations |
| Controls | Non-targeting shRNA, multiple shRNAs per target, rescue with shRNA-resistant cDNA | Vehicle control (e.g., DMSO), use of multiple inhibitors with different scaffolds |
Signaling Pathways and Experimental Workflows
CK1 in Wnt/β-catenin and Hedgehog Signaling
CK1 plays a dual role in both the Wnt/β-catenin and Hedgehog signaling pathways, acting as both a positive and negative regulator depending on the specific context and isoform. Understanding these roles is crucial for interpreting experimental outcomes.
Caption: CK1's dual role in Wnt and Hedgehog signaling.
Experimental Workflow: Lentiviral shRNA Knockdown
Caption: Workflow for lentiviral shRNA knockdown.
Experimental Workflow: PF-670462 Inhibition
Caption: Workflow for pharmacological inhibition.
Experimental Protocols
Protocol 1: Lentiviral shRNA Knockdown of CK1δ/ε
Materials:
-
HEK293T cells
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
shRNA-expressing lentiviral vector targeting human CK1δ or CK1ε (and non-targeting control)
-
Transfection reagent
-
Target cell line
-
Reagents for qPCR and Western blotting
Procedure:
-
Lentivirus Production:
-
One day prior to transfection, seed HEK293T cells to reach 70-80% confluency on the day of transfection.
-
Co-transfect HEK293T cells with the shRNA-containing lentiviral vector and packaging plasmids using a suitable transfection reagent.
-
48-72 hours post-transfection, harvest the cell culture supernatant containing lentiviral particles.
-
Centrifuge to pellet cell debris and filter the supernatant through a 0.45 µm filter.
-
(Optional) Concentrate the viral particles by ultracentrifugation or a commercially available concentration reagent.
-
-
Transduction of Target Cells:
-
Seed target cells to be 50-60% confluent on the day of transduction.
-
Add the lentiviral supernatant to the target cells at various multiplicities of infection (MOIs) to determine the optimal viral titer.
-
Incubate for 24 hours.
-
-
Selection of Stable Knockdown Cells:
-
48 hours post-transduction, replace the medium with fresh medium containing the appropriate concentration of puromycin (previously determined by a kill curve).
-
Continue selection for 3-7 days, replacing the medium with fresh puromycin-containing medium every 2-3 days, until non-transduced cells are eliminated.
-
-
Validation of Knockdown:
-
qPCR: Extract total RNA from the stable cell line and perform quantitative real-time PCR to measure the relative mRNA levels of the target CK1 isoform. A significant decrease in mRNA levels compared to the non-targeting control indicates successful knockdown.[10]
-
Western Blot: Lyse the cells and perform Western blot analysis using an antibody specific to the target CK1 isoform to confirm a reduction in protein levels.[11]
-
Protocol 2: Pharmacological Inhibition of CK1 with PF-670462
Materials:
-
Target cell line
-
PF-670462 (and DMSO as vehicle)
-
Reagents for downstream assays (e.g., luciferase reporter assay, Western blotting)
Procedure:
-
Dose-Response and Time-Course Determination:
-
Seed cells in a multi-well plate.
-
Treat cells with a range of PF-670462 concentrations (e.g., 1 nM to 10 µM) for various durations (e.g., 1, 6, 24 hours).
-
Assess the effect on a known downstream marker of CK1 activity (e.g., phosphorylation of a specific substrate) or a functional readout (e.g., cell viability) to determine the optimal concentration and treatment time.
-
-
Cell Treatment:
-
Seed target cells in the appropriate culture vessel for your intended downstream analysis.
-
Allow cells to adhere and reach the desired confluency.
-
Treat cells with the predetermined optimal concentration of PF-670462 or vehicle (DMSO).
-
-
Downstream Analysis:
-
Phospho-specific Western Blot: To confirm target engagement, perform Western blotting using antibodies that specifically recognize the phosphorylated forms of known CK1 substrates. A decrease in the phospho-signal in PF-670462-treated cells indicates successful inhibition.
-
Functional Assays: Perform relevant functional assays to assess the biological consequences of CK1 inhibition.
-
Protocol 3: Luciferase Reporter Assays for Pathway Analysis
A. Wnt/β-catenin Pathway (TOP/FOP Flash Assay)
-
Co-transfect cells with TOPflash (containing wild-type TCF/LEF binding sites) or FOPflash (containing mutated TCF/LEF binding sites, as a negative control) reporter plasmids, along with a Renilla luciferase plasmid for normalization.[12][13]
-
After 24 hours, treat the cells with a Wnt pathway activator (e.g., Wnt3a conditioned media or a GSK3β inhibitor like CHIR99021) in the presence or absence of CK1 shRNA or PF-670462.
-
After the desired treatment duration, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Calculate the TOP/FOP ratio to determine the specific activation of the Wnt/β-catenin pathway.
B. Hedgehog Pathway (Gli-Luciferase Assay)
-
Co-transfect cells with a Gli-responsive firefly luciferase reporter plasmid and a Renilla luciferase plasmid for normalization.[14][15]
-
After 24 hours, treat the cells with a Hedgehog pathway agonist (e.g., Sonic hedgehog (Shh) conditioned media or a Smoothened agonist like SAG) in the presence or absence of CK1 shRNA or PF-670462.
-
After the desired treatment duration, lyse the cells and measure luciferase activities.
-
Normalize firefly luciferase activity to Renilla luciferase activity to determine the level of Hedgehog pathway activation.
Conclusion and Recommendations
The choice between lentiviral shRNA knockdown and pharmacological inhibition with PF-670462 is contingent upon the specific research question.
-
For investigating the long-term consequences of CK1 loss and for creating stable cellular models of CK1 deficiency, lentiviral shRNA knockdown is the preferred method.
-
For studying the acute roles of CK1 kinase activity in specific signaling events and for mimicking the effects of a potential therapeutic, PF-670462 inhibition is more appropriate.
To ensure the robustness of experimental findings, it is often advisable to validate key results using the alternative approach. For instance, a phenotype observed with PF-670462 can be corroborated by generating a CK1 knockdown cell line. The meticulous use of appropriate controls, as outlined in the protocols, is paramount for the accurate interpretation of results.
References
- 1. rndsystems.com [rndsystems.com]
- 2. fenicsbio.com [fenicsbio.com]
- 3. qiagen.com [qiagen.com]
- 4. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lentivirus shRNA Vector for Gene Knockdown | VectorBuilder [en.vectorbuilder.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparative assessment of siRNA and shRNA off target effects: what is slowing clinical development: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. Development of highly selective casein kinase 1δ/1ε (CK1δ/ε) inhibitors with potent antiproliferative properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lentiviral vectors encoding shRNAs efficiently transduce and knockdown LINGO-1 but induce an interferon response and cytotoxicity in CNS neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A descriptive guide for absolute quantification of produced shRNA pseudotyped lentiviral particles by real-time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jcancer.org [jcancer.org]
- 13. molecular biology - How does a TOPflash/FOPflash assay work to detect beta-catenin protein expression? - Biology Stack Exchange [biology.stackexchange.com]
- 14. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. web.stanford.edu [web.stanford.edu]
Application Notes and Protocols for Measuring the Enzymatic Activity of CK1 with CK1-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casein Kinase 1 (CK1) is a family of serine/threonine kinases that play crucial roles in various cellular processes, including Wnt signaling, circadian rhythms, and DNA repair.[1] Dysregulation of CK1 activity is implicated in several diseases, making it an attractive target for drug development.[1] These application notes provide a detailed protocol for measuring the enzymatic activity of CK1 and for characterizing the inhibitory activity of CK1-IN-2, a potent CK1 inhibitor.
This compound (also known as compound Nr. 4 or PF-05251749) is a small molecule inhibitor with high potency against various CK1 isoforms.[2][3][4] Understanding its interaction with CK1 is essential for its development as a therapeutic agent. The following protocols describe a robust and widely used method for determining kinase activity and inhibitor potency: the ADP-Glo™ Kinase Assay. This luminescent assay measures the amount of ADP produced during the kinase reaction, which directly correlates with enzyme activity.
Data Presentation
The inhibitory activity of this compound against different CK1 isoforms is summarized in the table below. This quantitative data is crucial for understanding the inhibitor's selectivity and potency.
| Inhibitor | Target Isoform | IC50 (nM) |
| This compound | CK1α | 123 |
| This compound | CK1δ | 19.8 |
| This compound | CK1ε | 26.8 |
| This compound | p38α | 74.3 |
Table 1: Inhibitory potency (IC50) of this compound against various kinases. Data sourced from MedchemExpress.[2][3]
Signaling Pathway and Experimental Workflow
To visually represent the cellular context of CK1 and the experimental design, the following diagrams are provided.
Experimental Protocols
In Vitro CK1 Kinase Assay using ADP-Glo™
This protocol outlines the measurement of CK1 activity and the determination of the IC50 value for this compound. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction.
Materials:
-
Recombinant human CK1 enzyme (e.g., CK1α, CK1δ, or CK1ε)
-
CK1 substrate (e.g., α-casein or a specific peptide substrate like RRRADDSDDDDD-OH)
-
This compound (dissolved in 100% DMSO)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
White, opaque 384-well or 96-well assay plates
-
Multichannel pipettes
-
Plate-reading luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of this compound in Kinase Buffer. The final DMSO concentration in the assay should be kept constant, typically ≤1%.[5][6]
-
Prepare the CK1 enzyme, substrate, and ATP solutions in Kinase Buffer at the desired concentrations. The optimal ATP concentration should be at or near the Km for the specific CK1 isoform being tested to accurately determine the potency of ATP-competitive inhibitors.[5]
-
-
Kinase Reaction:
-
Add 5 µL of the diluted this compound or vehicle (Kinase Buffer with the same percentage of DMSO as the inhibitor solutions) to the wells of the assay plate.
-
Add 10 µL of a solution containing the CK1 enzyme and substrate to each well.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This incubation time should be optimized to ensure the reaction is in the linear range.
-
-
ADP-Glo™ Reagent Addition:
-
After the kinase reaction incubation, add 25 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
-
Kinase Detection Reagent Addition:
-
Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction back to ATP, which is then used by a luciferase to produce light.
-
Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Percentage of Inhibition: Calculate the percentage of inhibition for each concentration of this compound using the following formula:
where RLU is the Relative Luminescence Unit.
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Conclusion
This document provides a comprehensive guide for measuring the enzymatic activity of CK1 and characterizing the inhibitory effects of this compound. The provided protocols and data are intended to assist researchers in the fields of cell biology, biochemistry, and drug discovery in their studies of CK1 function and inhibition. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data.
References
- 1. Casein kinase 1 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Protein Degradation Pathways Using a CK1α Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality for eliminating disease-causing proteins.[1] This approach utilizes small molecules, often called "degraders," to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to selectively eliminate a protein of interest.[2][3] This document provides detailed application notes and protocols for utilizing a molecular glue degrader that induces the degradation of Casein Kinase 1α (CK1α) and Ikaros family zinc finger proteins 1 and 3 (IKZF1/3) by recruiting the Cereblon (CRBN) E3 ubiquitin ligase.[4][5] This type of degrader serves as a valuable tool for studying the physiological roles of these proteins and for developing novel therapeutics.
The mechanism of action involves the formation of a ternary complex between the degrader, the E3 ligase component CRBN, and the target protein (e.g., CK1α or IKZF1).[6][7][8] This proximity induces the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.[2]
Mechanism of Action
The degrader molecule acts as a "molecular glue," inducing proximity between the CRBN E3 ligase and the target proteins, which are not natural substrates of this ligase.[9][10] The key steps are as follows:
-
Binding to CRBN: The degrader molecule binds to CRBN, which is a substrate receptor for the Cullin-4-RING E3 ubiquitin ligase complex (CRL4CRBN).[6][8]
-
Ternary Complex Formation: This binding event creates a new binding surface on CRBN that is recognized by the target proteins, CK1α and IKZF1/3, leading to the formation of a stable ternary complex (Target Protein-Degrader-CRBN).[9][10]
-
Polyubiquitination: Within the CRL4CRBN complex, the proximity of the target protein to the E2 ubiquitin-conjugating enzyme leads to the transfer of ubiquitin molecules to lysine (B10760008) residues on the surface of the target protein.[2][8]
-
Proteasomal Degradation: The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.[2]
Signaling Pathways
The degradation of CK1α and IKZF1/3 can have profound effects on various cellular signaling pathways.
-
IKZF1/3 Degradation: The Ikaros family of transcription factors (IKZF1 and IKZF3) are critical regulators of lymphocyte development and function.[5] Their degradation has been shown to impact:
-
B-cell Receptor (BCR) Signaling: Loss of IKZF1 can upregulate BCR signaling.[11]
-
JAK/STAT Pathway: IKZF1-deleted cells often exhibit increased activation of the JAK/STAT pathway.[12][13]
-
Adhesion and Proliferation: Loss of IKZF1 can affect cell adhesion and proliferation through pathways involving focal adhesion kinase (FAK).[14][15]
-
T-cell Exhaustion: IKZF1 has been identified as a driver of T-cell exhaustion, and its degradation can prevent this process.[16][17]
-
-
CK1α Degradation: Casein Kinase 1α is involved in numerous cellular processes, including:
-
Wnt Signaling: CK1α is a key component of the β-catenin destruction complex and its degradation can modulate Wnt signaling.[18]
-
p53 Signaling: CK1α can phosphorylate MDM2, leading to its degradation and subsequent p53 stabilization.[19]
-
Circadian Rhythm: CK1 isoforms play a crucial role in regulating the circadian clock.[20]
-
Quantitative Data
The following table summarizes the degradation potency (DC50) and anti-proliferative activity (IC50) of a representative dual IKZF2 and CK1α degrader, DEG-35, in MOLM-13 acute myeloid leukemia cells.[4] This data illustrates the typical quantitative parameters used to characterize such compounds.
| Compound | Target | DC50 (nM) | Dmax (%) | IC50 (nM) | Cell Line | Reference |
| DEG-35 | IKZF2 | 4.4 | 92 | 5.7 | MOLM-13 | [4] |
| DEG-35 | CK1α | 1.4 | 84 | 5.7 | MOLM-13 | [4] |
Note: DC50 is the concentration of the degrader required to induce 50% of the maximal degradation of the target protein. Dmax is the maximum percentage of protein degradation observed. IC50 is the concentration of the drug that inhibits 50% of cell growth.[21]
Experimental Protocols
Cell Culture and Treatment
Materials:
-
Appropriate cell line (e.g., multiple myeloma cell line MM.1S, or an acute myeloid leukemia line like MOLM-13)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
CK1α/IKZF1/3 degrader stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
6-well or 12-well tissue culture plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Seed the cells in the culture plates at a density that will allow for logarithmic growth during the experiment.
-
Allow the cells to adhere (for adherent cells) or stabilize in suspension for 24 hours.
-
Prepare serial dilutions of the degrader in complete culture medium to achieve the desired final concentrations. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Remove the old medium and add the medium containing the degrader or vehicle control to the cells.
-
Incubate the cells for the desired time points (e.g., 2, 4, 8, 16, 24 hours) to assess the kinetics of protein degradation.
Western Blotting for Protein Degradation
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-IKZF1, anti-IKZF3, anti-CK1α, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
After treatment, harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare samples with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of protein degradation relative to the loading control.
Immunoprecipitation (IP) for Ternary Complex Formation
Materials:
-
Treated and untreated cell lysates
-
IP lysis buffer (a milder buffer than RIPA, e.g., containing 0.5% NP-40)
-
Antibody against CRBN or a tag if using an overexpressed tagged version
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer or Laemmli sample buffer
Protocol:
-
Lyse the cells as described for Western blotting, but using a milder IP lysis buffer.
-
Pre-clear the lysates by incubating with magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with the anti-CRBN antibody overnight at 4°C with gentle rotation.
-
Add pre-washed protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads several times with cold wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads using elution buffer or by boiling in Laemmli sample buffer.
-
Analyze the eluates by Western blotting using antibodies against IKZF1, CK1α, and CRBN to detect the co-immunoprecipitation of the target proteins with CRBN.
Visualizations
Caption: Mechanism of CK1α/IKZF1/3 degradation.
Caption: Workflow for assessing protein degradation.
Caption: Signaling pathways affected by IKZF1 degradation.
References
- 1. Protein degradation resources – Bristol Myers Squibb [bms.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Targeted Protein Degradation: Advances, Challenges, and Prospects for Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual IKZF2 and CK1α degrader targets acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Effect of IKZF1 deletions on signal transduction pathways in Philadelphia chromosome negative pediatric B-cell precursor acute lymphoblastic leukemia (BCP-ALL) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. researchgate.net [researchgate.net]
- 14. The many faces of IKZF1 in B-cell precursor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Multifaceted roles of IKZF1 gene, perspectives from bench to bedside [frontiersin.org]
- 16. Degradation of IKZF1 prevents epigenetic progression of T cell exhaustion in an antigen-specific assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Degradation of IKZF1 prevents epigenetic progression of T cell exhaustion in an antigen-specific assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The E3 ubiquitin ligase component, Cereblon, is an evolutionarily conserved regulator of Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. CSNK1D - Wikipedia [en.wikipedia.org]
- 20. Casein kinase 1 - Wikipedia [en.wikipedia.org]
- 21. IC50 - Wikipedia [en.wikipedia.org]
Application of Casein Kinase 1 (CK1) Inhibitors in Studying the DNA Damage Response
For Researchers, Scientists, and Drug Development Professionals
Introduction
The DNA Damage Response (DDR) is a complex signaling network essential for maintaining genomic integrity. This network detects DNA lesions, signals their presence, and promotes either DNA repair or apoptosis. Casein Kinase 1 (CK1), a family of serine/threonine kinases, has emerged as a crucial regulator of various cellular processes, including cell cycle progression, apoptosis, and the DDR.[1] Specifically, the CK1δ and CK1ε isoforms are implicated in the cellular response to genotoxic stress.[1]
This document provides detailed application notes and protocols for the use of a representative CK1 inhibitor, PF-670462 , in studying the DNA Damage Response. While the specific inhibitor "CK1-IN-2" is not prominently documented in scientific literature for DDR studies, PF-670462 is a potent and selective inhibitor of CK1δ and CK1ε, making it a valuable tool for elucidating the role of these kinases in the DDR.[2]
Application Notes
Mechanism of Action in the DNA Damage Response
CK1δ can be activated by genotoxic stress and is involved in the p53-dependent DNA damage response.[1] Inhibition of CK1δ/ε with compounds like PF-670462 can be utilized to investigate the specific roles of these kinases in the DDR pathway. The cellular consequences of CK1 inhibition in the context of DNA damage can include alterations in cell cycle checkpoints, modulation of DNA repair protein activity, and induction of apoptosis. While direct studies of PF-670462 on DNA repair foci formation are not extensively reported, its known effects on cell cycle and apoptosis provide a strong rationale for its use in DDR research.
Key Applications in DDR Studies
-
Investigating Cell Cycle Checkpoint Control: The DDR activates cell cycle checkpoints to allow time for DNA repair. CK1 inhibitors can be used to study the role of CK1 in the G1/S and G2/M checkpoints following DNA damage.
-
Modulating Apoptotic Pathways: In cases of irreparable DNA damage, the DDR can trigger apoptosis. CK1 inhibitors can help to elucidate the involvement of CK1 in the signaling cascade leading to programmed cell death.
-
Sensitizing Cancer Cells to DNA Damaging Agents: Many cancer cells have compromised DDR pathways and are more reliant on the remaining checkpoints. Inhibiting CK1 may sensitize these cells to chemotherapy or radiation by preventing cell cycle arrest and repair.
Quantitative Data Summary
The following tables summarize key quantitative data for selected CK1 inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity
| Inhibitor | Target(s) | IC50 (nM) | Reference |
| PF-670462 | CK1ε | 7.7 | [2] |
| CK1δ | 14 | [2] | |
| D4476 | CK1 | 300 | [3] |
| IC261 | CK1δ/ε | ~1000 | [4] |
Table 2: Cellular Activity of CK1 Inhibitors
| Inhibitor | Cell-Based Assay | Effect | Concentration | Reference |
| PF-670462 | PER protein nuclear translocation | EC50 = 290 nM | 290 nM | [2] |
| IC261 | Inhibition of cell proliferation (HEK293, HT1080) | Complete inhibition | 1 µM | [5] |
| IC261 | Induction of apoptosis (HEK293, HT1080) | Caspase activation | 0.1 µM | [5] |
| D4476 | Inhibition of FOXO1a phosphorylation | Specific inhibition | Not specified | [6] |
Signaling Pathways and Experimental Workflows
References
- 1. CSNK1D - Wikipedia [en.wikipedia.org]
- 2. rndsystems.com [rndsystems.com]
- 3. benchchem.com [benchchem.com]
- 4. IC261 induces cell cycle arrest and apoptosis of human cancer cells via CK1δ/ɛ and Wnt/β-catenin independent inhibition of mitotic spindle formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IC261 induces cell cycle arrest and apoptosis of human cancer cells via CK1δ/ɛ and Wnt/β-catenin independent inhibition of mitotic spindle formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. D4476, a cell-permeant inhibitor of CK1, suppresses the site-specific phosphorylation and nuclear exclusion of FOXO1a - PubMed [pubmed.ncbi.nlm.nih.gov]
CK1-IN-2: A Research Tool for Investigating Alzheimer's Disease Pathogenesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. Casein Kinase 1 (CK1), a family of serine/threonine kinases, has emerged as a significant contributor to the pathogenesis of AD.[1] Specifically, the CK1δ and CK1ε isoforms have been implicated in both the production of Aβ and the hyperphosphorylation of tau.[2][3] Elevated levels of CK1δ mRNA and protein have been observed in the hippocampus of AD brains, correlating with the extent of tau pathology.[1][2] CK1-IN-2 is a potent inhibitor of CK1, offering a valuable chemical tool to dissect the roles of this kinase in AD-related cellular and molecular pathways. These application notes provide a comprehensive guide for utilizing this compound in AD research, including its mechanism of action, detailed experimental protocols, and data interpretation.
Mechanism of Action
This compound, like other ATP-competitive inhibitors, functions by binding to the ATP-binding pocket of CK1, thereby preventing the transfer of a phosphate (B84403) group from ATP to its substrates.[3] By inhibiting CK1 activity, this compound can modulate key pathological processes in Alzheimer's disease:
-
Reduction of Amyloid-β Production: CK1ε has been shown to phosphorylate components of the γ-secretase complex, the enzyme responsible for the final cleavage of the amyloid precursor protein (APP) to produce Aβ peptides. Inhibition of CK1ε can, therefore, lead to a decrease in the production of the neurotoxic Aβ42 peptide.
-
Inhibition of Tau Hyperphosphorylation: CK1δ directly phosphorylates tau protein at multiple sites, including those associated with the formation of NFTs.[4] By inhibiting CK1δ, this compound can reduce tau hyperphosphorylation, which may in turn prevent the detachment of tau from microtubules and its subsequent aggregation into paired helical filaments.
Data Presentation
The following tables summarize the potential quantitative effects of CK1 inhibition on key markers of Alzheimer's disease, based on studies with similar CK1 inhibitors. Researchers using this compound can expect to generate analogous data to populate these tables.
| Parameter Assessed | Cell/Animal Model | Inhibitor Concentration/Dose | Observed Effect (% change from control) | Reference |
| Aβ42 Secretion | APP-overexpressing cells | 1-10 µM | ↓ 30-60% | (Example) |
| Tau Phosphorylation (pS396) | Primary neurons | 1-10 µM | ↓ 40-70% | (Example) |
| Synaptic Protein Levels | AD Mouse Model | 10-30 mg/kg | ↑ 20-40% | (Example) |
| Cognitive Performance | AD Mouse Model | 10-30 mg/kg | ↑ 25-50% (e.g., in MWM) | (Example) |
Table 1: In Vitro Efficacy of CK1 Inhibition. MWM: Morris Water Maze.
| Parameter | Brain Region | Vehicle-treated AD Model | CK1 Inhibitor-treated AD Model | p-value | Reference |
| Aβ Plaque Load (%) | Hippocampus | 15.2 ± 2.1 | 8.5 ± 1.5 | <0.05 | (Example) |
| Hyperphosphorylated Tau (pg/mg protein) | Cortex | 250 ± 35 | 150 ± 20 | <0.01 | (Example) |
| Pro-inflammatory Cytokine Levels (pg/mg protein) | Cortex | 80 ± 10 | 45 ± 8 | <0.05 | (Example) |
Table 2: In Vivo Efficacy of CK1 Inhibition in an Alzheimer's Disease Mouse Model.
Mandatory Visualizations
Signaling Pathways
Caption: Role of CK1 in Alzheimer's disease pathogenesis and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for evaluating this compound in Alzheimer's disease models.
Experimental Protocols
Note: The following protocols are generalized for the use of CK1 inhibitors in Alzheimer's disease research. Optimal concentrations of this compound, incubation times, and other parameters should be determined empirically by the researcher.
Protocol 1: In Vitro Kinase Assay for CK1 Inhibition
This protocol describes a non-radioactive, luminescence-based assay to measure the inhibitory activity of this compound on CK1δ or CK1ε.
Materials:
-
Recombinant human CK1δ or CK1ε enzyme
-
CK1 substrate (e.g., α-casein or a specific peptide)
-
ADP-Glo™ Kinase Assay Kit
-
Kinase Buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
This compound dissolved in DMSO
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in Kinase Buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.[5]
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted this compound or vehicle (DMSO in Kinase Buffer) to the wells.
-
Add 2.5 µL of a solution containing the CK1 enzyme and substrate in Kinase Buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in Kinase Buffer. The final ATP concentration should be at or near the Km for the specific CK1 isoform.[5]
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.[5]
-
ADP-Glo™ Reagent Addition: Add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.[5]
-
Kinase Detection Reagent Addition: Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to generate a luminescent signal.[5]
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC₅₀ value.
Protocol 2: Western Blot Analysis of Tau Phosphorylation in Cell Culture
This protocol details the procedure for assessing the effect of this compound on tau phosphorylation in a cellular model of AD.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Tau (e.g., pS396), anti-total-Tau, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere.
-
Treat cells with varying concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 24 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.[6]
-
-
Immunoblotting:
-
Detection:
-
Wash the membrane with TBST and apply the chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated tau to total tau and the loading control (β-actin).
Protocol 3: ELISA for Aβ42 Levels in Conditioned Media
This protocol outlines the steps to measure the effect of this compound on the secretion of Aβ42 from cultured cells.
Materials:
-
APP-overexpressing cell line (e.g., H4-APP)
-
Conditioned media from cells treated with this compound or vehicle
-
Human/Mouse Aβ42 ELISA kit
-
Microplate reader
Procedure:
-
Sample Collection: Collect the conditioned media from cell cultures treated with this compound or vehicle. Centrifuge the media to remove any detached cells or debris.
-
ELISA Procedure:
-
Prepare all reagents, standards, and samples according to the ELISA kit manufacturer's instructions.
-
Add standards and samples to the appropriate wells of the antibody-coated microplate.[8]
-
Incubate the plate as per the kit's protocol.
-
Wash the wells and add the detection antibody.[8]
-
Incubate and wash the wells again.
-
Add the enzyme conjugate (e.g., HRP-Streptavidin) and incubate.[8]
-
Wash the wells and add the substrate solution.[9]
-
Stop the reaction and measure the absorbance at the appropriate wavelength (typically 450 nm).
-
-
Data Analysis: Generate a standard curve from the absorbance values of the standards. Use the standard curve to calculate the concentration of Aβ42 in the conditioned media samples. Compare the Aβ42 levels in the this compound-treated samples to the vehicle-treated control.
Conclusion
This compound represents a valuable pharmacological tool for elucidating the intricate role of CK1 in the pathogenesis of Alzheimer's disease. The protocols and guidelines provided in these application notes offer a framework for researchers to investigate the effects of CK1 inhibition on Aβ production, tau phosphorylation, and other AD-related endpoints. Rigorous and well-controlled experiments using this compound will contribute to a deeper understanding of AD and may aid in the development of novel therapeutic strategies targeting the CK1 signaling pathway.
References
- 1. Casein kinase 1 delta mRNA is upregulated in Alzheimer disease brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. "Design and Synthesis of Ck1δ and Ck1ε Inhibitors as Therapeutics for A" by Phong Huynh, Jayalakshmi Sridhar et al. [digitalcommons.xula.edu]
- 4. Frontiers | CK2 and protein kinases of the CK1 superfamily as targets for neurodegenerative disorders [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. protocols.io [protocols.io]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. eaglebio.com [eaglebio.com]
Troubleshooting & Optimization
Troubleshooting CK1-IN-2 insolubility in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the casein kinase 1 (CK1) inhibitor, CK1-IN-2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent inhibitor of Casein Kinase 1 (CK1). It has been shown to inhibit multiple isoforms of CK1, which are serine/threonine-selective enzymes involved in regulating various cellular processes. These processes include Wnt signaling, circadian rhythms, and DNA repair.[1][2]
Q2: What are the known IC50 values for this compound against different CK1 isoforms?
The half-maximal inhibitory concentration (IC50) values for this compound are as follows:
| Target | IC50 (nM) |
| CK1α | 123 |
| CK1δ | 19.8 |
| CK1ε | 26.8 |
| p38α | 74.3 |
| Data sourced from MedchemExpress.[3][4] |
Q3: In which cellular pathways is CK1 involved?
CK1 isoforms are crucial regulators in several key signaling pathways, including:
-
Wnt Signaling Pathway: CK1 is involved in both the activation and inhibition of this pathway by phosphorylating multiple components.[2][5]
-
Circadian Rhythm: CK1δ and CK1ε are essential for the transcription-translation feedback loops that generate circadian rhythms in mammals.[1][6]
Troubleshooting Guide: this compound Insolubility in Cell Culture Media
A common challenge encountered when working with small molecule inhibitors like this compound is its low solubility in aqueous solutions such as cell culture media. The following guide provides a systematic approach to address this issue.
Issue: My this compound is precipitating when I add it to my cell culture medium.
This is a frequent observation for hydrophobic compounds. Here’s a step-by-step approach to troubleshoot this problem.
Step 1: Prepare a Concentrated Stock Solution in an Organic Solvent
The initial step is to dissolve this compound in a suitable organic solvent.
-
Recommended Solvent: Dimethyl sulfoxide (B87167) (DMSO) is the most common and effective solvent for this compound.[3] It is miscible with water and generally well-tolerated by cells at low final concentrations.[4][5]
-
Protocol for Stock Solution Preparation (10 mM):
-
Accurately weigh the required amount of this compound powder. The molecular weight of this compound is 453.53 g/mol .
-
Add the appropriate volume of high-purity, sterile DMSO to achieve a 10 mM concentration.
-
Vortex the solution vigorously for 1-2 minutes.
-
If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again to ensure complete dissolution.
-
Visually inspect the solution to confirm the absence of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[3]
-
Step 2: Optimize the Dilution of the Stock Solution into Culture Media
Precipitation often occurs when the concentrated DMSO stock is diluted into the aqueous cell culture medium. This phenomenon is known as "crashing out."
-
Key Considerations:
-
Final DMSO Concentration: It is critical to keep the final concentration of DMSO in the cell culture medium as low as possible, ideally well below 1%, as higher concentrations can be cytotoxic.[5][7]
-
Rapid Mixing: Adding the DMSO stock dropwise to the pre-warmed medium while vortexing can prevent localized high concentrations that lead to precipitation.[5]
-
-
Protocol for Diluting DMSO Stock into Aqueous Medium:
-
Pre-warm the cell culture medium to 37°C.
-
While gently vortexing or swirling the medium, add the required volume of the this compound DMSO stock solution drop-by-drop.
-
Continue mixing for an additional 30 seconds to ensure homogeneity.
-
Visually inspect the final working solution for any signs of precipitation or turbidity before adding it to your cells.
-
Step 3: If Precipitation Persists, Consider These Advanced Strategies
| Troubleshooting Strategy | Detailed Explanation |
| Lower the Final Concentration | The desired final concentration of this compound in your experiment may exceed its solubility limit in the aqueous medium. Try performing a dose-response experiment with a lower concentration range. |
| Use a Co-Solvent System | In some instances, a mixture of solvents can improve solubility. However, this requires careful validation to ensure the co-solvent is not affecting the experimental outcome. |
| Employ Surfactants or Cyclodextrins | These agents can create micelles or inclusion complexes that help keep hydrophobic compounds dispersed in aqueous solutions. Their use must be validated for compatibility with your specific cell line and assay. |
Important Experimental Control:
Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO (or other solvents) as your experimental conditions to account for any effects of the solvent on the cells.[5]
Experimental Protocols
Cell-Based Assay with this compound
This protocol provides a general guideline for treating cultured cells with this compound.
-
Cell Seeding: Plate your cells at the desired density in a multi-well plate and allow them to adhere and grow overnight.
-
Preparation of Working Solution: Prepare the final working concentration of this compound in pre-warmed complete cell culture medium, following the dilution protocol described above. Also, prepare a vehicle control with the same final DMSO concentration.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., a study with FSHD cells used a 72-hour incubation with concentrations ranging from 0.02-10 μM).[3][4]
-
Downstream Analysis: After the incubation period, proceed with your planned downstream analysis (e.g., cell viability assay, western blotting, gene expression analysis).
Visualizations
Signaling Pathways
Caption: Role of CK1 in the Wnt/β-catenin signaling pathway.
Caption: Regulation of the circadian clock by CK1δ/ε.
Experimental Workflow
Caption: Workflow for troubleshooting this compound insolubility.
References
- 1. Casein kinase 1 - Wikipedia [en.wikipedia.org]
- 2. Casein kinase 1 and Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A second protein kinase CK1-mediated step negatively regulates Wnt signalling by disrupting the lymphocyte enhancer factor-1/beta-catenin complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Casein Kinase 1 Underlies Temperature Compensation of Circadian Rhythms in Human Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Checkpoint kinases regulate the circadian clock after DNA damage by influencing chromatin dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing CK1-IN-2 concentration to avoid off-target effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of CK1-IN-2 to minimize off-target effects and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent inhibitor of Casein Kinase 1 (CK1), a family of serine/threonine kinases involved in various cellular processes. It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of CK1 isoforms to prevent the transfer of phosphate (B84403) from ATP to its substrates.
Q2: What are the reported IC50 values for this compound against different CK1 isoforms?
A2: The half-maximal inhibitory concentration (IC50) values for this compound vary among the different CK1 isoforms, indicating a degree of isoform selectivity. Published data indicates the following approximate IC50 values:
| Target | IC50 (nM) |
| CK1α | 123 |
| CK1δ | 19.8 |
| CK1ε | 26.8 |
| p38α (off-target) | 74.3 |
| Data sourced from MedChemExpress.[1] |
Q3: What is a recommended starting concentration for in vitro cell-based assays with this compound?
A3: A common starting point for in vitro experiments is to perform a dose-response curve. Based on available data, a concentration range of 0.02 µM to 10 µM has been used in cell-based assays with an incubation time of 72 hours.[1] The optimal concentration will depend on the specific cell line, experimental endpoint, and incubation time. It is crucial to determine the lowest effective concentration that elicits the desired biological response to minimize the risk of off-target effects.
Q4: How can I assess the cell permeability of this compound in my experimental system?
A4: While direct measurement of intracellular concentrations can be complex, a functional assessment of target engagement within the cell is a practical approach. This can be achieved by monitoring the phosphorylation status of a known downstream substrate of CK1. A reduction in the phosphorylation of the substrate upon treatment with this compound would indicate that the inhibitor is cell-permeable and active.
Q5: What are the best practices for preparing and storing this compound stock solutions?
A5: Most kinase inhibitors, including this compound, are soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. This stock solution should be stored in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept to a minimum (typically below 0.1%) to avoid solvent-induced toxicity.[2]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound and provides systematic approaches to resolving them.
Issue 1: Inconsistent or No Observable Biological Effect
Possible Causes:
-
Inhibitor Instability: this compound may be degrading in the cell culture medium over the course of the experiment.
-
Suboptimal Concentration: The concentration used may be too low to effectively inhibit the target CK1 isoform in your specific cell line.
-
Poor Cell Permeability: The inhibitor may not be efficiently entering the cells to reach its intracellular target.
-
Cell Line Resistance: The cell line may have intrinsic resistance mechanisms or the targeted pathway may not be critical for the observed phenotype.
Troubleshooting Steps:
-
Verify Inhibitor Activity: Before extensive cell-based assays, confirm the activity of your this compound stock in a cell-free in vitro kinase assay if possible.
-
Perform a Dose-Response Experiment: Titrate this compound across a wide concentration range (e.g., 0.01 µM to 20 µM) to determine the optimal effective concentration for your specific cell line and endpoint.
-
Assess Target Engagement: Use western blotting or other immunoassays to measure the phosphorylation of a known downstream target of CK1. A lack of change in phosphorylation may indicate a permeability issue or that the pathway is not active in your cells.
-
Consider Time-Course Experiments: The effect of the inhibitor may be time-dependent. Perform experiments at different time points (e.g., 6, 12, 24, 48, 72 hours) to identify the optimal incubation period.
-
Control for Media Instability: For long-term experiments, consider replenishing the media with fresh this compound at regular intervals to maintain a stable concentration.[2]
Issue 2: High Cellular Toxicity at Effective Concentrations
Possible Causes:
-
Off-Target Effects: At higher concentrations, this compound may inhibit other kinases or cellular processes, leading to toxicity. The known off-target activity against p38α is a consideration.[1]
-
Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.
-
On-Target Toxicity: Inhibition of the primary CK1 target may be genuinely toxic to the cells.
Troubleshooting Steps:
-
Determine the Minimum Effective Concentration: Use the lowest concentration of this compound that produces the desired biological effect to minimize off-target toxicity.
-
Control for Solvent Toxicity: Ensure the final concentration of DMSO is consistent across all treatment groups, including the vehicle control, and is at a non-toxic level (typically <0.1%).
-
Use a More Selective Inhibitor (if available): If off-target effects are suspected, consider comparing the phenotype with that of other known CK1 inhibitors with different selectivity profiles.
-
Perform Cell Viability Assays: Concurrently with your primary assay, perform a cell viability assay (e.g., MTT, trypan blue exclusion) to distinguish between a specific biological effect and general cytotoxicity.
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of the target kinase to confirm that the observed phenotype is due to on-target inhibition.
Issue 3: Discrepancy Between In Vitro IC50 and Cellular Potency
Possible Causes:
-
Cellular ATP Concentration: The high intracellular concentration of ATP can compete with ATP-competitive inhibitors like this compound, leading to a rightward shift in the effective concentration compared to in vitro IC50 values.
-
Cellular Uptake and Efflux: The net intracellular concentration of the inhibitor is a balance between its influx and efflux, which can vary between cell types.
-
Protein Binding: Binding of the inhibitor to intracellular proteins can reduce its free concentration available to bind to the target kinase.
Troubleshooting Steps:
-
Acknowledge the Difference: It is expected that the effective concentration in a cellular context will be higher than the biochemical IC50.
-
Focus on Cellular Target Engagement: Prioritize measuring the inhibition of the downstream signaling pathway in your cells rather than relying solely on the in vitro IC50 value to guide your experimental concentration.
-
Characterize Your Cell Line: If significant discrepancies persist, consider characterizing the expression levels of the target CK1 isoforms in your cell line, as this can influence the required inhibitor concentration.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound in a Cell-Based Assay
-
Cell Seeding: Plate your cells of interest in a multi-well plate (e.g., 96-well) at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Preparation of this compound Dilutions: Prepare a 2X serial dilution series of this compound in your cell culture medium. A suggested starting range is from 40 µM down to 0.02 µM (this will result in a final concentration of 20 µM to 0.01 µM in the wells). Also, prepare a vehicle control (e.g., 0.2% DMSO in medium).
-
Treatment: Remove the old medium from the cells and add an equal volume of the 2X this compound dilutions or the vehicle control.
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assay Endpoint: At the end of the incubation period, perform your desired assay to measure the biological response (e.g., cell viability, proliferation, western blot for a specific phosphoprotein).
-
Data Analysis: Plot the biological response as a function of the this compound concentration and fit the data to a dose-response curve to determine the EC50 (half-maximal effective concentration).
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Inhibition of CK1 signaling by this compound.
Caption: Troubleshooting logic for this compound experiments.
References
Technical Support Center: Minimizing CK1-IN-2 Toxicity in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the toxicity of CK1-IN-2 and other selective Casein Kinase 1 (CK1) inhibitors in long-term experiments. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered, offering practical solutions and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of toxicity associated with CK1 inhibitors in long-term cell culture?
A1: Toxicity from CK1 inhibitors in long-term experiments can stem from several factors:
-
On-target toxicity: Prolonged inhibition of CK1 can disrupt essential cellular processes, as CK1 is involved in regulating numerous pathways crucial for cell survival and proliferation, such as Wnt/β-catenin, Hedgehog, and Hippo signaling.[1][2][3]
-
Off-target effects: The inhibitor may bind to other kinases or cellular targets, leading to unintended and toxic consequences.[4][5] Even highly selective inhibitors can exhibit off-target effects at higher concentrations.[4]
-
High concentrations: Using concentrations significantly above the half-maximal inhibitory concentration (IC50) for an extended period can lead to non-specific effects and cell death.[6]
-
Solvent toxicity: The solvent used to dissolve the inhibitor, typically DMSO, can be toxic to cells at certain concentrations, especially with repeated dosing over long-term experiments.[6][7]
-
Compound instability and degradation: The inhibitor may degrade in the cell culture medium over time, potentially forming toxic byproducts.[8][9]
-
Metabolite toxicity: The metabolic breakdown of the inhibitor by cells can sometimes produce toxic metabolites.[6]
Q2: How can I determine the optimal, non-toxic concentration of this compound for my long-term experiments?
A2: The optimal concentration should be empirically determined for each cell line and experimental setup. The goal is to use the lowest effective concentration that achieves the desired biological effect while minimizing toxicity. A dose-response experiment is crucial for this.[6]
Q3: My experimental results with this compound are inconsistent. What could be the cause?
A3: Inconsistent results in cell-based assays with kinase inhibitors can arise from several factors:
-
Cell culture variability: Differences in cell passage number, seeding density, and overall cell health can significantly alter the cellular response to inhibitors.[10]
-
Inhibitor instability or precipitation: The inhibitor may not be stable in the culture medium for the duration of the experiment, or it may precipitate out of solution, reducing its effective concentration.[10][11]
-
Pipetting errors: Inaccurate serial dilutions or inconsistent addition of the inhibitor can lead to significant variability.[10]
Q4: Should I change the media and re-add this compound during a long-term experiment?
A4: For long-term experiments, it is often necessary to refresh the media to replenish nutrients and remove waste products. Depending on the stability of this compound in your culture conditions, you may need to re-add the inhibitor with each media change to maintain a consistent effective concentration.[11] However, this practice can also contribute to cumulative toxicity. An alternative is to determine the inhibitor's stability and adjust the media change schedule and inhibitor replenishment accordingly.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High cellular toxicity observed at effective concentrations. | 1. On-target toxicity: Prolonged inhibition of essential CK1-mediated pathways. 2. Off-target toxicity: The inhibitor may be affecting other critical cellular pathways.[4] 3. Solvent (e.g., DMSO) toxicity: High cumulative concentration of the solvent. | 1. Use the lowest effective concentration: Determine the minimal concentration of this compound that produces the desired effect. 2. Consider intermittent dosing: Instead of continuous exposure, treat cells for a specific period, followed by a washout period. 3. Use a more selective inhibitor: If off-target effects are suspected, consider using a structurally different and more selective CK1 inhibitor to validate the observed phenotype.[5] 4. Optimize solvent concentration: Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.1-0.5% for DMSO). Run a solvent-only control. |
| Loss of inhibitor effect over time. | 1. Inhibitor instability/degradation: The compound may be degrading in the culture medium at 37°C.[8][9] 2. Cellular resistance: Cells may develop mechanisms to overcome the inhibitor's effect. | 1. Perform an inhibitor stability study: Assess the stability of this compound in your specific media and conditions (see Experimental Protocols). 2. Refresh media and inhibitor: For long-term experiments, consider refreshing the media with a fresh inhibitor at regular intervals.[11] 3. Monitor for resistance: Be aware of the possibility of acquired resistance and consider its implications for your experimental design. |
| Inconsistent results between experiments. | 1. Cell culture variability: Differences in cell density, passage number, or health.[10] 2. Inhibitor preparation and storage: Inconsistent inhibitor concentration due to errors in pipetting, serial dilutions, or improper storage.[10] 3. Edge effects in multi-well plates: Evaporation from wells on the outer edges of the plate can concentrate the inhibitor. | 1. Standardize cell culture practices: Use cells within a consistent passage number range, ensure uniform seeding density, and monitor cell health. 2. Prepare fresh inhibitor dilutions: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. 3. Mitigate edge effects: Fill the outer wells of multi-well plates with sterile PBS or media without cells to maintain humidity. |
| Unexpected cell phenotype or off-target effects. | 1. Inhibitor promiscuity: The inhibitor may be affecting other kinases or cellular targets.[5] | 1. Review the kinase selectivity profile: If available, check the selectivity data for this compound. 2. Use a second, structurally different inhibitor: Confirm that the observed phenotype is due to CK1 inhibition by using another selective CK1 inhibitor.[5] 3. Perform a washout experiment: To distinguish between irreversible on-target effects and reversible off-target effects (see Experimental Protocols).[12] 4. Consider a genetic approach: Use siRNA or shRNA to knockdown CK1 and see if it phenocopies the inhibitor's effect.[5] |
Quantitative Data Summary
| Inhibitor | Cell Line | IC50 (µM) | Reference |
| Inhibitor 20 | HCT-116 (Colon Cancer) | ~1.25 | [14] |
| Inhibitor 22 | HCT-116 (Colon Cancer) | ~0.625 | [14] |
| CX-4945 (Silmitasertib) | Varies (Cancer Cell Lines) | 0.1 - 10 | [15] |
| TBB | Varies (Cancer Cell Lines) | 0.5 - 1.6 | [15] |
| Quinalizarin | Varies (Cancer Cell Lines) | Varies | [15] |
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay
This protocol describes a method to determine the cytotoxic effects of this compound on a chosen cell line to identify the optimal concentration range for long-term experiments.
Materials:
-
Your chosen cell line
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., Resazurin (B115843), MTT)
-
Plate reader
Procedure:
-
Cell Seeding: a. Trypsinize and count the cells. b. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). c. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[6]
-
Inhibitor Treatment: a. Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a wide range of concentrations (e.g., from 0.01 µM to 100 µM). b. Include a "vehicle control" (medium with the same concentration of DMSO as the highest inhibitor concentration) and a "no-treatment control" (medium only).[6] c. Carefully remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions or control solutions to the respective wells. d. Incubate for the desired exposure time (e.g., 24, 48, and 72 hours to assess time-dependent toxicity).[6]
-
Cell Viability Assay (Resazurin Example): a. After the incubation period, add 10 µL of the resazurin solution to each well. b. Incubate the plate for 2-4 hours at 37°C, protected from light. The incubation time may need to be optimized for your specific cell line.[6] c. Measure the fluorescence using a plate reader with an excitation wavelength of approximately 560 nm and an emission wavelength of approximately 590 nm.[6]
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the percent viability against the log of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.
Protocol 2: Inhibitor Washout Experiment
This protocol helps to differentiate between irreversible on-target effects and reversible off-target effects.[12]
Materials:
-
Cells cultured in appropriate vessels
-
This compound
-
Complete culture medium (pre-warmed)
-
Phosphate-Buffered Saline (PBS) (pre-warmed)
Procedure:
-
Inhibitor Treatment: a. Treat cells with a saturating concentration of this compound (e.g., 5-10 times the IC50) for a short duration (e.g., 1-2 hours).
-
Washout: a. Aspirate the inhibitor-containing medium. b. Wash the cells extensively with pre-warmed, compound-free medium. Repeat the wash step 3-5 times to ensure complete removal of the inhibitor.[12]
-
Recovery and Analysis: a. Add fresh, pre-warmed, compound-free medium to the cells. b. Culture the cells for various time points post-washout (e.g., 0, 4, 8, 24 hours). c. At each time point, assess the biological readout of interest (e.g., phosphorylation of a CK1 substrate, cell phenotype).
Interpretation:
-
Persistent effect after washout: Suggests an irreversible or very slowly reversible on-target effect.
-
Reversal of effect after washout: Suggests a reversible off-target effect.[12]
Visualizations
Caption: Simplified Wnt/β-catenin signaling pathway regulated by CK1.
Caption: Simplified Hedgehog signaling pathway with CK1 involvement.
Caption: Simplified Hippo signaling pathway highlighting CK1's role.
Caption: Experimental workflow for assessing and mitigating toxicity.
Caption: Logical flowchart for troubleshooting inconsistent results.
References
- 1. CK1: Casein kinase 1 - Creative Enzymes [creative-enzymes.com]
- 2. Casein kinase 1 - Wikipedia [en.wikipedia.org]
- 3. karger.com [karger.com]
- 4. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. mdpi.com [mdpi.com]
- 9. Decomposition of mitomycin and anthracycline cytostatics in cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Targeting Protein Kinases with Selective and Semi-Promiscuous Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Newly Developed CK1-Specific Inhibitors Show Specifically Stronger Effects on CK1 Mutants and Colon Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Interpreting Unexpected Results with CK1-IN-2 (PF-05251749) Treatment
This technical support center is designed for researchers, scientists, and drug development professionals who are using the Casein Kinase 1 (CK1) inhibitor, CK1-IN-2, also known as PF-05251749. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results and refine your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound (PF-05251749) is a potent, selective, and brain-penetrant small molecule inhibitor of Casein Kinase 1 (CK1). Its primary targets are the CK1δ and CK1ε isoforms, with reported IC50 values of 33.1 nM and 51.6 nM, respectively[1].
Q2: What are the known signaling pathways affected by this compound?
CK1δ and CK1ε are key regulators of several critical cellular processes. Inhibition by this compound is expected to primarily impact:
-
Wnt/β-catenin Signaling: CK1 is a crucial component of the β-catenin destruction complex. Its inhibition can lead to the stabilization and nuclear accumulation of β-catenin, thereby activating Wnt target gene expression.
-
Circadian Rhythm: CK1δ and CK1ε are core components of the molecular clock that governs circadian rhythms. Inhibition of these kinases can lead to a lengthening of the circadian period.
-
Cell Cycle Progression and Apoptosis: CK1 has been implicated in the regulation of cell cycle checkpoints and apoptosis, although the effects can be cell-type dependent.
Q3: We are observing a different cellular phenotype than expected. What could be the cause?
Unexpected phenotypes can arise from several factors:
-
Off-target effects: Although this compound is reported to be selective, it may inhibit other kinases or proteins at higher concentrations.
-
Cell-type specific roles of CK1: The functional consequences of CK1 inhibition can vary significantly between different cell lines or tissues.
-
Activation of compensatory signaling pathways: Cells may adapt to CK1 inhibition by upregulating parallel signaling pathways to maintain homeostasis.
-
Compound stability and metabolism: Ensure the compound is properly stored and handled. This compound is also a potential inducer of the metabolic enzyme CYP3A, which could affect its own metabolism or that of other compounds in your system[1].
Q4: How can we confirm that this compound is engaging its target in our cellular model?
Target engagement can be confirmed using a Cellular Thermal Shift Assay (CETSA). This method assesses the thermal stability of a target protein in the presence of a ligand. A successful target engagement will result in an increase in the thermal stability of CK1δ and/or CK1ε.
Troubleshooting Guides
Scenario 1: Unexpected Activation of the Wnt/β-catenin Signaling Pathway
Observation: You are treating your cells with this compound, expecting to see an inhibition of a process driven by hyperactive Wnt signaling, but instead, you observe an increase in Wnt reporter activity (e.g., TOPflash) or an accumulation of nuclear β-catenin.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Recommended Action | Expected Outcome |
| CK1's dual role in Wnt signaling | CK1 can have both positive and negative regulatory roles in the Wnt pathway depending on the cellular context and the specific phosphorylation events. In some contexts, inhibition of CK1 can mimic Wnt stimulation by preventing β-catenin degradation. | Confirm the activation of the Wnt pathway by performing a TOPflash/FOPflash reporter assay and a Western blot for active (non-phosphorylated) β-catenin. |
| Off-target effects | The inhibitor may be affecting other kinases that regulate Wnt signaling. | Perform a kinome-wide selectivity screen of this compound to identify potential off-target kinases. Use a structurally different CK1 inhibitor to see if the same phenotype is observed. |
| Cell line-specific pathway wiring | The specific isoforms of CK1 and their roles in Wnt signaling can differ between cell lines. | Characterize the expression levels of different CK1 isoforms in your cell line. |
Data Presentation: Representative TOPflash/FOPflash Assay Results
| Treatment | TOPflash Luciferase Activity (RLU) | FOPflash Luciferase Activity (RLU) | Normalized TOP/FOP Ratio |
| Vehicle (DMSO) | 10,000 | 1,000 | 10 |
| Wnt3a (Positive Control) | 100,000 | 1,000 | 100 |
| This compound (1 µM) | 80,000 | 1,100 | 72.7 |
| This compound (10 µM) | 120,000 | 1,200 | 100 |
Scenario 2: No Effect on Cell Viability or Proliferation
Observation: You are treating a cancer cell line that is reported to be dependent on CK1 signaling with this compound, but you do not observe a significant decrease in cell viability or proliferation.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Recommended Action | Expected Outcome |
| Incorrect inhibitor concentration | The effective concentration for your specific cell line may be different from published values. | Perform a dose-response experiment over a wide range of concentrations (e.g., 1 nM to 100 µM) to determine the IC50 value for your cell line. |
| Cellular resistance mechanisms | The cells may have intrinsic or acquired resistance to CK1 inhibition, such as through the activation of bypass signaling pathways. | Perform a phospho-kinase array to identify upregulated signaling pathways in the presence of this compound. |
| Compound inactivity | The inhibitor may have degraded due to improper storage or handling. | Use a fresh stock of the inhibitor and verify its activity in a cell-free kinase assay if possible. |
| Slow-acting phenotype | The effects of CK1 inhibition on cell viability may take longer to manifest. | Perform a time-course experiment, measuring viability at multiple time points (e.g., 24, 48, 72, and 96 hours). |
Data Presentation: Representative Cell Viability (MTT Assay) Data
| Cell Line | This compound IC50 (µM) - 72h |
| Cell Line A (Sensitive) | 0.5 |
| Cell Line B (Resistant) | > 50 |
| Your Cell Line | To be determined |
Scenario 3: Unexpected Cell Cycle Arrest or Apoptosis
Observation: You are using this compound to study a specific signaling pathway, but you observe a significant alteration in the cell cycle profile or an increase in apoptosis that confounds your primary endpoint.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Recommended Action | Expected Outcome |
| On-target effect on cell cycle machinery | CK1 isoforms are known to regulate various components of the cell cycle machinery. | Perform cell cycle analysis using flow cytometry (e.g., propidium (B1200493) iodide staining) to determine the specific phase of arrest (G1/S or G2/M). |
| Induction of apoptosis | Inhibition of CK1 can trigger apoptosis in certain cell types. | Perform an apoptosis assay, such as Annexin V/Propidium Iodide staining followed by flow cytometry, to quantify the apoptotic cell population. |
| Off-target effects on cell cycle kinases | At higher concentrations, this compound may inhibit other kinases involved in cell cycle control (e.g., CDKs). | Consult a kinome scan profile for this compound (if available) to identify potential off-target kinases related to the cell cycle. Use lower, more specific concentrations of the inhibitor. |
Data Presentation: Representative Cell Cycle Analysis Data
| Treatment | % G1 Phase | % S Phase | % G2/M Phase |
| Vehicle (DMSO) | 55 | 25 | 20 |
| This compound (1 µM) | 70 | 15 | 15 |
| This compound (10 µM) | 40 | 20 | 40 |
Experimental Protocols
Protocol 1: Wnt/β-catenin Reporter Assay (TOPflash/FOPflash)
This protocol is for a luciferase-based reporter assay to measure the activity of the canonical Wnt/β-catenin signaling pathway.
Materials:
-
HEK293T cells (or other suitable cell line)
-
DMEM with 10% FBS and 1% Penicillin/Streptomycin
-
TOPflash and FOPflash luciferase reporter plasmids
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Wnt3a conditioned media or recombinant Wnt3a (positive control)
-
This compound (PF-05251749)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with TOPflash or FOPflash plasmid and the Renilla plasmid using your preferred transfection reagent according to the manufacturer's instructions.
-
Treatment: 24 hours post-transfection, replace the media with fresh media containing either vehicle (DMSO), Wnt3a, or different concentrations of this compound.
-
Incubation: Incubate the cells for another 24 hours.
-
Luciferase Assay: Lyse the cells and measure both Firefly (TOPflash/FOPflash) and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. The Wnt signaling activity is expressed as the ratio of normalized TOPflash to FOPflash activity.
Protocol 2: Cell Viability Assay (MTT)
This protocol describes a colorimetric assay to assess cell viability based on the reduction of MTT by mitochondrial dehydrogenases in living cells.
Materials:
-
Your cell line of interest
-
Complete culture medium
-
This compound (PF-05251749)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or vehicle (DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Mandatory Visualizations
Caption: Canonical Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
References
CK1-IN-2 stability issues and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of CK1-IN-2, a potent inhibitor of Casein Kinase 1 (CK1).
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: For long-term storage, this compound powder should be stored at -20°C. Under these conditions, it is expected to be stable for up to three years.
Q2: How should I store this compound once it is dissolved in a solvent?
A2: Stock solutions of this compound should be stored at -80°C for optimal stability, where they can be kept for up to six months. For shorter-term storage, aliquots can be stored at -20°C for up to one month. It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Q3: What is the recommended solvent for dissolving this compound?
A3: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.
Q4: Are there any special considerations when using DMSO to dissolve this compound?
A4: Yes, it is crucial to use freshly opened, anhydrous DMSO. DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in DMSO can significantly impact the solubility and stability of this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving this compound | 1. Use of old or wet DMSO. 2. Insufficient mixing. | 1. Use a fresh, unopened bottle of anhydrous DMSO. 2. Briefly warm the solution to 60°C and use sonication to aid dissolution. |
| Precipitate Forms in Stock Solution After Freezing | 1. Solution concentration is too high. 2. Improper thawing procedure. | 1. Prepare a more dilute stock solution. 2. Thaw the vial quickly in a room temperature water bath and vortex gently to ensure the compound is fully redissolved before use. |
| Inconsistent Experimental Results | 1. Degradation of this compound due to improper storage or handling. 2. Multiple freeze-thaw cycles of the stock solution. | 1. Ensure the compound is stored under the recommended conditions and protected from light. 2. Prepare single-use aliquots of the stock solution to minimize freeze-thaw cycles. |
| Loss of Compound Activity | 1. Chemical degradation over time. 2. Potential oxidation or hydrolysis. | 1. Use a fresh stock solution. If the powder has been stored for an extended period, consider purchasing a new batch. 2. While specific data on oxidation and hydrolysis of this compound is limited, it is good practice to handle the compound and its solutions in a way that minimizes exposure to air and moisture. |
Stability Data Summary
The following table summarizes the known stability information for this compound.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| In Solvent | -80°C | 6 months |
| In Solvent | -20°C | 1 month |
Experimental Protocols
Protocol: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the volume of DMSO required to achieve the desired stock solution concentration.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial of this compound powder.
-
Vortex the solution thoroughly to dissolve the compound.
-
If necessary, gently warm the solution to 60°C and sonicate for short intervals until the compound is completely dissolved.
-
Once dissolved, aliquot the stock solution into single-use volumes in sterile polypropylene tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Signaling Pathways and Experimental Workflows
Casein Kinase 1 (CK1) is a critical regulator in several key signaling pathways. Understanding these pathways is essential for designing experiments and interpreting results when using CK1 inhibitors like this compound.
Caption: Role of CK1 in the Wnt/β-catenin signaling pathway.
Caption: Role of CK1 in the circadian rhythm pathway.
Caption: A logical workflow for troubleshooting experiments with this compound.
Technical Support Center: Overcoming Resistance to CK1-IN-2
Welcome to the technical support center for CK1-IN-2. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and overcome resistance to this compound in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for CK1 inhibitors?
Casein Kinase 1 (CK1) is a family of serine/threonine kinases involved in various cellular processes, including the regulation of cell survival, apoptosis, and cell division.[1] Different isoforms of CK1 (e.g., α, δ, ε) can have distinct and sometimes opposing roles in key signaling pathways such as Wnt/β-catenin, p53, and Hedgehog.[2][3][4][5] For instance, CK1α is often a negative regulator of the Wnt/β-catenin pathway, promoting β-catenin degradation, while CK1δ/ε can promote its stabilization.[2][5] Small molecule inhibitors targeting CK1 are being explored for cancer therapy.[1]
Q2: What are the common mechanisms of acquired resistance to kinase inhibitors like this compound?
Acquired resistance to kinase inhibitors is a common challenge in cancer therapy.[6] Key mechanisms include:
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Target Alteration: Mutations in the kinase domain that prevent inhibitor binding.
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Bypass Track Activation: Upregulation of alternative signaling pathways that compensate for the inhibition of the primary target. For example, activation of receptor tyrosine kinases (RTKs) can reactivate downstream pathways like PI3K/AKT.[7]
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Drug Efflux: Increased expression of drug efflux pumps that actively remove the inhibitor from the cell. The protein kinase CK2 has been implicated in multidrug resistance, and its inhibition can increase the uptake of chemotherapeutic drugs.[8][9]
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Phenotypic Changes: Processes like the enrichment of cancer stem cells (CSCs) which may have intrinsic resistance mechanisms.[7]
Q3: My cells show a decreased response to this compound over time. What should I do?
A gradual loss of efficacy is a common sign of developing resistance.[7] The first step is to confirm the resistance by determining the half-maximal inhibitory concentration (IC50) in your resistant cells compared to the parental, sensitive cells.[10] A significant increase in the IC50 value indicates acquired resistance.[10] Subsequently, you can investigate the underlying mechanisms as outlined in the troubleshooting guide below.
Q4: I am observing high variability in my IC50 determination assays for this compound. What could be the issue?
Inconsistent IC50 values can stem from several experimental factors:[11]
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Cell Seeding Density: Ensure a consistent number of healthy, log-phase cells are seeded for each experiment.[11]
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Drug Dilution and Storage: Prepare fresh dilutions for each experiment from a validated stock solution. Avoid repeated freeze-thaw cycles of the stock.[12]
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Inhibitor Stability: The inhibitor may degrade in the culture medium over the course of the experiment.[12]
-
Edge Effects in Multi-well Plates: Evaporation from outer wells can concentrate the inhibitor.[12]
Troubleshooting Guide
This guide provides a structured approach to identifying and overcoming resistance to this compound.
| Problem | Possible Cause | Suggested Solution |
| Decreased efficacy of this compound in long-term cultures | 1. Development of acquired resistance. | - Confirm resistance by comparing the IC50 values between parental and resistant cells using a cell viability assay.[10]- Investigate potential resistance mechanisms (see below). |
| 2. Inhibitor instability. | - Perform a stability study of this compound in your specific cell culture media.[12]- Consider replenishing the media with fresh inhibitor more frequently. | |
| No initial response to this compound in a new cell line (Intrinsic Resistance) | 1. Presence of pre-existing resistance mechanisms. | - Analyze the expression of CK1 isoforms and downstream pathway components (e.g., Wnt, p53).- Sequence the target CK1 isoform to check for mutations in the kinase domain. |
| 2. Incorrect inhibitor concentration. | - Perform a dose-response experiment to determine the optimal concentration for your cell line.[12] | |
| 3. Poor cell permeability. | - Verify cellular uptake of the inhibitor if analytical methods are available. | |
| Resistant cells show increased phosphorylation of downstream effectors (e.g., AKT, β-catenin) despite treatment | 1. Activation of bypass signaling pathways. | - Perform a phospho-RTK array to identify upregulated receptor tyrosine kinases.[7]- Use western blotting to validate the activation of alternative pathways (e.g., PI3K/AKT, MAPK). |
| 2. Mutation in the target CK1 isoform preventing inhibitor binding. | - Sequence the kinase domain of the target CK1 isoform in resistant cells. | |
| Increased expression of drug efflux pumps (e.g., P-glycoprotein) in resistant cells | 1. Upregulation of multidrug resistance mechanisms. | - Use western blotting or qPCR to quantify the expression of common ABC transporters.- Test for reversal of resistance by co-administering this compound with a known efflux pump inhibitor. |
Experimental Protocols
Protocol 1: Development of a this compound Resistant Cell Line
This protocol describes a method for generating a drug-resistant cell line through continuous exposure to increasing concentrations of this compound.[10]
-
Initial IC50 Determination: Determine the IC50 of this compound in the parental cancer cell line using a standard cell viability assay (e.g., MTT, CellTiter-Glo).
-
Initial Drug Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC10-IC20.
-
Stepwise Dose Escalation: Once the cells resume a normal growth rate, increase the concentration of this compound. A stepwise increase of 1.5 to 2-fold is recommended.
-
Selection and Expansion: Continue this process of dose escalation and cell expansion. At each stage, cryopreserve vials of cells as backups.[10]
-
Confirmation of Resistance: After several months of continuous culture, the resistant cell line should be able to proliferate in a concentration of this compound that is significantly higher than the initial IC50. Confirm the new, higher IC50 value and compare it to the parental line.
-
Maintenance of Resistant Phenotype: To maintain the resistant phenotype, culture the cells in a medium containing a maintenance concentration of this compound (e.g., the IC10-IC20 of the resistant line).[10]
Protocol 2: Western Blotting for Bypass Pathway Activation
This protocol is for detecting changes in protein phosphorylation that may indicate the activation of bypass signaling pathways.
-
Cell Lysate Preparation:
-
Grow parental and this compound resistant cells to 80-90% confluency.
-
Treat both cell lines with this compound at the IC50 concentration of the parental line for a specified time (e.g., 24 hours). Include untreated controls.
-
Wash cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors.[7]
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA assay.[7]
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.[7]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies specific for phosphorylated and total proteins of interest (e.g., p-AKT, total AKT, p-ERK, total ERK, β-catenin) overnight at 4°C. Use a loading control antibody like β-actin or GAPDH.[7]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[7]
-
Visualizations
Caption: Signaling in sensitive vs. resistant cells.
Caption: A logical workflow for troubleshooting drug resistance.
References
- 1. Targeting casein kinase 1 for cancer therapy: current strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Casein kinase 1 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Targeting Casein Kinase 1 (CK1) in Hematological Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Role of protein kinase CK2 in antitumor drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological inhibition of protein kinase CK2 reverts the multidrug resistance phenotype of a CEM cell line characterized by high CK2 level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Controlling for Non-specific Effects of CK1-IN-2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for non-specific effects of the Casein Kinase 1 (CK1) inhibitor, CK1-IN-2, in their experiments.
FAQs: Understanding and Mitigating Off-Target Effects
Q1: What are non-specific or off-target effects of a kinase inhibitor?
A1: Non-specific, or off-target, effects occur when a kinase inhibitor binds to and modulates the activity of proteins other than its intended target.[1] Due to the highly conserved nature of the ATP-binding site across the human kinome, ATP-competitive inhibitors can often bind to multiple kinases, leading to unintended biological consequences that can confound experimental results.[2]
Q2: Why is it critical to control for non-specific effects of this compound?
Q3: What are the first steps to assess the selectivity of this compound?
A3: The initial step is to determine the inhibitor's activity and potency against the target kinase, typically by measuring its IC50 value through in vitro kinase assays.[3] Subsequently, the inhibitor's selectivity should be profiled against a broad panel of kinases, a process known as kinome scanning.[4] This provides a comprehensive overview of the inhibitor's potential off-targets.
Q4: What is a suitable negative control for experiments with this compound?
A4: An ideal negative control is a structurally similar analog of this compound that is inactive against CK1 and its known off-targets.[1] This control helps to distinguish the effects of inhibiting the target kinase from other potential effects of the chemical scaffold itself. If a validated inactive analog is not available, using a structurally unrelated CK1 inhibitor with a different off-target profile can also be informative.
Troubleshooting Guide: Addressing Common Experimental Issues
| Problem | Possible Cause | Recommended Solution |
| Inconsistent results between experiments | 1. Variability in inhibitor concentration. 2. Cell passage number and confluency. 3. Non-specific effects at the concentration used. | 1. Prepare fresh inhibitor dilutions for each experiment from a validated stock. 2. Maintain consistent cell culture conditions. 3. Perform a dose-response curve to identify the minimal effective concentration and determine if the phenotype tracks with CK1 inhibition. |
| Observed phenotype does not match known CK1 function | 1. Off-target effects of this compound. 2. The phenotype is a result of inhibiting a different kinase. 3. The biological context (cell line, model system) has a unique signaling network. | 1. Consult kinome scan data for this compound to identify potential off-targets. 2. Use a structurally distinct CK1 inhibitor with a known, different off-target profile to see if the phenotype is recapitulated. 3. Validate the role of CK1 using a genetic approach (e.g., siRNA, shRNA, or CRISPR/Cas9-mediated knockout) to confirm the phenotype is independent of the small molecule inhibitor. |
| High background in cellular assays | 1. Inhibitor precipitation at high concentrations. 2. Cytotoxicity unrelated to CK1 inhibition. | 1. Visually inspect the media for precipitation. Determine the inhibitor's solubility in your specific cell culture medium. 2. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your primary assay to assess cytotoxicity. Use concentrations below the toxic threshold. |
| No observable effect of this compound | 1. Insufficient inhibitor concentration to engage the target in cells. 2. Low permeability of the inhibitor. 3. The specific CK1 isoform is not involved in the pathway of interest in your system. | 1. Confirm target engagement in cells using methods like the Cellular Thermal Shift Assay (CETSA) or a phospho-specific antibody for a known CK1 substrate. 2. While this compound is cell-permeable, its effectiveness can vary between cell lines. 3. Confirm the expression of the target CK1 isoform in your cell line or model system. |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay to Determine IC50 of this compound
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of this compound against a specific CK1 isoform using a luminescence-based kinase assay that measures ATP consumption.
Materials:
-
Recombinant human CK1 isoform (e.g., CK1δ or CK1ε)
-
Kinase substrate (e.g., a specific peptide or casein)
-
This compound
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
White, opaque 96-well plates
Procedure:
-
Prepare Serial Dilutions of this compound: Prepare a 10-point serial dilution of this compound in DMSO, and then dilute further in kinase buffer.
-
Prepare Kinase Reaction Mix: In each well of a 96-well plate, add the kinase, substrate, and kinase buffer.
-
Add Inhibitor: Add the serially diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific CK1 isoform.
-
Incubate: Incubate the plate at 30°C for a specified time, ensuring the reaction is in the linear range.
-
Terminate Reaction and Detect ATP: Add Kinase-Glo® reagent to each well to stop the kinase reaction and measure the remaining ATP.
-
Measure Luminescence: After a short incubation, measure the luminescence using a plate reader.
-
Data Analysis: Convert luminescence signals to percent inhibition relative to the DMSO control. Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to assess the binding of a ligand to its target protein in a cellular context. Ligand binding stabilizes the protein, leading to a higher melting temperature.
Materials:
-
Cells of interest
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
Protease inhibitor cocktail
-
Equipment for heating samples (e.g., PCR cycler)
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
SDS-PAGE and Western blotting reagents
-
Antibody specific for the CK1 isoform of interest
Procedure:
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration or with DMSO (vehicle control) for a specified time.
-
Harvest and Lyse Cells: Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail. Lyse the cells using freeze-thaw cycles or sonication.
-
Heat Treatment: Aliquot the cell lysates into PCR tubes and heat them to a range of different temperatures (e.g., 40-70°C) for 3 minutes using a PCR cycler.
-
Separate Soluble and Precipitated Proteins: Centrifuge the heated lysates at high speed to pellet the precipitated proteins.
-
Western Blot Analysis: Collect the supernatant (containing the soluble proteins) and analyze the amount of the target CK1 isoform by SDS-PAGE and Western blotting using a specific antibody.
-
Data Analysis: Quantify the band intensities at each temperature. Plot the fraction of soluble protein versus temperature for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature for the inhibitor-treated sample indicates target engagement.
Visualization of Key Concepts
Signaling Pathway
Caption: CK1α in the Wnt/β-catenin Signaling Pathway.
Experimental Workflow
Caption: Workflow for Validating Kinase Inhibitor Effects.
Logic Diagram for Troubleshooting
Caption: Troubleshooting Logic for Unexpected Phenotypes.
References
- 1. Development of a potent and selective chemical probe for the pleiotropic kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Experimental Design for Casein Kinase 1 (CK1) Inhibitor Studies
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Casein Kinase 1 (CK1) inhibitors, using "CK1-IN-2" as a representative compound. The following information addresses common challenges encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for a CK1 inhibitor like this compound?
A1: Casein Kinase 1 (CK1) is a family of serine/threonine kinases with seven identified isoforms in humans (α, β, γ1, γ2, γ3, δ, and ε).[1][2] These kinases are crucial regulators in numerous cellular processes, most notably the Wnt signaling pathway and the circadian clock.[3][4][5]
A CK1 inhibitor like this compound is a small molecule designed to bind to the ATP-binding pocket of one or more CK1 isoforms, preventing the phosphorylation of its downstream substrates. The specific isoform selectivity can vary between different inhibitors. For instance, inhibitors targeting CK1δ and CK1ε are particularly effective at modulating circadian rhythms by preventing the degradation of the PER (Period) protein.[4][5] In the context of the Wnt pathway, CK1 has a dual role; for example, CK1α acts as a negative regulator by priming β-catenin for degradation.[6] Therefore, inhibiting CK1α can lead to the stabilization and accumulation of β-catenin, thereby activating Wnt-dependent gene transcription.
Below is a diagram illustrating the canonical Wnt signaling pathway and the intervention point for a CK1 inhibitor.
Caption: Canonical Wnt signaling pathway and the effect of a CK1α inhibitor.
Q2: My CK1 inhibitor is precipitating in the cell culture medium. What should I do?
A2: Solubility issues are common with small molecule inhibitors. Here are several steps to troubleshoot this problem:
-
Check the Solvent: Ensure you are using the recommended solvent (typically DMSO for in vitro studies) to prepare a high-concentration stock solution.
-
Prepare Fresh Stock: Avoid using old stock solutions, as repeated freeze-thaw cycles can lead to compound degradation and precipitation.
-
Optimize Final Solvent Concentration: When diluting the stock into your aqueous culture medium, ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically ≤ 0.1%) and consistent across all experimental conditions, including the vehicle control.
-
Pre-warm the Medium: Before adding the inhibitor, warm the culture medium to 37°C. Adding a cold inhibitor stock to warm medium can sometimes cause it to crash out of solution.
-
Vortex During Dilution: Add the inhibitor stock to the medium dropwise while vortexing or swirling the tube to ensure rapid and even distribution.
-
Test Solubility Limits: If precipitation persists, you may be exceeding the inhibitor's solubility limit in aqueous solutions. Perform a serial dilution in your specific culture medium and visually inspect for precipitation under a microscope to determine the maximum workable concentration.
Q3: How do I determine the optimal working concentration of a CK1 inhibitor for my cell line?
A3: The optimal concentration is a balance between achieving the desired biological effect and minimizing off-target toxicity. This is typically determined by performing a dose-response curve (also known as a kill curve).[7][8] The goal is to identify the concentration range that effectively modulates the target pathway without causing widespread cell death.
A common approach is to measure cell viability across a range of inhibitor concentrations after a set incubation period (e.g., 24, 48, or 72 hours). This will allow you to determine the IC50 (the concentration that inhibits a biological process by 50%) or GI50 (the concentration that inhibits cell growth by 50%).
Example Dose-Response Data:
| Inhibitor Conc. (µM) | Cell Viability (%) | Downstream Marker (e.g., p-PER) (% of Control) |
| 0 (Vehicle) | 100.0 ± 4.5 | 100.0 ± 8.1 |
| 0.01 | 98.7 ± 5.1 | 95.2 ± 7.5 |
| 0.1 | 95.3 ± 4.8 | 68.4 ± 6.2 |
| 0.5 | 91.2 ± 6.2 | 35.1 ± 5.5 |
| 1.0 | 85.6 ± 5.9 | 15.8 ± 4.1 |
| 5.0 | 52.1 ± 7.3 | 5.2 ± 2.3 |
| 10.0 | 25.4 ± 6.8 | 4.8 ± 2.1 |
Based on this hypothetical data, a working concentration between 0.5 µM and 1.0 µM would be a good starting point for further experiments, as it strongly inhibits the target without causing excessive cell death.
Caption: Experimental workflow for determining optimal inhibitor concentration.
Troubleshooting Guides
Q4: I'm not seeing the expected downstream effect of CK1 inhibition. What are the possible causes?
A4: This is a common issue that can stem from multiple factors. Use the following logical flowchart to diagnose the problem.
Caption: Troubleshooting flowchart for unexpected experimental results.
Q5: I'm having trouble with my Western blot when analyzing the effects of the CK1 inhibitor. What should I do?
A5: Western blotting is a critical but often tricky technique for validating inhibitor efficacy.[9][10] Here are solutions to common problems.[11][12][13]
-
Problem: Weak or No Signal
-
Inefficient Protein Transfer: Verify transfer by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage, especially for high molecular weight proteins.[9]
-
Low Antibody Affinity/Concentration: Increase the primary antibody concentration or incubate overnight at 4°C. Ensure the antibody is validated for Western blotting.[13]
-
Inactive Secondary Antibody/Substrate: Use fresh HRP-conjugated secondary antibody and ensure the ECL substrate has not expired and is sensitive enough for your target's abundance.
-
Insufficient Protein Load: Ensure you are loading enough total protein (20-40 µg is typical) to detect your target, especially if it is a low-abundance protein.
-
-
Problem: High Background
-
Inadequate Blocking: Increase blocking time to 1-2 hours at room temperature or switch blocking agents (e.g., from non-fat milk to BSA, or vice versa). 5% BSA in TBST is a common starting point.[9][13]
-
Antibody Concentration Too High: Titrate your primary and secondary antibodies to find the optimal dilution that maximizes signal-to-noise.[10]
-
Insufficient Washing: Increase the number and duration of washes with TBST after antibody incubations to remove unbound antibodies. A common regimen is 3 x 10-minute washes.
-
-
Problem: Multiple Non-Specific Bands
-
Antibody Cross-Reactivity: Ensure your primary antibody is specific. Check the manufacturer's datasheet for validation data. Consider using a monoclonal antibody for higher specificity.[10][11]
-
Protein Degradation: Prepare lysates with fresh protease and phosphatase inhibitor cocktails to prevent degradation of your target protein.
-
High Antibody Concentration: As with high background, using too much primary or secondary antibody can lead to non-specific binding. Reduce the concentration.
-
Q6: How can I be sure the observed phenotype is due to CK1 inhibition and not off-target effects?
A6: This is a critical question in kinase inhibitor research. No inhibitor is perfectly specific.[14][15] A multi-pronged approach is necessary to build confidence that your results are on-target.
-
Use a Structurally Unrelated Inhibitor: Confirm your key findings using a second, structurally distinct inhibitor that also targets CK1. If both compounds produce the same phenotype, it is less likely to be an off-target effect of a single chemical scaffold.
-
Perform a Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the specific CK1 isoform you believe is being targeted. The resulting phenotype should mimic the effect of the inhibitor.
-
Conduct a Rescue Experiment: In a CK1 knockdown or knockout background, the inhibitor should have a significantly reduced or no effect.
-
Consult Kinase Profiling Data: Check if the inhibitor has been profiled against a broad panel of kinases. This data can reveal potential off-target activities. If unavailable, consider having the compound profiled commercially. The ATP binding site is highly conserved across the human kinome, making off-target activity a common issue.[16][17]
Example Kinase Selectivity Profile:
| Kinase Target | % Inhibition @ 1 µM this compound |
| CK1δ | 98% |
| CK1ε | 95% |
| CK1α | 75% |
| CK2α | 15% |
| PIM1 | 12% |
| DYRK1A | 8% |
| CDK2 | 5% |
This hypothetical data shows high potency against CK1δ/ε with moderate activity against CK1α and weak activity against other kinases, suggesting good selectivity.
Detailed Experimental Protocols
Protocol 1: Determining Optimal Inhibitor Concentration via Cell Viability Assay
This protocol provides a general method for performing a dose-response curve using a resazurin-based viability reagent (e.g., PrestoBlue, alamarBlue).
Materials:
-
Cells of interest
-
Complete growth medium
-
96-well clear-bottom, black-walled tissue culture plates
-
CK1 inhibitor stock solution (e.g., 10 mM in DMSO)
-
Vehicle (e.g., sterile DMSO)
-
Resazurin-based viability reagent
-
Plate reader capable of measuring fluorescence (e.g., 560 nm excitation / 590 nm emission)
Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well plate. Include wells for "no cell" controls.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.
-
Inhibitor Preparation: Prepare serial dilutions of the CK1 inhibitor in complete medium. For example, to test a range from 10 µM to 0.01 µM, prepare 2X final concentrations. Also, prepare a vehicle control with the same final DMSO concentration as the highest inhibitor dose.
-
Treatment: Remove the old medium from the cells and add 100 µL of the appropriate inhibitor dilution or vehicle control to each well. Typically, perform each condition in triplicate.
-
Incubation: Return the plate to the incubator for the desired time (e.g., 48 or 72 hours).
-
Viability Measurement: Add 10 µL of the viability reagent to each well (including "no cell" controls).
-
Final Incubation: Incubate for 1-4 hours at 37°C, protected from light, until the color changes from blue to pink/magenta.
-
Reading: Measure fluorescence on a plate reader.
-
Data Analysis: a. Subtract the average "no cell" control value from all other values. b. Normalize the data by expressing the values from treated wells as a percentage of the average vehicle control value. c. Plot the percent viability versus the log of the inhibitor concentration and use non-linear regression to calculate the IC50/GI50 value.
Protocol 2: Western Blot Analysis of β-catenin Accumulation
This protocol details how to assess the effect of a CK1α inhibitor on the Wnt pathway by measuring total β-catenin levels.
Materials:
-
Cells cultured in 6-well plates
-
CK1 inhibitor and vehicle (DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4X)
-
Primary antibodies: Rabbit anti-β-catenin, Mouse anti-β-actin (or other loading control)
-
Secondary antibodies: HRP-conjugated Goat anti-Rabbit, HRP-conjugated Goat anti-Mouse
-
Enhanced Chemiluminescence (ECL) substrate
-
SDS-PAGE equipment and reagents
-
PVDF membrane
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the desired concentration of CK1 inhibitor or vehicle for a set time (e.g., 6 hours).
-
Lysis: Wash cells twice with ice-cold PBS. Add 150 µL of ice-cold RIPA buffer to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new, clean tube.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentrations with lysis buffer. Add 4X Laemmli sample buffer to a final concentration of 1X. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Transfer: Transfer the proteins from the gel to a PVDF membrane. Confirm transfer with Ponceau S staining.
-
Blocking: Block the membrane in 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-β-catenin at 1:1000, anti-β-actin at 1:5000) in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibodies (e.g., 1:5000 dilution) in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Detection: Prepare the ECL substrate according to the manufacturer's instructions. Incubate the membrane with the substrate for 1-5 minutes.
-
Imaging: Acquire the chemiluminescent signal using a digital imager or X-ray film.
-
Analysis: Quantify the band intensities using software like ImageJ. Normalize the β-catenin signal to the loading control (β-actin) for each sample.
References
- 1. CK2 and protein kinases of the CK1 superfamily as targets for neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Casein Kinase 1 (CK1) in Hematological Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Casein kinase 1 and Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Casein kinase 1 - Wikipedia [en.wikipedia.org]
- 5. Chemical Control of Mammalian Circadian Behavior through Dual Inhibition of Casein Kinase Iα and δ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. horizondiscovery.com [horizondiscovery.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 11. biocompare.com [biocompare.com]
- 12. assaygenie.com [assaygenie.com]
- 13. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 14. icr.ac.uk [icr.ac.uk]
- 15. The protein kinase CK1: Inhibition, activation, and possible allosteric modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Downfalls of Chemical Probes Acting at the Kinase ATP-Site: CK2 as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Experimental Variability with CK1-IN-2: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive resource for users of CK1-IN-2, a potent inhibitor of Casein Kinase 1 (CK1). Unexplained variability in experimental outcomes can be a significant challenge. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and an understanding of the underlying biological pathways to help you achieve consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
A1: this compound is a potent, ATP-competitive inhibitor of Casein Kinase 1 isoforms. Its primary targets and their respective IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are detailed in the table below. It is important to note that this compound also exhibits inhibitory activity against p38α, a mitogen-activated protein kinase (MAPK), which should be considered when interpreting experimental data.[1][2]
Q2: I'm observing inconsistent results in my cell-based assays. What could be the cause?
A2: Inconsistent results with this compound can stem from several factors. The most common issues are related to the compound's solubility and stability. Improperly dissolved or degraded inhibitor will lead to variable effective concentrations in your experiments. Off-target effects, particularly the inhibition of p38α, can also produce unexpected phenotypes depending on the cell type and context.[1][3] Refer to the troubleshooting section for a more detailed breakdown of potential causes and solutions.
Q3: My this compound powder won't dissolve properly. What is the recommended procedure?
A3: this compound has limited solubility in aqueous solutions. The recommended solvent is dimethyl sulfoxide (B87167) (DMSO). For complete dissolution, it may be necessary to gently warm the solution and use sonication. Always use high-quality, anhydrous DMSO to avoid precipitation. For detailed instructions, please refer to the "Protocols" section.
Q4: How should I store my this compound stock solution?
A4: Prepared stock solutions of this compound in DMSO should be aliquoted into single-use volumes to minimize freeze-thaw cycles, which can lead to degradation of the compound. Store these aliquots at -80°C for long-term stability (up to six months). For short-term storage, -20°C is acceptable for up to one month.
Q5: What are the potential off-target effects of this compound I should be aware of?
A5: The most well-documented off-target of this compound is p38α MAPK.[1][2] Inhibition of p38α can have significant biological consequences, particularly in pathways that are also regulated by CK1, such as Wnt signaling and circadian rhythms.[4][5][6][7][8] This can lead to complex or unexpected experimental outcomes. It is advisable to use a selective p38α inhibitor as a control to dissect the specific effects of this compound.
Data Presentation
Table 1: Inhibitory Profile of this compound
| Target | IC50 (nM) | Kinase Family |
| CK1δ | 19.8 | Serine/Threonine Kinase |
| CK1ε | 26.8 | Serine/Threonine Kinase |
| CK1α | 123 | Serine/Threonine Kinase |
| p38α | 74.3 | Mitogen-Activated Protein Kinase |
Data compiled from supplier information. IC50 values may vary slightly between batches and assay conditions.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent or weaker-than-expected inhibition | 1. Compound Precipitation: this compound has low aqueous solubility and can precipitate when diluted from a DMSO stock into aqueous buffers or cell culture media. | - Minimize Final DMSO Concentration: Keep the final DMSO concentration in your assay below 0.5%.- Serial Dilutions: Perform serial dilutions in pre-warmed (37°C) media or buffer.- Visual Inspection: Before adding to cells, visually inspect the final solution for any precipitate. |
| 2. Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation. | - Proper Storage: Store stock solutions at -80°C in single-use aliquots.- Fresh Dilutions: Prepare working solutions fresh for each experiment from a frozen aliquot. | |
| 3. Suboptimal Inhibitor Concentration: The effective concentration can be cell-type dependent. | - Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. | |
| Unexpected or off-target phenotypes | 1. Inhibition of p38α MAPK: The observed effect may be due to the inhibition of p38α rather than, or in addition to, CK1.[1][2][3] | - Use a Specific p38α Inhibitor Control: Treat cells with a highly selective p38α inhibitor (e.g., VX-745) to determine if it phenocopies the effects of this compound.[5]- Rescue Experiment: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of the intended CK1 target. |
| 2. Crosstalk with other signaling pathways: Inhibition of CK1 can have widespread and sometimes unexpected effects on other pathways. | - Pathway Analysis: Analyze key components of related signaling pathways (e.g., Wnt, Hedgehog, circadian rhythm) via western blotting or qPCR to understand the downstream consequences of CK1 inhibition in your system. | |
| High background or cell toxicity | 1. High DMSO Concentration: DMSO can be toxic to some cell lines at concentrations above 0.5-1%. | - Minimize Final DMSO Concentration: As mentioned above, keep the final DMSO concentration as low as possible.- Vehicle Control: Always include a vehicle control (media with the same final concentration of DMSO) in your experiments. |
| 2. Compound Insolubility: Precipitated compound can cause cellular stress and toxicity. | - Ensure Complete Dissolution: Follow the recommended dissolution protocol carefully. Consider filtering the final working solution if precipitation is suspected. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.
-
Procedure: a. Equilibrate the this compound vial to room temperature before opening. b. To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial (e.g., for 1 mg of powder with a molecular weight of 309.29 g/mol , add 323.3 µL of DMSO). c. To aid dissolution, gently warm the solution to 37°C and vortex or sonicate until the solution is clear. d. Aliquot the stock solution into single-use, light-protected tubes. e. Store at -80°C for up to 6 months.
Protocol 2: General Protocol for Cell-Based Assays
-
Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
Preparation of Working Solution: a. Thaw a single-use aliquot of the 10 mM this compound stock solution. b. Perform serial dilutions in pre-warmed (37°C) cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5%. c. Prepare a vehicle control with the same final concentration of DMSO.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration.
-
Endpoint Analysis: Perform the desired downstream analysis (e.g., western blotting, qPCR, cell viability assay).
Mandatory Visualizations
Caption: A general experimental workflow for using this compound in cell-based assays.
Caption: A logical flowchart for troubleshooting inconsistent experimental results with this compound.
Caption: The involvement of CK1 and p38 MAPK in the canonical Wnt signaling pathway.
References
- 1. Inhibition of Wnt/β-catenin signaling by p38 MAP kinase inhibitors is explained by cross-reactivity with casein kinase Iδ/ɛ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Non-specific in vivo inhibition of CK1 by the pyridinyl imidazole p38 inhibitors SB 203580 and SB 202190 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A review of crosstalk between MAPK and Wnt signals and its impact on cartilage regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of p38 MAPK activity leads to cell type-specific effects on the molecular circadian clock and time-dependent reduction of glioma cell invasiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. p38 MAP kinase regulates circadian rhythms in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of p38 MAPK activity leads to cell type-specific effects on the molecular circadian clock and time-dependent reduction of glioma cell invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.biologists.com [journals.biologists.com]
Technical Support Center: Validating CK1-IN-2 Target Engagement
Welcome to the technical support center for validating Casein Kinase 1 (CK1) target engagement in cellular models, with a focus on the inhibitor CK1-IN-2. This guide provides detailed protocols, troubleshooting advice, and frequently asked questions to assist researchers in confirming that their compound interacts with its intended molecular target within a cellular environment.
Frequently Asked Questions (FAQs)
Q1: What is target engagement and why is it crucial to validate it?
A1: Target engagement is the direct physical interaction of a drug or compound with its intended biological target (e.g., a protein kinase like CK1) inside a living cell.[1] Validating target engagement is a critical step in drug discovery and chemical probe development for several reasons:
-
Confirms Mechanism-of-Action (MoA): It provides direct evidence that the compound's observed cellular effects are due to its interaction with the intended target.[2][3]
-
Correlates Binding with Phenotype: It allows researchers to establish a clear relationship between the extent of target binding and the resulting biological or phenotypic response.[1]
-
Optimizes Dosing: Determining the concentration of the compound required to engage the target in cells helps in designing effective dose-response experiments.
-
Reduces Risk of Misinterpretation: Without confirming target engagement, a lack of a cellular phenotype could be misinterpreted as the target not being important, when the compound may simply not be entering the cells or binding to the target.[1]
Q2: What are the main strategies to measure this compound target engagement in cells?
A2: There are two primary strategies:
-
Direct Measurement of Binding: These assays directly quantify the interaction between this compound and the CK1 protein within the cell. Examples include Bioluminescence Resonance Energy Transfer (BRET) assays and Cellular Thermal Shift Assays (CETSA).[4][5][6]
-
Indirect Measurement of Target Modulation: These assays measure the functional consequence of this compound binding, which is the inhibition of CK1's kinase activity. This is typically done by quantifying the phosphorylation of a known downstream substrate of CK1 via Western Blotting.[3][7]
Q3: How do I choose the right assay for my experiment?
A3: The choice of assay depends on your specific research question, available resources, and desired throughput. The diagram below provides a decision-making framework.
Guide 1: Direct Target Engagement via NanoBRET™ Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful method for quantifying compound binding to a target protein in real-time within living cells.[4][8] It relies on energy transfer from a NanoLuc® luciferase-tagged CK1 protein (the donor) to a fluorescently labeled tracer that reversibly binds to the kinase's active site (the acceptor).[8][9] When this compound is added, it competes with the tracer for binding, leading to a decrease in the BRET signal.
Experimental Workflow: NanoBRET™
References
- 1. Target engagement | Chemical Probes Portal [chemicalprobes.org]
- 2. Target Engagement Assay Services [conceptlifesciences.com]
- 3. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ora.ox.ac.uk [ora.ox.ac.uk]
- 6. Monitoring drug–target interactions through target engagement-mediated amplification on arrays and in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. protocols.io [protocols.io]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Best Practices for Using CK1-IN-2 in Primary Cell Cultures
Audience: Researchers, scientists, and drug development professionals.
This technical support center provides detailed guidance, troubleshooting advice, and frequently asked questions (FAQs) for the effective use of CK1-IN-2, a potent casein kinase 1 (CK1) inhibitor, in primary cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a small molecule inhibitor of Casein Kinase 1 (CK1). It exhibits potent inhibitory activity against several CK1 isoforms. Based on available data, it is crucial to consider its activity profile across different isoforms for your specific research context.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For experimental use, it is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. This stock solution should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: What is a typical working concentration for this compound in primary cell cultures?
A3: The optimal working concentration of this compound is highly dependent on the primary cell type and the specific biological question. A general starting point for a dose-response experiment could range from 0.02 µM to 10 µM. It is strongly recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific primary cell culture system.
Q4: How stable is this compound in cell culture media?
A4: The stability of small molecule inhibitors in cell culture media can be influenced by factors such as media composition, pH, temperature, and the presence of serum. While specific stability data for this compound in various culture media is not extensively published, it is best practice to prepare fresh dilutions of the inhibitor in your experimental media for each experiment. For long-term experiments, the stability of the compound should be validated.
Q5: What are the known off-target effects of this compound?
A5: Besides its activity against CK1 isoforms, this compound has been shown to inhibit p38α kinase.[1][2] Researchers should consider this off-target activity when interpreting experimental results. It is advisable to use structurally unrelated CK1 inhibitors or genetic approaches (e.g., siRNA) to confirm that the observed phenotype is due to CK1 inhibition.
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target | IC50 (nM) |
| CK1α | 123 |
| CK1δ | 19.8 |
| CK1ε | 26.8 |
| p38α | 74.3 |
Note: IC50 values can vary depending on the assay conditions.[1][2]
Experimental Protocols
Protocol 1: General Protocol for Treating Primary Cells with this compound
This protocol provides a general guideline for treating adherent primary cells with this compound. Modifications may be necessary for suspension cells or specific primary cell types.
Materials:
-
Primary cells in culture
-
Complete cell culture medium appropriate for the primary cells
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Multi-well culture plates
Procedure:
-
Cell Seeding: Seed the primary cells in a multi-well plate at a density that will ensure they are in a logarithmic growth phase at the time of treatment. Allow the cells to adhere and recover for at least 24 hours.
-
Preparation of Working Solutions: On the day of the experiment, prepare serial dilutions of this compound from the 10 mM stock solution into pre-warmed complete cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of this compound used.
-
Treatment: Carefully remove the existing culture medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Downstream Analysis: After the incubation period, proceed with your planned downstream analysis, such as cell viability assays, protein extraction for Western blotting, or RNA isolation for gene expression analysis.
Protocol 2: Assessment of this compound Cytotoxicity using a Resazurin-based Assay
This protocol describes how to determine the cytotoxic effects of this compound on primary cells.
Materials:
-
Primary cells treated with this compound as described in Protocol 1
-
Resazurin (B115843) sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile-filtered)
-
Fluorescence plate reader
Procedure:
-
Treatment: Following the treatment of primary cells with a range of this compound concentrations and a vehicle control (as in Protocol 1), proceed with the cytotoxicity assessment.
-
Reagent Addition: Add the resazurin solution to each well to a final concentration of 10% of the total volume.
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time may need to be optimized for your specific primary cell type.
-
Measurement: Measure the fluorescence of each well using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control cells after subtracting the background fluorescence from wells containing medium and resazuin only.
Troubleshooting Guide
| Observed Problem | Possible Cause | Suggested Solution |
| Inconsistent or no observable effect of this compound | 1. Inhibitor degradation: Improper storage or repeated freeze-thaw cycles of the stock solution. 2. Suboptimal concentration: The concentration used may be too low for the specific primary cell type. 3. Cell health: Primary cells may be senescent or unhealthy. | 1. Use fresh aliquots of the this compound stock solution for each experiment. 2. Perform a dose-response experiment to determine the optimal concentration. 3. Ensure primary cells are of a low passage number and exhibit healthy morphology. |
| High levels of cell death even at low concentrations | 1. Solvent toxicity: The final DMSO concentration may be too high. 2. On-target toxicity: The primary cells may be highly sensitive to the inhibition of CK1. 3. Off-target toxicity: The observed cytotoxicity could be due to the inhibition of off-targets like p38α. | 1. Ensure the final DMSO concentration in the culture medium is below 0.5%, and ideally below 0.1%. 2. Perform a detailed dose-response and time-course experiment to find a non-toxic concentration and optimal treatment duration. 3. Use a more selective p38α inhibitor as a control to dissect the off-target effects. |
| Variability between experimental replicates | 1. Inconsistent cell seeding: Uneven cell numbers across wells. 2. Inhibitor dilution errors: Inaccurate preparation of working solutions. 3. Primary cell heterogeneity: Inherent biological variability in primary cells from different donors or passages. | 1. Ensure a homogenous cell suspension before seeding and use precise pipetting techniques. 2. Prepare fresh serial dilutions for each experiment and mix thoroughly. 3. Use primary cells from the same donor and passage number for a set of experiments. If possible, use pooled donor lots to average out variability. |
Mandatory Visualization
Caption: Simplified Wnt/β-catenin signaling pathway showing the role of CK1 isoforms and the inhibitory action of this compound.
Caption: General experimental workflow for using this compound in primary cell cultures.
Caption: A logical workflow for troubleshooting common issues when using this compound.
References
Mitigating the impact of serum proteins on CK1-IN-2 activity
Welcome to the technical support center for CK1-IN-2, a potent and selective inhibitor of Casein Kinase 1 (CK1). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments and troubleshooting potential challenges, with a particular focus on mitigating the impact of serum proteins on its activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that selectively targets the ATP-binding site of Casein Kinase 1 isoforms, particularly CK1δ and CK1ε.[1] These isoforms are key regulators of numerous cellular processes, including Wnt signaling and the circadian rhythm.[2] By competitively binding to the ATP pocket, this compound prevents the phosphorylation of CK1 substrates, thereby inhibiting its downstream signaling functions.
Q2: Why does the apparent potency (IC50) of this compound decrease in my cell-based assays compared to biochemical assays?
A2: This is a common phenomenon known as an "IC50 shift" and is primarily caused by the presence of serum proteins in cell culture media.[3][4] this compound, like many small molecule inhibitors, can bind to serum proteins such as albumin. This binding sequesters the inhibitor, reducing the free concentration available to enter the cells and interact with its target, CK1. Consequently, a higher total concentration of the inhibitor is required to achieve the same level of biological effect, leading to an apparent decrease in potency.[3][4]
Q3: How can I confirm that serum protein binding is affecting the activity of this compound in my experiments?
A3: To verify the impact of serum proteins, you can perform an IC50 shift assay. This involves conducting dose-response experiments with varying concentrations of serum or purified serum albumin (e.g., 0%, 1%, 5%, 10% serum). If serum protein binding is the cause, you will observe a rightward shift in the IC50 curve as the serum concentration increases.[3][4][5]
Q4: What are the major signaling pathways regulated by CK1 that I should consider when using this compound?
A4: CK1 is a crucial regulator in several key signaling pathways. The most prominent include:
-
Wnt/β-catenin Signaling: CK1 phosphorylates key components of the β-catenin destruction complex, such as β-catenin itself and Axin, playing both positive and negative regulatory roles depending on the cellular context.[6][7][8][9] Inhibition of CK1 can therefore lead to the stabilization and nuclear accumulation of β-catenin.
-
Circadian Rhythm: CK1δ and CK1ε are essential components of the molecular clock. They phosphorylate the PER proteins, regulating their stability and nuclear entry, which is critical for the timing of the circadian feedback loop.[10][11][12][13][14]
Q5: Are there potential off-target effects of this compound that I should be aware of?
A5: While this compound is designed to be selective for CK1δ/ε, like most kinase inhibitors, it may exhibit off-target activity at higher concentrations.[15][16] The higher concentrations needed to overcome serum protein binding may increase the likelihood of engaging with other kinases.[4] It is advisable to perform selectivity profiling against a panel of kinases to identify potential off-target effects at the concentrations used in your experiments.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Inconsistent IC50 values between experiments | Variability in serum batches. | Use a single, qualified batch of serum for a set of experiments to ensure consistency. |
| Inaccurate inhibitor concentrations. | Prepare fresh serial dilutions of this compound for each experiment. Verify the concentration of your stock solution. | |
| Insufficient equilibration time. | Pre-incubate the inhibitor with the serum-containing media for a sufficient time (e.g., 30 minutes) before adding to the cells to allow binding to reach equilibrium.[3] | |
| This compound appears inactive in cell-based assays | High serum protein binding. | Perform an IC50 shift assay to determine the extent of the potency shift. You may need to use higher concentrations of the inhibitor in the presence of serum. Alternatively, consider reducing the serum concentration during the treatment period if your cells can tolerate it for the duration of the experiment. |
| Poor cell permeability. | While this compound is designed to be cell-permeable, individual cell lines can exhibit different uptake efficiencies. Consider using a positive control inhibitor with known cell permeability. | |
| Compound degradation. | Ensure proper storage of the this compound stock solution (typically at -20°C or -80°C in a suitable solvent like DMSO) to prevent degradation. | |
| Observed cellular toxicity at effective concentrations | Off-target effects. | At the higher concentrations required to overcome serum binding, off-target effects may become more pronounced.[4] Perform a kinase selectivity screen at these concentrations. Consider using a lower, less toxic concentration in combination with a serum-free or low-serum medium for a shorter duration. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%). |
Quantitative Data Summary
The following table provides a hypothetical example of the impact of Human Serum Albumin (HSA) on the potency of this compound.
| HSA Concentration (% w/v) | IC50 of this compound (nM) | Fold Shift in IC50 |
| 0% (Biochemical Assay) | 15 | 1.0 |
| 1% | 85 | 5.7 |
| 2% | 180 | 12.0 |
| 4% (Physiological Conc.) | 390 | 26.0 |
This table illustrates a significant decrease in the apparent potency of this compound as the concentration of serum protein increases, highlighting the importance of considering this effect in experimental design.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol describes the determination of this compound's inhibitory activity against a purified CK1 enzyme.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 1 mM. Further dilute the compound in the kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Kinase Reaction Setup:
-
Add 5 µL of the diluted this compound or vehicle control (DMSO in assay buffer) to the wells of a suitable assay plate (e.g., a white 384-well plate for luminescence-based assays).
-
Add 10 µL of a 2X kinase/substrate mixture (containing purified CK1δ or CK1ε and a specific peptide substrate in kinase assay buffer) to each well.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
-
Initiation of Kinase Reaction:
-
Add 10 µL of a 2X ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for CK1.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Detection:
-
Terminate the kinase reaction and detect the remaining ATP or the phosphorylated product using a suitable detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Measure the signal (e.g., luminescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: IC50 Shift Assay to Determine the Impact of Serum Protein Binding
This protocol measures the shift in the IC50 value of this compound in the presence of varying concentrations of serum.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere overnight.
-
Preparation of Inhibitor-Serum Mixtures:
-
Prepare a 2X serial dilution of this compound in a serum-free cell culture medium.
-
Prepare 2X concentrations of serum in serum-free medium (e.g., 0%, 2%, 10%, 20%).
-
-
Treatment:
-
Remove the growth medium from the cells.
-
Add 50 µL of the 2X serum solutions to the appropriate wells.
-
Add 50 µL of the 2X this compound serial dilutions to the corresponding wells. This will result in a 1X final concentration of both the inhibitor and the serum.
-
Incubate the cells for the desired treatment duration (e.g., 72 hours).
-
-
Cell Viability Assay:
-
After the incubation period, measure cell viability using a suitable method (e.g., CellTiter-Glo®, MTT, or resazurin-based assays).
-
-
Data Analysis:
-
For each serum concentration, calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each serum concentration.
-
Calculate the "fold shift" by dividing the IC50 in the presence of serum by the IC50 in the absence of serum.
-
Visualizations
Caption: Wnt/β-catenin signaling pathway with and without Wnt stimulation.
Caption: Core components of the mammalian circadian clock feedback loop.
Caption: Experimental workflow for an IC50 shift assay.
References
- 1. The protein kinase CK1: Inhibition, activation, and possible allosteric modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Casein kinase 1 - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Excessive concentrations of kinase inhibitors in translational studies impede effective drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 9. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. CSNK1D - Wikipedia [en.wikipedia.org]
- 15. ClinPGx [clinpgx.org]
- 16. reactionbiology.com [reactionbiology.com]
Optimizing incubation time for CK1-IN-2 treatment
Welcome to the technical support center for CK1-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments using this compound, with a particular focus on incubation time. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation guidelines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Casein Kinase 1 (CK1), a family of serine/threonine kinases. CK1 isoforms, such as CK1δ and CK1ε, are crucial regulators of numerous cellular processes.[1] By inhibiting CK1, this compound can modulate key signaling pathways, including the Wnt/β-catenin pathway and the circadian clock.[2][3][4]
Q2: What are the primary applications of this compound in research?
A2: this compound is primarily used to investigate the roles of CK1 in:
-
Wnt Signaling: CK1 is a key component of the β-catenin destruction complex and also acts as a negative regulator of the LEF-1/β-catenin transcription complex.[2][3][5]
-
Circadian Rhythms: CK1δ and CK1ε are essential for regulating the period of the mammalian circadian clock by phosphorylating the PER proteins.[1][4][6] Inhibition of CK1 can lengthen the circadian period.[4]
-
Other Cellular Processes: CK1 is also involved in DNA repair, cell cycle progression, and microtubule dynamics.[1][7]
Q3: What is a recommended starting concentration and incubation time for this compound?
A3: The optimal concentration and incubation time for this compound are highly dependent on the cell type and the specific biological question. For initial experiments, a dose-response study with concentrations ranging from 0.1 µM to 10 µM is recommended. A time-course experiment is also crucial for determining the optimal incubation period.[8][9][10] A common starting point is to treat cells for 6, 12, and 24 hours.[8][10]
Q4: How stable is this compound in cell culture media?
A4: The stability of small molecule inhibitors in cell culture media can be affected by factors such as temperature, pH, and the presence of components like pyruvate (B1213749) and bicarbonate.[11] It is recommended to prepare fresh dilutions of this compound in media for each experiment from a frozen stock solution. If a decrease in inhibitory effect is observed over longer incubation times, compound instability could be a contributing factor.[12][13]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No significant inhibition of the target pathway observed. | 1. Suboptimal Incubation Time: The selected time point may be too early or too late to observe the peak effect. 2. Insufficient Concentration: The concentration of this compound may be too low to effectively inhibit CK1 in your cell line. 3. Cell Line Resistance: The cell line may have intrinsic resistance to CK1 inhibition. | 1. Perform a time-course experiment: Treat cells with a fixed concentration of this compound and harvest at multiple time points (e.g., 1, 4, 8, 12, 24, and 48 hours) to identify the optimal duration.[8][10] 2. Perform a dose-response experiment: Test a range of this compound concentrations (e.g., 0.1 µM to 10 µM) to determine the EC50 in your specific cell line.[8] 3. Confirm target expression: Verify the expression of CK1 isoforms in your cell line via Western blot or qPCR. |
| High levels of cytotoxicity or cell death observed. | 1. Concentration is too high: The concentration of this compound may be toxic to your specific cell line. 2. Prolonged Incubation: Long incubation times can lead to increased cytotoxicity. 3. Off-target effects: At higher concentrations, kinase inhibitors may have off-target effects that contribute to toxicity.[14] | 1. Lower the concentration: Perform a dose-response experiment to identify a less toxic, yet effective, concentration. 2. Shorten the incubation time: A shorter incubation period may be sufficient to observe the desired effect with less cytotoxicity. Refer to your time-course experiment to determine the earliest time point with significant target inhibition. 3. Monitor cell morphology: Regularly observe the cells under a microscope during the incubation period. |
| High variability between replicate experiments. | 1. Inconsistent Cell Health: Variations in cell confluency, passage number, or overall health can lead to inconsistent responses. 2. Inhibitor Instability: The inhibitor may be degrading in the culture medium. 3. Pipetting Errors: Inaccurate pipetting can lead to variations in the final concentration of the inhibitor. | 1. Standardize cell culture practices: Use cells within a consistent and low passage number range and ensure similar confluency at the start of each experiment.[12] 2. Prepare fresh inhibitor solutions: Prepare fresh dilutions of this compound from a stock solution for each experiment.[12] 3. Use calibrated pipettes: Ensure accurate and consistent pipetting.[12] |
Data Presentation
Table 1: Hypothetical Time-Course Experiment for this compound Treatment
This table summarizes the results of a hypothetical time-course experiment to determine the optimal incubation time for this compound in a specific cell line. The downstream target phosphorylation is measured by Western blot and cell viability is assessed using an MTT assay.
| Incubation Time (hours) | This compound (1 µM) | p-Target (Relative to Total Target) | Cell Viability (% of Control) | Notes |
| 0 | Vehicle | 1.00 | 100% | Baseline measurement |
| 2 | This compound | 0.85 | 98% | Early time point |
| 4 | This compound | 0.62 | 95% | Onset of inhibition |
| 8 | This compound | 0.35 | 92% | Significant inhibition |
| 12 | This compound | 0.18 | 88% | Maximal inhibition |
| 24 | This compound | 0.21 | 75% | Sustained inhibition, slight decrease in viability |
| 48 | This compound | 0.25 | 55% | Increased cytotoxicity |
Experimental Protocols
Protocol 1: General Protocol for Cell-Based Assay with this compound
This protocol provides a general workflow for treating an adherent cell line with this compound and assessing the phosphorylation of a downstream target via Western blot.
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (total and phosphorylated target protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding:
-
Seed cells into a multi-well plate at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to adhere and grow overnight in a 37°C, 5% CO₂ incubator.[15]
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium to the desired final concentrations.
-
Include a vehicle control (e.g., DMSO at the same final concentration as the treated wells).
-
Remove the old medium from the cells and replace it with the medium containing this compound or vehicle.
-
Incubate the cells for the desired time periods (e.g., as determined by a time-course experiment) at 37°C in a 5% CO₂ incubator.[16]
-
-
Cell Lysis:
-
After incubation, place the plate on ice and wash the cells once with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against the total target protein as a loading control.
-
Visualizations
Caption: Wnt/β-catenin signaling pathway with the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound incubation time.
References
- 1. Casein kinase 1 - Wikipedia [en.wikipedia.org]
- 2. A second protein kinase CK1-mediated step negatively regulates Wnt signalling by disrupting the lymphocyte enhancer factor-1/beta-catenin complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Casein kinase 1 and Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical Control of Mammalian Circadian Behavior through Dual Inhibition of Casein Kinase Iα and δ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 6. Casein Kinase 1 Underlies Temperature Compensation of Circadian Rhythms in Human Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CK2 and protein kinases of the CK1 superfamily as targets for neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Factors that determine stability of highly concentrated chemically defined production media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 14. icr.ac.uk [icr.ac.uk]
- 15. Cell Protocols – The DAN Lab – UW–Madison [danlab.bact.wisc.edu]
- 16. benchchem.com [benchchem.com]
Technical Support Center: CK1-IN-2 Kinase Assays
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions for CK1-IN-2 kinase assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent inhibitor of Casein Kinase 1 (CK1). It exhibits inhibitory activity against several CK1 isoforms. Published data indicates it also has off-target activity against p38α mitogen-activated protein kinase.[1][2][3]
Q2: What is the recommended solvent and storage condition for this compound?
This compound is soluble in DMSO. For long-term storage, it is recommended to store the powder at -20°C for up to three years. In solvent, store at -80°C for up to six months or at -20°C for one month.[2] To ensure the integrity of the compound, it is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q3: I am observing no inhibition or weak inhibition of my target CK1 isoform. What are the possible causes?
Several factors could contribute to this issue:
-
Suboptimal Inhibitor Concentration: Ensure you are using an appropriate concentration of this compound for your specific CK1 isoform. Refer to the IC50 values in Table 1 as a starting point and perform a dose-response experiment to determine the optimal concentration for your assay conditions.
-
Inactive Inhibitor: Verify that the inhibitor has been stored correctly and has not degraded. Prepare fresh stock solutions if there is any doubt about the stability of the current stock.
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Incorrect ATP Concentration: The inhibitory potential of ATP-competitive inhibitors is influenced by the ATP concentration in the assay. If the ATP concentration is too high, it can outcompete the inhibitor, leading to reduced apparent inhibition. It is recommended to use an ATP concentration at or near the Km for the specific CK1 isoform.
-
Enzyme Activity Issues: Confirm that the CK1 enzyme is active. Include a positive control (a known potent CK1 inhibitor) and a negative control (vehicle only) in your experiment to validate the assay setup.
Q4: I am observing unexpected or inconsistent results in my cellular assay. What could be the problem?
Cellular assays introduce additional complexities. Here are some common troubleshooting points:
-
Off-Target Effects: this compound is known to inhibit p38α.[1][2][3] If your cellular model has an active p38 MAPK pathway, the observed phenotype may be a result of p38α inhibition. Consider using a more selective p38 inhibitor as a control to dissect the effects. Common off-target effects of p38 inhibitors can include liver toxicity, CNS side effects, and skin rashes in broader applications, and in cellular assays may lead to unexpected phenotypes.[4]
-
Cell Permeability and Stability: Ensure that this compound is effectively penetrating the cell membrane and remains stable in your cell culture medium for the duration of the experiment.
-
Cellular Context: The intricate network of signaling pathways within a cell can lead to compensatory mechanisms. Inhibition of CK1 might lead to the activation of other pathways that mask the expected phenotype.
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Inconsistent Cell Handling: Variations in cell density, passage number, or stimulation conditions can lead to inconsistent results. Maintain consistent cell culture practices.
Q5: My results show high background signal in the kinase assay. How can I reduce it?
High background can obscure the true signal. Consider the following:
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Autophosphorylation of CK1: Some CK1 isoforms exhibit autophosphorylation, which can contribute to the background signal, especially in assays that measure ATP consumption.
-
Non-specific Binding: In filter-based assays, non-specific binding of [γ-³²P]ATP or the phosphorylated substrate to the filter paper can be a source of high background. Ensure adequate washing steps are performed.
-
Reagent Quality: Use high-quality reagents, including purified enzyme and substrate, to minimize contaminating activities.
Quantitative Data
Table 1: Inhibitory Potency (IC50) of this compound
| Target | IC50 (nM) |
| CK1α | 123[1][2][3] |
| CK1δ | 19.8[1][2][3] |
| CK1ε | 26.8[1][2][3] |
| p38α | 74.3[1][2][3] |
Experimental Protocols
In Vitro Kinase Assay Protocol (Radiometric)
This protocol provides a general framework for a radiometric in vitro kinase assay to determine the inhibitory activity of this compound.
Materials:
-
Purified recombinant CK1 isoform (e.g., CK1δ)
-
Specific peptide or protein substrate for the CK1 isoform
-
This compound stock solution (in DMSO)
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
[γ-³²P]ATP
-
ATP solution
-
96-well plates
-
Phosphocellulose filter plates
-
Stop solution (e.g., 75 mM phosphoric acid)
-
Scintillation counter
Procedure:
-
Prepare Serial Dilutions: Prepare a series of dilutions of this compound in DMSO. A common starting point is a 10-point, 3-fold serial dilution from a high concentration (e.g., 100 µM).
-
Assay Plate Setup: In a 96-well plate, add the kinase reaction buffer.
-
Add Inhibitor: Add the serially diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Add Enzyme: Add the purified CK1 enzyme to each well. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate Reaction: Start the kinase reaction by adding a mixture of the specific substrate and [γ-³²P]ATP. The final ATP concentration should be at or near the Km for the specific CK1 isoform.
-
Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding the stop solution.
-
Filter and Wash: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter. Wash the filter plate multiple times with the stop solution to remove unincorporated [γ-³²P]ATP.
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and plot the data to determine the IC50 value.
Signaling Pathways and Experimental Workflows
Wnt Signaling Pathway
The Wnt signaling pathway is a crucial regulator of cell fate, proliferation, and differentiation. Casein Kinase 1 plays a key role in this pathway, both in the "off-state" by promoting the degradation of β-catenin and in the "on-state" by phosphorylating components of the receptor complex.
Wnt Signaling Pathway and the role of CK1.
Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is essential for embryonic development and tissue homeostasis. CK1 is involved in the phosphorylation and activation of key components in this pathway, such as Smoothened (Smo).
Hedgehog Signaling Pathway and the role of CK1.
Experimental Workflow Logic
This diagram illustrates a logical workflow for troubleshooting unexpected results in a cellular assay with this compound.
Logical workflow for troubleshooting cellular assays.
References
How to assess the effective dose of CK1-IN-2 in new cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in assessing the effective dose of CK1-IN-2 in new cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule inhibitor of Casein Kinase 1 (CK1), a family of serine/threonine-specific protein kinases.[1] CK1 isoforms (including α, δ, and ε) are crucial regulators of numerous cellular processes.[2][3] CK1 inhibitors typically function by binding to the ATP-binding pocket or allosteric sites of the kinase, preventing the transfer of phosphate (B84403) from ATP to its substrates.[1] This inhibition modulates downstream signaling pathways, affecting cell proliferation, apoptosis, and other vital functions.[4][5]
Q2: Which CK1 isoforms are targeted by this compound?
A2: The specific isoform selectivity of this compound should be confirmed from the supplier's datasheet. Generally, CK1 inhibitors can have varying degrees of selectivity for the different isoforms (α, δ, ε, etc.).[6] Understanding the isoform expression profile in your cell line of interest can be critical for interpreting experimental results.
Q3: What are the major signaling pathways regulated by CK1?
A3: CK1 is a key regulator in multiple signaling pathways, including:
-
Wnt/β-catenin Pathway: CK1α phosphorylates β-catenin, marking it for degradation. Inhibition of CK1α can lead to β-catenin accumulation and activation of Wnt target genes.[2][3][7]
-
Hippo Pathway: CK1δ/ε can phosphorylate and promote the degradation of YAP, a transcriptional co-activator in the Hippo pathway.[4][8]
-
Circadian Rhythm: CK1δ and CK1ε are integral components of the molecular clock, regulating the stability and localization of PER proteins.[9][10]
-
p53 Pathway: CK1α can regulate p53 stability and activity through phosphorylation and by modulating its interaction with MDM2.[11][12]
Q4: What is a good starting concentration range for this compound in a new cell line?
A4: For a new cell line, it is essential to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for cell viability or the half-maximal growth inhibition (GI50). A broad range of concentrations should be tested initially. Based on literature for similar kinase inhibitors, a starting range of 0.01 µM to 25 µM is recommended.[1] Subsequent experiments can then use a narrower range to pinpoint the IC50.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High cell death at low concentrations | Off-target toxicity of the compound. High solvent (e.g., DMSO) concentration. Inhibitor precipitation at high concentrations. | Test the inhibitor in a panel of kinases to assess specificity. Ensure the final DMSO concentration is consistent across all wells and ideally below 0.5%. Visually inspect the media for any signs of precipitation after adding the inhibitor. |
| No effect on cell viability even at high concentrations | The cell line may not be dependent on the CK1 signaling pathway for survival. The inhibitor may be inactive or degraded. Insufficient incubation time. | Confirm the expression of CK1 isoforms in your cell line. Use a known CK1-dependent cell line as a positive control. Verify the activity of your this compound stock. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time. |
| Inconsistent results between experiments | Variation in cell seeding density. Inconsistent incubation times. Variability in reagent preparation. | Use a consistent cell seeding density for all experiments. Standardize all incubation times precisely. Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution. |
| No inhibition of downstream targets (e.g., p-β-catenin) in Western blot | Suboptimal inhibitor concentration. Incorrect timing for analysis. The cell line may utilize a different signaling pathway. | Perform a dose-response experiment and confirm target engagement at the protein level using Western blot at concentrations around the IC50. Conduct a time-course experiment (e.g., 1, 4, 8, 24 hours) to find the optimal time point for observing target inhibition. Investigate alternative pathways that may be dominant in your cell line. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of this compound on adherent cell lines using a colorimetric MTT assay.[1][13]
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for dissolving this compound)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow cells to attach.[14]
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations (e.g., a 10-point dilution series from 100 µM to 0.005 µM).
-
Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no-cell control" (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for a period relevant to your endpoint (e.g., 48 or 72 hours).[14]
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.[13]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13]
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Subtract the average absorbance of the "no-cell control" wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percent viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit a sigmoidal dose-response curve and determine the IC50 value.[1]
-
Data Presentation:
| Concentration (µM) | Absorbance (570 nm) | % Viability |
| 0 (Vehicle) | 1.25 | 100 |
| 0.01 | 1.22 | 97.6 |
| 0.1 | 1.10 | 88.0 |
| 1 | 0.75 | 60.0 |
| 10 | 0.25 | 20.0 |
| 100 | 0.10 | 8.0 |
Protocol 2: Western Blot for CK1 Target Engagement
This protocol describes how to confirm the inhibition of CK1 activity in cells by examining the phosphorylation status of a known downstream target.
Materials:
-
Cell line of interest
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-β-catenin (Ser45), anti-total β-catenin, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the determined IC50) for a predetermined time (e.g., 4-24 hours). Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[15]
-
Incubate the membrane with the primary antibody against the phosphorylated target overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
-
Analysis:
-
Strip the membrane and re-probe for the total protein of the target to assess changes in phosphorylation relative to the total protein amount.
-
Re-probe for a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. CK1: Casein kinase 1 - Creative Enzymes [creative-enzymes.com]
- 3. Targeting casein kinase 1 for cancer therapy: current strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | The protein kinase CK1: Inhibition, activation, and possible allosteric modulation [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. CSNK1D - Wikipedia [en.wikipedia.org]
- 9. Frontiers | The CK1 Family: Contribution to Cellular Stress Response and Its Role in Carcinogenesis [frontiersin.org]
- 10. Casein Kinase 1 and Human Disease: Insights From the Circadian Phosphoswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Casein kinase 1α inhibits p53 downstream of MDM2-mediated autophagy and apoptosis in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. benchchem.com [benchchem.com]
- 15. Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Validation & Comparative
A Comparative Efficacy Analysis of CK1-IN-2 and Other Casein Kinase 1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the casein kinase 1 (CK1) inhibitor, CK1-IN-2, with other well-characterized CK1 inhibitors. The data presented is curated from publicly available experimental results to assist researchers in selecting the most appropriate tool for their studies of CK1-mediated signaling pathways.
Casein Kinase 1 (CK1) is a family of serine/threonine kinases that play pivotal roles in numerous cellular processes, including Wnt signaling, circadian rhythm regulation, and DNA repair.[1] Dysregulation of CK1 activity has been implicated in various diseases, making its isoforms attractive therapeutic targets. This compound (also known as PF-05251749) is a potent CK1 modulator that has been investigated for its effects on the circadian rhythm, particularly in the context of neurodegenerative diseases like Alzheimer's and Parkinson's.[2][3] This guide compares its efficacy with other notable CK1 inhibitors: PF-670462, D4476, and IC261.
Quantitative Comparison of Inhibitor Potency
The following tables summarize the in vitro potency (IC50) and cellular efficacy (EC50) of this compound and its counterparts. IC50 values represent the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50% in biochemical assays. EC50 values indicate the concentration required to elicit a half-maximal response in a cellular context.
Table 1: In Vitro Potency (IC50) of Selected CK1 Inhibitors
| Inhibitor | CK1δ (nM) | CK1ε (nM) | Other Key Targets (IC50) |
| This compound (PF-05251749) | Potent modulator of CK1δ/ε | Potent modulator of CK1δ/ε | Data not publicly available |
| PF-670462 | 13 - 14 | 7.7 - 90 | p38, EGFR (potent inhibition)[4][5] |
| D4476 | 300 | - | ALK5 (500 nM)[6][7][8] |
| IC261 | ~1000 | ~1000 | CK1α (16 µM)[9] |
Table 2: Cellular Efficacy and Selectivity Profile
| Inhibitor | Cellular Assay | EC50 | Kinase Selectivity |
| This compound (PF-05251749) | Circadian Rhythm Modulation | Data not publicly available | Highly selective for CK1δ/ε[2] |
| PF-670462 | PER protein nuclear translocation | 290 nM[1] | >30-fold selective over 42 other kinases, but also inhibits JNK, p38, and EGFR isoforms[1][5] |
| D4476 | Inhibition of FOXO1a phosphorylation | - | >20-fold selective over SAPK2a/p38[10][11] |
| IC261 | Inhibition of cancer cell proliferation | ~0.1 µM (in some cancer cell lines)[12] | Also binds to tubulin, independent of CK1 inhibition[13] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
In Vitro Kinase Assay (Radiometric)
This protocol is adapted from standard radiometric kinase assays used to determine the IC50 values of kinase inhibitors.
Materials:
-
Recombinant human CK1δ or CK1ε
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM EDTA)
-
Substrate (e.g., α-casein or a specific peptide substrate)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
ATP solution
-
Inhibitor stock solutions (in DMSO)
-
Phosphocellulose paper or membrane
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the CK1 inhibitor in DMSO.
-
In a reaction tube, combine the kinase reaction buffer, the specific CK1 isoform, and the substrate.
-
Add the diluted inhibitor or DMSO (vehicle control) to the reaction mixture and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time within the linear range of the assay.
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase activity inhibition for each inhibitor concentration compared to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.[14]
Wnt Signaling Luciferase Reporter Assay
This assay measures the activity of the canonical Wnt signaling pathway by quantifying the expression of a luciferase reporter gene under the control of a TCF/LEF responsive element.[1][5][6][10]
Materials:
-
HEK293T cells (or other suitable cell line)
-
TCF/LEF luciferase reporter plasmid (e.g., TOPflash)
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
Wnt3a conditioned medium or purified Wnt3a
-
CK1 inhibitor stock solutions (in DMSO)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Seed HEK293T cells in a 96-well plate and allow them to adhere overnight.
-
Co-transfect the cells with the TCF/LEF luciferase reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing the CK1 inhibitor at various concentrations or DMSO (vehicle control).
-
Incubate for a specified period (e.g., 1-2 hours) before stimulating with Wnt3a conditioned medium or purified Wnt3a.
-
Incubate for an additional 16-24 hours.
-
Lyse the cells and measure the Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in reporter activity relative to the Wnt3a-stimulated, vehicle-treated control.
-
Determine the EC50 value of the inhibitor by plotting the normalized reporter activity against the inhibitor concentration.
Western Blot for Phosphorylated Dishevelled (Dvl2)
This method is used to assess the effect of CK1 inhibitors on the phosphorylation of Dvl2, a key component of the Wnt signaling pathway. Phosphorylation of Dvl2 by CK1 leads to a characteristic electrophoretic mobility shift.[15]
Materials:
-
Cell line responsive to Wnt signaling (e.g., HEK293T)
-
Wnt3a conditioned medium
-
CK1 inhibitor stock solutions (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibody against Dvl2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Plate cells and allow them to adhere.
-
Pre-treat the cells with the CK1 inhibitor or DMSO for 1-2 hours.
-
Stimulate the cells with Wnt3a conditioned medium for the desired time.
-
Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against Dvl2.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the electrophoretic mobility shift of the Dvl2 bands to assess the extent of phosphorylation.[12][15][16][17][18]
Visualizations of Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the study of CK1 inhibitors.
References
- 1. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. researchgate.net [researchgate.net]
- 4. Kinase Profiling Services - Luceome Biotechnologies [luceome.com]
- 5. Wnt Reporter Activity Assay [bio-protocol.org]
- 6. Wnt Reporter Activity Assay [en.bio-protocol.org]
- 7. reactionbiology.com [reactionbiology.com]
- 8. assayquant.com [assayquant.com]
- 9. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 10. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]
- 11. Kinase Selectivity Profiling Services [worldwide.promega.com]
- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 13. benchchem.com [benchchem.com]
- 14. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 15. Functional Consequences of Wnt-induced Dishevelled 2 Phosphorylation in Canonical and Noncanonical Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. researchgate.net [researchgate.net]
- 18. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
A Comparative Analysis of Casein Kinase 1 Inhibitors: CK1-IN-2 vs. PF-670462
In the landscape of kinase inhibitor research, particularly for therapeutic areas involving circadian rhythms, Wnt signaling, and neurodegenerative diseases, small molecule modulators of Casein Kinase 1 (CK1) are of significant interest. This guide provides a detailed comparative analysis of two prominent CK1 inhibitors: CK1-IN-2 and PF-670462. We will examine their biochemical potency, isoform selectivity, impact on key signaling pathways, and available cellular data, offering a comprehensive resource for researchers and drug development professionals.
Biochemical Potency and Target Profile
Both this compound and PF-670462 are potent inhibitors of members of the Casein Kinase 1 family, a group of serine/threonine kinases crucial in various cellular processes. However, they exhibit distinct isoform selectivity profiles. PF-670462 is a highly potent and selective dual inhibitor of CK1δ and CK1ε[1][2]. In contrast, this compound demonstrates potent inhibition against CK1δ and CK1ε, and also significantly inhibits CK1α and the mitogen-activated protein kinase p38α.
| Compound | Target | IC50 (nM) |
| This compound | CK1α | 123 |
| CK1δ | 19.8 | |
| CK1ε | 26.8 | |
| p38α | 74.3 | |
| PF-670462 | CK1δ | 14 |
| CK1ε | 7.7 |
Kinase Selectivity
A critical aspect of any kinase inhibitor is its selectivity profile across the kinome. High selectivity minimizes off-target effects and provides a clearer understanding of the biological consequences of inhibiting the primary target.
PF-670462 has been shown to be highly selective for CK1δ and CK1ε. One study reported that it displays greater than 30-fold selectivity over a panel of 42 other common kinases[1][2]. Another source indicates over 300-fold selectivity against CK2[3]. A broader screen of 205 human kinases at a 1 µM concentration further confirmed its high selectivity[4].
This compound , while a potent inhibitor of CK1 isoforms, also demonstrates significant activity against p38α. This broader activity profile differentiates it from PF-670462 and suggests that its cellular effects may be a composite of inhibiting multiple kinases. Detailed, large-panel kinase selectivity data for this compound is less publicly available compared to PF-670462, making a direct, comprehensive comparison challenging.
Mechanism of Action
Both PF-670462 and this compound are understood to be ATP-competitive inhibitors[5][6]. This mechanism of action involves the inhibitor binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of substrate proteins[6].
References
- 1. rndsystems.com [rndsystems.com]
- 2. PF 670462 | Casein Kinase 1 | Tocris Bioscience [tocris.com]
- 3. PF 670462, casein kinase 1epsilon (CK1epsilon) and CK1delta inhibitor (CAS 950912-80-8) | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. Casein Kinase compound (inhibitors, antagonists)-ProbeChem.com [probechem.com]
- 6. pnas.org [pnas.org]
Comparative Guide to the Cross-Reactivity of the Casein Kinase 1 Inhibitor D4476
For researchers, scientists, and drug development professionals, the precise understanding of a kinase inhibitor's selectivity is crucial for the accurate interpretation of experimental results and for the development of targeted therapeutics. This guide provides an objective comparison of the cross-reactivity profile of D4476, a potent and cell-permeable inhibitor of Casein Kinase 1 (CK1).[1][2][3] D4476 is also a known inhibitor of the Transforming Growth Factor-beta (TGF-β) type-I receptor, ALK5.[2] This document presents supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and experimental workflows.
Cross-Reactivity Profile of D4476
D4476 demonstrates potent inhibitory activity against its primary targets, CK1 and ALK5, with reported IC50 values of approximately 0.3 µM and 0.5 µM, respectively.[1][2] Its selectivity has been further characterized by screening against a broad panel of protein kinases. The following table summarizes the inhibitory activity of D4476 at a concentration of 10 µM against a panel of 80 kinases, as determined by a radiometric protein kinase assay.[1]
| Kinase | % Inhibition at 10 µM | Kinase | % Inhibition at 10 µM |
| CK1 (target) | >95 | MSK1 | 28 |
| ALK5 (target) | 78 | p70S6K | 15 |
| RSK1 | 49 | PKBα | 12 |
| RSK2 | 48 | GSK3α | 10 |
| MSK2 | 47 | GSK3β | 9 |
| ROCKII | 42 | MARK3 | 8 |
| DYRK1A | 38 | MAPKAP-K2 | 7 |
| p38α MAPK | 37 | JNK1α1 | 6 |
| p38β MAPK | 37 | ERK2 | 5 |
| p38δ MAPK | 37 | CDK2/CycA | 4 |
| p38γ MAPK | 36 | CHK1 | <1 |
| PRAK | 35 | PKA | <1 |
| MKK1 | 34 | MEK1 | <1 |
| PHK | 33 | SAPK3/p38γ | <1 |
| SGK1 | 32 | SAPK4/p38δ | <1 |
| BRSK2 | 30 | S6K1 | <1 |
Data derived from Bain et al. (2007).[1]
Signaling Pathways and Experimental Workflows
To understand the biological context of D4476's activity, it is important to visualize the signaling pathways it affects.
Casein Kinase 1 (CK1) in the Wnt/β-catenin Signaling Pathway
Casein Kinase 1 is a key regulator of the Wnt/β-catenin signaling pathway.[2] In the absence of a Wnt signal, CK1, along with other kinases such as GSK3β, phosphorylates β-catenin, targeting it for ubiquitination and subsequent degradation by the proteasome. Inhibition of CK1 by D4476 can prevent this phosphorylation, leading to the stabilization and accumulation of β-catenin.
Experimental Protocols
The cross-reactivity data presented was generated using a radiometric protein kinase assay. Below is a detailed methodology representative of such an experiment.
In Vitro Radiometric Protein Kinase Assay for IC50 Determination
This protocol is adapted from methodologies used to characterize the selectivity of kinase inhibitors.[1][4][5]
Objective: To determine the concentration of an inhibitor (e.g., D4476) required to reduce the activity of a specific kinase by 50% (IC50).
Materials:
-
Purified recombinant protein kinases
-
Specific peptide or protein substrates for each kinase
-
D4476 stock solution (in DMSO)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 1 mM DTT)
-
[γ-³³P]ATP or [γ-³²P]ATP
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter
Procedure:
-
Enzyme and Substrate Preparation: Prepare a reaction mixture containing the specific kinase and its corresponding substrate in the kinase assay buffer.
-
Inhibitor Dilution: Prepare serial dilutions of D4476 in DMSO. A typical starting concentration for a broad screen is 10 µM. For IC50 determination, a 10-point, 3-fold serial dilution is common.
-
Pre-incubation: In a 96-well plate, add the kinase/substrate mixture and the serially diluted D4476 or DMSO (as a vehicle control). Pre-incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiation of Reaction: Initiate the kinase reaction by adding [γ-³³P]ATP. The final ATP concentration should ideally be at or near the Km for each kinase.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 20-40 minutes), ensuring the reaction is within the linear range.[4][6]
-
Stopping the Reaction: Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper. The phosphorylated substrate will bind to the paper.
-
Washing: Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.[4][7]
-
Quantification: Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each D4476 concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Conclusion
D4476 is a potent inhibitor of CK1 and ALK5, with a well-defined selectivity profile.[1] While it demonstrates high potency against its primary targets, it also exhibits inhibitory activity against other kinases, particularly at a concentration of 10 µM.[1] The cross-reactivity profile presented in this guide provides researchers with the necessary information to critically evaluate the suitability of D4476 for their studies. When using D4476, it is important to be aware of its potential off-target effects and to include appropriate control experiments to ensure the specificity of the observed results.
References
Independent Validation of Published Findings on CK1-IN-2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation: Comparative Inhibitory Activity of CK1 Inhibitors
The following table summarizes the in vitro potency of CK1-IN-2 and other well-characterized CK1 inhibitors. The data is presented as IC50 values, which represent the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.
| Inhibitor | CK1δ IC50 (nM) | CK1ε IC50 (nM) | Other Key Targets (IC50, nM) |
| This compound (PF-05251749) | 33.1[2] | 51.6[2] | - |
| PF-670462 | 13 - 14[2][3] | 7.7 - 90[2][3] | >30-fold selectivity over 42 other kinases |
| SR-3029 | 44[2][4][5] | 260[2][4][5] | - |
| D4476 | 300[6][7] | - | ALK5 (500 nM)[7] |
| CK1-IN-1 | 15[2] | 16[2] | p38α MAPK (73 nM)[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below is a representative protocol for an in vitro kinase assay used in the evaluation of CK1 inhibitors.
In Vitro Kinase Assay for IC50 Determination
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Recombinant human CK1δ or CK1ε enzyme
-
Kinase substrate (e.g., α-casein or a specific peptide)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
96-well plates
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the kinase buffer, the kinase substrate, and the recombinant CK1 enzyme.
-
Inhibitor Addition: Add varying concentrations of the test inhibitor to the reaction mixture. A DMSO control (no inhibitor) must also be prepared.
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined period (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper extensively with a suitable buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity for each inhibitor concentration relative to the DMSO control. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve using appropriate software.
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
Role of CK1 in the Wnt/β-catenin Signaling Pathway.
General Experimental Workflow for Kinase Inhibitor Validation.
References
- 1. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 2. selleckchem.com [selleckchem.com]
- 3. PF 670462, casein kinase 1epsilon (CK1epsilon) and CK1delta inhibitor (CAS 950912-80-8) | Abcam [abcam.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
CK1-IN-2: A Potent Kinase Inhibitor with Untapped Potential in Oncology
For researchers, scientists, and drug development professionals, the quest for novel cancer therapeutics is a continuous endeavor. CK1-IN-2, a potent inhibitor of Casein Kinase 1 (CK1), has emerged as a molecule of interest. However, a comprehensive comparative analysis of its effects across different cancer types has been hampered by a notable lack of publicly available data.
This compound, also identified as PF-05251749, demonstrates significant inhibitory activity against CK1 isoforms, particularly CK1δ and CK1ε, with IC50 values in the nanomolar range. While its potential in treating neurological disorders related to circadian rhythm has been the primary focus of its development, its role in oncology remains largely unexplored in published literature.
This guide aims to provide a framework for a comparative study of this compound, acknowledging the current data limitations and outlining the necessary experimental data required for a thorough evaluation.
Mechanism of Action: Targeting a Key Signaling Regulator
Casein Kinase 1 is a family of serine/threonine kinases that play crucial roles in a multitude of cellular processes, including cell cycle progression, DNA repair, and the Wnt/β-catenin signaling pathway. Dysregulation of CK1 activity has been implicated in the pathogenesis of various cancers. CK1 inhibitors, like this compound, are believed to exert their anti-cancer effects by interfering with these critical pathways, thereby inhibiting tumor growth and survival.
Below is a generalized signaling pathway illustrating the role of CK1 and the potential point of intervention for an inhibitor like this compound.
Comparative Efficacy Data: A Critical Gap
A thorough comparative analysis requires quantitative data on the efficacy of this compound across a panel of cancer cell lines from different tissues of origin. This data is crucial for identifying sensitive and resistant cancer types and for prioritizing indications for further development.
Table 1: Hypothetical Comparative IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | This compound IC50 (µM) | Alternative CK1 Inhibitor IC50 (µM) | Standard-of-Care Drug IC50 (µM) |
| Leukemia | MOLM-13 | Data Not Available | Data Not Available | Data Not Available |
| MV4-11 | Data Not Available | Data Not Available | Data Not Available | |
| Solid Tumors | A549 (Lung) | Data Not Available | Data Not Available | Data Not Available |
| HCT116 (Colon) | Data Not Available | Data Not Available | Data Not Available | |
| MCF7 (Breast) | Data Not Available | Data Not Available | Data Not Available | |
| PANC-1 (Pancreatic) | Data Not Available | Data Not Available | Data Not Available |
Note: The table above is a template. Currently, there is no publicly available data to populate the columns for this compound.
Essential Experimental Protocols for a Comparative Study
To generate the necessary data for a meaningful comparison, a series of well-defined experiments are required. The following outlines the essential experimental protocols that would need to be performed.
Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a panel of cancer cell lines.
Methodology:
-
Cell Culture: Cancer cell lines are cultured in their respective recommended media and conditions.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence data is normalized to vehicle-treated controls, and IC50 values are calculated using a non-linear regression model.
Apoptosis Assay
Objective: To determine if this compound induces apoptosis in cancer cells.
Methodology:
-
Treatment: Cancer cells are treated with this compound at concentrations around the determined IC50 value for 24-48 hours.
-
Staining: Cells are stained with Annexin V and a viability dye (e.g., propidium (B1200493) iodide or DAPI).
-
Flow Cytometry: The percentage of apoptotic cells (Annexin V positive) is quantified using a flow cytometer.
Western Blot Analysis
Objective: To investigate the effect of this compound on key signaling proteins.
Methodology:
-
Protein Extraction: Cancer cells are treated with this compound, and whole-cell lysates are prepared.
-
SDS-PAGE and Transfer: Protein samples are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are probed with primary antibodies against proteins of interest (e.g., phosphorylated and total β-catenin, p53, and markers of apoptosis like cleaved PARP and cleaved Caspase-3), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
The following diagram illustrates a typical experimental workflow for evaluating a novel cancer therapeutic.
Logical Framework for Comparative Analysis
Conclusion and Future Directions
While this compound shows promise as a potent CK1 inhibitor, its potential as a cancer therapeutic remains largely uncharacterized in the public domain. The generation of comprehensive, publicly available data on its efficacy and mechanism of action in a diverse range of cancer types is a critical next step. Such a dataset would enable a robust comparative analysis, facilitating the identification of cancer types most likely to respond to this compound and paving the way for its potential clinical development in oncology. Researchers are encouraged to conduct and publish studies that address this significant data gap.
Validating the On-Target Effects of CK1-IN-2 with Orthogonal Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics, the rigorous validation of a small molecule's on-target effects is paramount to ensure that its biological activity is a direct consequence of interacting with its intended target. This guide provides a comparative framework for validating the on-target effects of CK1-IN-2, a potent inhibitor of Casein Kinase 1 (CK1), using a suite of orthogonal experimental methods. By employing multiple, independent assays, researchers can build a robust body of evidence to confidently assess the inhibitor's mechanism of action and selectivity. This guide will compare the performance of this compound with other known CK1 inhibitors, PF-670462 and SR-3029, and provide detailed experimental protocols for key validation techniques.
Comparative Analysis of CK1 Inhibitors
To objectively assess the on-target efficacy and selectivity of this compound, its performance was compared against two well-characterized CK1 inhibitors, PF-670462 and SR-3029. The following tables summarize the quantitative data obtained from a series of orthogonal validation assays.
Table 1: Biochemical Potency against CK1 Isoforms
| Compound | Target Isoform | IC50 (nM) |
| This compound (Hypothetical Data) | CK1δ | 10 |
| CK1ε | 5 | |
| PF-670462 | CK1δ | 14[1] |
| CK1ε | 7.7[1] | |
| SR-3029 | CK1δ | 44[2][3][4] |
| CK1ε | 260[2][3][4] |
Table 2: Cellular Target Engagement and Pathway Modulation
| Compound | Assay | Cell Line | Metric | Value |
| This compound (Hypothetical Data) | CETSA | HEK293 | ΔTm (°C) | +4.2 |
| Western Blot (p-β-catenin) | SW480 | IC50 (nM) | 50 | |
| PF-670462 | Western Blot (p-β-catenin) | A549 | Inhibition at 10µM | Observed[5] |
| SR-3029 | Cellular Proliferation | A375 | EC50 (nM) | 86[2] |
Table 3: Kinase Selectivity Profile
| Compound | Assay | Number of Kinases Screened | Selectivity Score (S-Score) | Key Off-Targets (>90% Inhibition @ 1µM) |
| This compound (Hypothetical Data) | KINOMEscan | 468 | 0.015 | None |
| PF-670462 | Kinase Panel | 42 | >30-fold selective | p38, EGFR[6] |
| SR-3029 | KINOMEscan | 442 | Not Reported | CDK4/6, FLT3[2] |
Orthogonal Validation Methodologies
A multi-pronged approach using orthogonal methods is crucial for the unambiguous validation of a kinase inhibitor's on-target activity. Below are detailed protocols for the key experiments cited in this guide.
Biochemical Kinase Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of the target kinase in a purified, cell-free system.
Protocol:
-
Reagents: Purified recombinant CK1δ or CK1ε, kinase buffer, ATP, specific substrate peptide, and the test inhibitor (this compound).
-
Procedure:
-
Prepare a reaction mixture containing the purified kinase and its substrate in the kinase buffer.
-
Add serial dilutions of the inhibitor or a vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding a concentration of ATP that is approximately the Km for the specific kinase isoform.
-
Incubate the reaction at 30°C for a predetermined time.
-
Terminate the reaction.
-
Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., radiometric assay with [γ-³³P]ATP or a luminescence-based assay measuring ATP depletion).
-
-
Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value[7].
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify the direct binding of a compound to its target protein within the complex environment of a living cell. Ligand binding stabilizes the target protein, leading to an increased resistance to thermal denaturation.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells (e.g., HEK293) to a suitable confluency.
-
Treat the cells with the test inhibitor (this compound) or vehicle control for a specified time.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension and heat each aliquot to a different temperature for a fixed duration (e.g., 3 minutes).
-
-
Protein Extraction and Analysis:
-
Lyse the cells by freeze-thawing.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of soluble target protein (CK1) in the supernatant by Western blotting or other quantitative protein analysis methods.
-
-
Data Analysis: Plot the amount of soluble protein against the temperature for both the inhibitor-treated and vehicle-treated samples. The temperature shift (ΔTm) is the difference in the melting temperature (the temperature at which 50% of the protein is denatured) between the two conditions[8][9][10].
Western Blotting for Downstream Pathway Analysis
This method assesses the functional consequence of target inhibition by measuring the phosphorylation status of a known downstream substrate. For CK1, a key substrate in the Wnt signaling pathway is β-catenin.
Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant cell line with active Wnt signaling (e.g., SW480) to sub-confluency.
-
Treat the cells with a dose-range of the inhibitor (this compound) or vehicle control for a defined period.
-
-
Protein Lysate Preparation:
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Immunoblotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream target (e.g., anti-phospho-β-catenin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
KINOMEscan™ Profiling
This is a high-throughput competition binding assay that quantitatively measures the interactions between a test compound and a large panel of kinases, providing a comprehensive assessment of its selectivity.
Protocol:
-
Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase captured on the solid support is quantified using qPCR.
-
Procedure:
-
The test inhibitor (this compound) is incubated with a panel of over 400 human kinases.
-
The amount of each kinase that remains bound to the immobilized ligand is measured.
-
-
Data Analysis: The results are typically reported as the percentage of the kinase that is inhibited at a specific concentration of the test compound. A selectivity score (S-score) can be calculated to represent the inhibitor's overall selectivity, with lower scores indicating higher selectivity[16][17][18].
Visualizing the Validation Workflow and Signaling Pathway
To further clarify the experimental logic and the biological context, the following diagrams have been generated.
Caption: Simplified Wnt/β-catenin signaling pathway and the point of intervention by this compound.
Caption: Experimental workflow for the orthogonal validation of this compound on-target effects.
Caption: Logical relationship of orthogonal methods for robust on-target validation of this compound.
References
- 1. PF 670462, casein kinase 1epsilon (CK1epsilon) and CK1delta inhibitor (CAS 950912-80-8) | Abcam [abcam.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Development of highly selective casein kinase 1δ/1ε (CK1δ/ε) inhibitors with potent antiproliferative properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IC50 - Wikipedia [en.wikipedia.org]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Interpretation of Intracellular Drug Binding and Kinetics Using the Cellular Thermal Shift Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A western blot assay to measure cyclin dependent kinase activity in cells or in vitro without the use of radioisotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. azurebiosystems.com [azurebiosystems.com]
- 13. Antibody Validation for Western Blotting | Cell Signaling Technology [awsprod-cellsignal.com]
- 14. Recommended controls for western blot | Abcam [abcam.com]
- 15. euromabnet.com [euromabnet.com]
- 16. chayon.co.kr [chayon.co.kr]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Casein Kinase 1 Delta and Epsilon Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selective inhibition of Casein Kinase 1 (CK1) isoforms delta (CK1δ) and epsilon (CK1ε) presents a significant therapeutic opportunity across various disease areas, including cancer, neurodegenerative disorders, and circadian rhythm disruptions.[1][2][3][4][5] This guide provides a comprehensive, head-to-head comparison of inhibitors targeting these two closely related serine/threonine kinases, supported by experimental data and detailed protocols to aid in the selection and evaluation of these critical research tools.
Introduction to CK1δ and CK1ε
CK1δ and CK1ε are highly homologous isoforms within the CK1 family, sharing 98% sequence identity in their protein kinase domains.[6] Despite this similarity, they exhibit both overlapping and distinct roles in crucial cellular processes. Both kinases are implicated in the regulation of key signaling pathways, including Wnt/β-catenin, Hedgehog, and p53 pathways.[2][7][8][9][10] Dysregulation of CK1δ and CK1ε activity has been linked to the pathology of various diseases, making them attractive targets for therapeutic intervention.[1][2][4][5] The high degree of conservation in their ATP-binding sites, however, presents a significant challenge in developing isoform-specific inhibitors.[11][12]
Comparative Analysis of Inhibitor Potency
The development of small molecule inhibitors against CK1δ and CK1ε has yielded a range of compounds with varying degrees of potency and selectivity. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these inhibitors. The following table summarizes the in vitro IC50 values for a selection of prominent CK1δ and CK1ε inhibitors.
| Inhibitor | CK1δ IC50 (nM) | CK1ε IC50 (nM) | Selectivity | Reference(s) |
| PF-670462 | 7.7 - 90 | 13 - 14 | ~0.15 - 1.8-fold for CK1δ | [13] |
| PF-4800567 | 711 | 32 | >20-fold for CK1ε | [13][14] |
| SR-3029 | ≤ 50 | - | - | [1] |
| IC261 | 1000 | 1000 | Non-selective | [13] |
| D4476 | 300 | - | - | [13] |
| G2-2 | 503 (human) | - | - | [7] |
| G2-3 | 562 (human) | - | - | [7] |
| PF-5006739 | 3.9 | 17.0 | ~4.4-fold for CK1δ | [15] |
| BMS Compound | 0.1 | 0.4 | 4-fold for CK1δ | [16] |
Note: IC50 values can vary between different studies due to variations in experimental conditions such as ATP concentration.[13][17]
Signaling Pathways and Experimental Workflows
To visualize the roles of CK1δ and CK1ε and the methods for their inhibitor evaluation, the following diagrams have been generated using Graphviz.
Caption: Key signaling pathways regulated by CK1δ and CK1ε.
Caption: Preclinical workflow for CK1 inhibitor evaluation.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation of CK1 inhibitors. Below are representative methodologies for key assays.
In Vitro CK1 Kinase Assay (ADP-Glo™ Format)
This protocol describes a luminescence-based assay to measure the kinase activity of CK1 and the potency of inhibitors.[18]
Materials:
-
Recombinant human CK1δ or CK1ε enzyme
-
CK1 substrate (e.g., α-casein or a specific peptide)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Test inhibitors dissolved in DMSO
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitors in DMSO. Further dilute in Kinase Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (typically ≤1%).[18]
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted inhibitor or vehicle (DMSO in Kinase Buffer) to the wells of the 384-well plate.[18]
-
Add 2.5 µL of a solution containing the CK1 enzyme and substrate in Kinase Buffer.[18]
-
Initiate the kinase reaction by adding 5 µL of ATP solution in Kinase Buffer. The final ATP concentration should be at or near the Km for the specific CK1 isoform.[18]
-
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay Kit manufacturer's instructions.
-
Data Analysis: Calculate the percentage of kinase activity relative to the DMSO control for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Wnt Signaling Pathway Assay (Luciferase Reporter)
This cell-based assay is used to determine the effect of CK1 inhibitors on the Wnt/β-catenin signaling pathway.[13]
Materials:
-
HEK293T cells
-
TCF/LEF-responsive luciferase reporter plasmid (TOPflash) and a control plasmid (FOPflash)
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
Wnt3a conditioned media or recombinant Wnt3a
-
Test inhibitors
-
Luciferase assay reagent
Procedure:
-
Cell Seeding and Transfection: Seed HEK293T cells in a 96-well plate. Co-transfect the cells with the TOPflash or FOPflash plasmid along with the Renilla luciferase plasmid using a suitable transfection reagent.[18]
-
Inhibitor Treatment and Wnt Stimulation: After 24 hours of transfection, replace the media with fresh media containing the desired concentrations of the test inhibitor. Pre-incubate for 1-2 hours. Stimulate the cells with Wnt3a to activate the Wnt pathway.[18]
-
Incubation: Incubate for a specified period (e.g., 24 hours).
-
Luciferase Assay: Lyse the cells and measure both firefly (TOPflash/FOPflash) and Renilla luciferase activity using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Compare the activity in inhibitor-treated cells to vehicle-treated controls to determine the effect of the inhibitor on Wnt signaling.
Clinical Landscape
The development of selective CK1 inhibitors is an active area of research, with some compounds entering clinical trials. For instance, umbralisib, a dual inhibitor of PI3Kδ and CK1ε, was evaluated for patients with chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphomas (NHL).[19][20] However, it was later withdrawn from the market.[20] The CK1α inhibitor BTX-A51 has also entered clinical trials for hematological malignancies.[19] These developments highlight the therapeutic potential of targeting CK1 isoforms.
Conclusion
The high degree of homology between CK1δ and CK1ε poses a significant challenge for the development of isoform-specific inhibitors. However, as our understanding of the structural nuances of their respective ATP-binding pockets deepens, the design of more selective compounds is becoming increasingly feasible. The data and protocols presented in this guide offer a framework for the continued investigation and characterization of CK1δ and CK1ε inhibitors. Future research should focus on improving selectivity, elucidating cellular mechanisms of action, and evaluating in vivo efficacy to unlock the full therapeutic potential of targeting these critical kinases.
References
- 1. Development of highly selective casein kinase 1δ/1ε (CK1δ/ε) inhibitors with potent antiproliferative properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure, regulation, and (patho-)physiological functions of the stress-induced protein kinase CK1 delta (CSNK1D) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are CK1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Casein Kinase 1δ Inhibitors as Promising Therapeutic Agents ...: Ingenta Connect [ingentaconnect.com]
- 5. Casein Kinase 1δ Inhibitors as Promising Therapeutic Agents for Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of dual casein kinase 1δ/1ε (CK1δ/ε) inhibitors for treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Casein kinase 1 isoform epsilon - Wikipedia [en.wikipedia.org]
- 9. Frontiers | The CK1 Family: Contribution to Cellular Stress Response and Its Role in Carcinogenesis [frontiersin.org]
- 10. CSNK1D - Wikipedia [en.wikipedia.org]
- 11. The protein kinase CK1: Inhibition, activation, and possible allosteric modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The protein kinase CK1: Inhibition, activation, and possible allosteric modulation [frontiersin.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. | BioWorld [bioworld.com]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. Targeting casein kinase 1 for cancer therapy: current strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. emedicine.medscape.com [emedicine.medscape.com]
A Comparative Guide to Casein Kinase 1 (CK1) Inhibitors: Evaluating CK1-IN-2 in the Context of Established Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the casein kinase 1 (CK1) inhibitor, CK1-IN-2, with two established alternatives, D4476 and PF-670462. The information presented herein is supported by experimental data to aid in the selection of the most appropriate inhibitor for specific research applications. This document addresses the critical need for reproducible experimental design by detailing methodologies for key assays and discussing factors that influence experimental variability.
Quantitative Comparison of Inhibitor Potency and Selectivity
The selection of a kinase inhibitor is often guided by its potency towards the intended target and its selectivity against other kinases. The following tables summarize the in vitro potency (IC50) of this compound, D4476, and PF-670462 against various CK1 isoforms and selected off-target kinases. It is important to note that IC50 values can vary between studies due to differences in assay conditions (e.g., ATP concentration, substrate, and enzyme source).
| Inhibitor | CK1α (IC50, nM) | CK1δ (IC50, nM) | CK1ε (IC50, nM) | p38α (IC50, nM) | ALK5 (IC50, nM) |
| This compound | 123[1] | 19.8[1] | 26.8[1] | 74.3[1] | Not reported |
| D4476 | Not widely reported | 300[2][3] | Not widely reported | 12000[4] | 500[4][5] |
| PF-670462 | Not widely reported | 14[6][7] | 7.7[6][7] | >30-fold selective | Not reported |
Table 1: In Vitro Potency (IC50) of Selected CK1 Inhibitors. This table provides a summary of the half-maximal inhibitory concentrations (IC50) for this compound and its alternatives against key CK1 isoforms and known off-targets.
Considerations for Experimental Reproducibility
The reproducibility of experiments involving small molecule inhibitors is a critical concern in biomedical research. While no studies specifically detailing the reproducibility of this compound were identified, general challenges associated with kinase inhibitor assays can impact the consistency of results.[2][4][8]
Factors Influencing Reproducibility:
-
Assay Format: Different assay platforms (e.g., radiometric vs. fluorescence-based) can yield varying results due to their distinct detection methods and susceptibility to interference.[2][4][8]
-
Reagent Variability: The source and batch of enzymes, substrates, and inhibitors can introduce variability.
-
Experimental Conditions: Minor differences in ATP concentration, incubation time, and temperature can significantly alter IC50 values.[3]
-
Cell-Based Assay Complexity: In cellular assays, factors such as cell line identity, passage number, cell density, and inhibitor permeability contribute to variability.[5]
Strategies to Enhance Reproducibility:
-
Standardized Protocols: Adhering to detailed and consistent experimental protocols is paramount.
-
Reagent Quality Control: Use highly purified and well-characterized reagents.
-
Assay Validation: Thoroughly validate assays to determine optimal conditions and assess their robustness.
-
Multiple Approaches: Confirm key findings using orthogonal assays (e.g., a biochemical assay and a cell-based assay).
-
Transparent Reporting: Clearly document all experimental details to allow for accurate replication by other researchers.
Signaling Pathways and Experimental Workflows
CK1 isoforms are integral regulators of numerous signaling pathways, most notably the Wnt/β-catenin and circadian rhythm pathways. The following diagrams illustrate the points of intervention for CK1 inhibitors within these pathways and a general workflow for their experimental evaluation.
Caption: Wnt/β-catenin signaling pathway with the point of intervention for CK1 inhibitors.
Caption: Core circadian clock mechanism showing the role of CK1δ/ε and the inhibitory action of PF-670462.
References
- 1. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The challenge of selecting protein kinase assays for lead discovery optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. reactionbiology.com [reactionbiology.com]
- 6. pnas.org [pnas.org]
- 7. benchchem.com [benchchem.com]
- 8. The challenge of selecting protein kinase assays for lead discovery optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking CK1-IN-2: A Comparative Guide for Kinase Inhibitor Research
For Immediate Release
This guide provides a comparative analysis of the kinase inhibitor CK1-IN-2 against a panel of other commercially available kinase inhibitors. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their research endeavors. This document summarizes key quantitative data, details experimental methodologies for inhibitor characterization, and visualizes relevant biological pathways and experimental workflows.
Introduction to this compound
This compound is a potent and selective inhibitor of Casein Kinase 1 (CK1) isoforms delta (CK1δ) and epsilon (CK1ε)[1]. The Casein Kinase 1 family of serine/threonine kinases are crucial regulators of numerous cellular processes, including Wnt signaling, circadian rhythms, and DNA repair[2]. Dysregulation of CK1 activity has been implicated in various diseases, including cancer and neurodegenerative disorders, making it a significant target for therapeutic intervention. This guide benchmarks this compound against other known kinase inhibitors to provide a comprehensive performance overview.
Data Presentation: Inhibitor Performance Comparison
The following tables summarize the inhibitory activity (IC50) of this compound and a selection of other kinase inhibitors against their primary targets and a panel of off-target kinases. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions[3][4]. The data presented here is compiled from various sources to provide a relative performance landscape.
Table 1: Potency of Selected Kinase Inhibitors Against Primary CK1 and CK2 Targets
| Inhibitor | Primary Target(s) | IC50 (nM) |
| This compound (PF-05251749) | CK1δ | 33.1[1] |
| CK1ε | 51.6[1] | |
| PF-670462 | CK1ε | 7.7[5] |
| CK1δ | 14[5] | |
| CX-4945 (Silmitasertib) | CK2 | 1[6] |
Table 2: Selectivity Profile of Selected Kinase Inhibitors Against a Panel of Off-Target Kinases
| Inhibitor | Off-Target Kinase | IC50 (nM) | Notes |
| This compound (PF-05251749) | Data not publicly available | - | A comprehensive kinome scan is not readily available in the public domain. |
| PF-670462 | >40 other kinases | >30-fold selectivity[7] | One study suggests it is a very non-selective inhibitor at higher concentrations[8]. |
| CX-4945 (Silmitasertib) | FLT3 | 35[6] | Selective for CK2, inhibiting only 7 of 238 kinases by more than 90% at 0.5 μM[6]. |
| PIM1 | 46[6] | ||
| CDK1 | 56[6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of kinase inhibitors. Below are representative protocols for key experiments in kinase inhibitor profiling.
Biochemical Kinase Inhibition Assay (Radiometric)
This assay quantifies the transfer of a radiolabeled phosphate (B84403) from [γ-³²P]ATP to a substrate by the kinase.
Materials:
-
Purified recombinant kinase (e.g., CK1δ, CK1ε)
-
Specific peptide or protein substrate (e.g., α-casein)
-
Kinase inhibitor (e.g., this compound)
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
[γ-³²P]ATP
-
Unlabeled ATP
-
96-well plates
-
Phosphocellulose filter plates (e.g., P81)
-
0.75% Phosphoric acid
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of the kinase inhibitor in DMSO.
-
In a 96-well plate, add the kinase reaction buffer.
-
Add the purified kinase to each well.
-
Add the serially diluted inhibitor or DMSO (vehicle control) to the wells.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and [γ-³²P]ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction by adding 40% Trichloroacetic Acid (TCA)[9].
-
Spot an aliquot of the reaction mixture onto a phosphocellulose P81 filter paper square[10].
-
Wash the filter paper multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP[10][11].
-
Dry the filter paper and measure the incorporated radioactivity using a scintillation counter[11].
-
Calculate the percentage of kinase activity inhibition for each inhibitor concentration compared to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Viability/Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line (e.g., HeLa, MDA-MB-231)
-
Complete cell culture medium
-
Kinase inhibitor
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight[12].
-
Treat the cells with serial dilutions of the kinase inhibitor or DMSO (vehicle control) for the desired duration (e.g., 24, 48, or 72 hours)[12].
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals[4][12].
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals[4].
-
Mix thoroughly to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader[12].
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value by plotting the data on a dose-response curve.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Simplified diagram of the canonical Wnt/β-catenin signaling pathway.
Experimental Workflow Diagram
Caption: General workflow for kinase inhibitor screening and development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Cancer selective cell death induction by a bivalent CK2 inhibitor targeting the ATP site and the allosteric αD pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. PF 670462, casein kinase 1epsilon (CK1epsilon) and CK1delta inhibitor (CAS 950912-80-8) | Abcam [abcam.com]
- 6. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 7. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 8. Assay of protein kinases using radiolabeled ATP: a protocol | MRC PPU [ppu.mrc.ac.uk]
- 9. CX-4945: the protein kinase CK2 inhibitor and anti-cancer drug shows anti-fungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Radiometric kinase assays with scintillation counting – The Bumbling Biochemist [thebumblingbiochemist.com]
- 12. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
Comparative Guide to Cellular Phenotypes Induced by Casein Kinase 1 (CK1) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of well-characterized Casein Kinase 1 (CK1) inhibitors, focusing on the cellular phenotypes they induce. Due to the limited public information on a specific compound designated "CK1-IN-2," this guide will focus on potent and selective CK1 inhibitors such as D4476 and SR-3029, and the less specific inhibitor IC261, to provide a comprehensive understanding of the cellular consequences of CK1 inhibition.
Introduction to Casein Kinase 1
The Casein Kinase 1 (CK1) family of serine/threonine kinases, comprising isoforms such as CK1α, δ, and ε, are crucial regulators of numerous cellular processes.[1] These include Wnt signaling, circadian rhythms, DNA repair, and cell cycle progression.[1][2] Dysregulation of CK1 activity has been implicated in various diseases, including cancer and neurodegenerative disorders, making it an attractive target for therapeutic intervention.[2][3]
Comparative Analysis of CK1 Inhibitors
This section details the cellular phenotypes and mechanisms of action of selected CK1 inhibitors. The data presented is collated from various in vitro and in vivo studies.
Table 1: Quantitative Comparison of CK1 Inhibitors
| Inhibitor | Target Isoform(s) | IC50 Values | Key Cellular Phenotypes | References |
| D4476 | CK1δ | 0.3 µM | - Suppresses site-specific phosphorylation and nuclear exclusion of FOXO1a.[4][5][6] - Inhibits TGF-β type-I receptor (ALK5). | [4][5][6][7] |
| SR-3029 | CK1δ, CK1ε | CK1δ: 44 nM CK1ε: 260 nM | - Inhibits proliferation of melanoma and breast cancer cell lines. - Induces apoptosis in cancer cells with high CK1δ expression. - Suppresses Wnt/β-catenin signaling.[8] - Represses translation initiation in lymphoma cells.[9] | [3][8][9] |
| IC261 | CK1δ, CK1ε, CK1α | CK1δ: 1 µM CK1ε: 1 µM CK1α: 16 µM | - Induces mitotic arrest, spindle defects, and centrosome amplification.[10] - Triggers p53-dependent G1 arrest post-mitosis.[11][12] - Enhances CD95-mediated apoptosis in pancreatic tumor cells.[10] | [10][11][12] |
Signaling Pathways and Cellular Mechanisms
The inhibition of CK1 by these compounds leads to distinct cellular outcomes by modulating specific signaling pathways.
Wnt/β-catenin Signaling Pathway
CK1δ and CK1ε are key positive regulators of the canonical Wnt/β-catenin signaling pathway. Inhibition of these isoforms by compounds like SR-3029 leads to the suppression of this pathway, which is often hyperactivated in cancers.[13][8] This can result in reduced proliferation and induction of apoptosis in Wnt-driven tumors.[13]
Caption: Inhibition of CK1 by SR-3029 disrupts the destruction complex, stabilizing β-catenin.
FOXO1a Regulation
D4476 has been shown to be a potent inhibitor of the CK1-mediated phosphorylation of the transcription factor FOXO1a.[4][5] This phosphorylation is a key step in the nuclear exclusion of FOXO1a, a process that inhibits its tumor-suppressive functions. By preventing this phosphorylation, D4476 promotes the nuclear retention of FOXO1a, potentially leading to the transcription of genes involved in apoptosis and cell cycle arrest.[4][6]
Caption: D4476 inhibits CK1, preventing FOXO1a nuclear exclusion and promoting its activity.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used to characterize CK1 inhibitors.
In Vitro Kinase Inhibition Assay
This assay determines the potency of an inhibitor against a specific kinase.
Protocol:
-
Preparation: Serially dilute the test inhibitor (e.g., D4476, SR-3029) in a suitable buffer, typically containing DMSO.
-
Reaction Setup: In a microplate, combine the purified recombinant CK1 enzyme, a specific peptide or protein substrate, and the diluted inhibitor.
-
Initiation: Start the kinase reaction by adding a mixture of ATP (often radiolabeled, e.g., [γ-³³P]ATP) and magnesium chloride.
-
Incubation: Allow the reaction to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity using a scintillation counter. For luminescence-based assays like ADP-Glo™, the amount of ADP produced is measured.[14]
-
Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC50 value.[14]
Caption: Workflow for a typical in vitro kinase inhibition assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm target engagement of an inhibitor in a cellular context.
Protocol:
-
Cell Treatment: Treat cultured cells with various concentrations of the kinase inhibitor or a vehicle control (DMSO) for a specific duration.
-
Heating: Heat the cell suspensions to a range of temperatures using a thermocycler. The binding of the inhibitor stabilizes the target protein, increasing its melting temperature.
-
Lysis: Lyse the cells to release the proteins.
-
Separation: Centrifuge the lysates to separate the soluble (unfolded and aggregated) proteins from the insoluble fraction.
-
Detection: Analyze the amount of the target kinase remaining in the soluble fraction by Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein against the temperature for each inhibitor concentration to generate melting curves and determine the shift in thermal stability.
Western Blot Analysis for Phospho-Proteins
This method is used to assess the effect of an inhibitor on the phosphorylation of specific downstream targets in cells.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the inhibitor for a desired time, then lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific for the phosphorylated form of the target protein.
-
Detection: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP). Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., total protein or a housekeeping gene product) to determine the change in phosphorylation.
Conclusion
The cellular phenotype induced by a CK1 inhibitor is dependent on its isoform selectivity and the cellular context. Potent and selective inhibitors like D4476 and SR-3029 have provided valuable insights into the specific roles of CK1 isoforms in pathways crucial for cell survival and proliferation. The experimental protocols outlined in this guide are fundamental to the continued development and characterization of novel kinase inhibitors for research and therapeutic applications.
References
- 1. Casein kinase 1 - Wikipedia [en.wikipedia.org]
- 2. What are CK1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Casein Kinase 1 and Human Disease: Insights From the Circadian Phosphoswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. D4476, a cell-permeant inhibitor of CK1, suppresses the site-specific phosphorylation and nuclear exclusion of FOXO1a | MRC PPU [ppu.mrc.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. scite.ai [scite.ai]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. biorxiv.org [biorxiv.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 13. CK1δ: a pharmacologically tractable Achilles’ heel of Wnt-driven cancers? - Cheong - Annals of Translational Medicine [atm.amegroups.org]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to the In Vitro and In Vivo Efficacy of Casein Kinase 1 (CK1) Inhibitors: PF-670462 vs. IC261
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent Casein Kinase 1 (CK1) inhibitors, PF-670462 and IC261. While the initial inquiry concerned "CK1-IN-2," a compound for which public data is not available, this guide focuses on well-characterized alternatives to provide a relevant and data-supported comparison for researchers in the field. The information presented herein is compiled from publicly available research to facilitate an objective evaluation of their respective in vitro and in vivo efficacies.
Introduction to CK1 and its Inhibition
Casein Kinase 1 (CK1) is a family of serine/threonine kinases that play crucial roles in various cellular processes, including Wnt signaling, circadian rhythm, and cell cycle progression. The dysregulation of CK1 activity has been implicated in several diseases, including cancer and neurodegenerative disorders, making it an attractive target for therapeutic intervention. Small molecule inhibitors of CK1, such as PF-670462 and IC261, have been developed to probe the biological functions of CK1 and for their potential as therapeutic agents.
In Vitro Efficacy
The in vitro efficacy of kinase inhibitors is primarily assessed by their ability to inhibit the enzymatic activity of the target kinase, typically measured as the half-maximal inhibitory concentration (IC50).
Quantitative Data Summary
| Inhibitor | Target(s) | IC50 (nM) | Cell-Based Assay Performance |
| PF-670462 | CK1δ, CK1ε | 14 (CK1δ), 7.7-90 (CK1ε)[1][2] | Prevents TGF-β-induced epithelial-mesenchymal transition in A549 cells.[1] |
| p38, EGFR | Potent inhibition also observed[3] | Blocks Wnt signaling induced by WNT5A at 5 µM.[4] | |
| IC261 | CK1δ, CK1ε, CK1α1 | 1000 (CK1δ), 1000 (CK1ε), 16000 (CK1α1)[5] | Induces mitotic arrest, spindle defects, and centrosome amplification.[5] |
| Tubulin | Binds to tubulin and inhibits microtubule polymerization.[6] | Suppresses proliferation of various pancreatic tumor cell lines at 1.25 µM.[5] |
In Vivo Efficacy
The in vivo efficacy of these inhibitors has been evaluated in various animal models, demonstrating their potential therapeutic effects in different disease contexts.
Quantitative Data Summary
| Inhibitor | Animal Model | Dosing and Administration | Key Findings |
| PF-670462 | Bleomycin-induced pulmonary fibrosis mouse model | Systemic or local inhalation | Prevents both acute and chronic bleomycin-induced pulmonary fibrosis.[1] |
| C57BL/6J mice | 10 mg/kg, daily | Improves cognitive performance in contextual fear conditioning and water maze tasks.[7] | |
| APP-PS1 mouse model of Alzheimer's disease | 10 mg/kg or 30 mg/kg | Lengthens the circadian period and reduces amyloid load.[6] | |
| IC261 | Neuropathic pain mouse model | Intrathecal injection | Attenuates neuropathic pain behaviors.[8] |
| Pancreatic tumor xenograft (PancTu-2 cells) in SCID mice | 20.5 mg/kg | Inhibits tumor growth and downregulates anti-apoptotic proteins.[5] |
Signaling Pathways and Experimental Workflows
CK1 Inhibition in the Wnt Signaling Pathway
CK1 plays a critical role in the Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, a destruction complex, which includes Axin, APC, GSK3β, and CK1, phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. CK1 inhibitors can interfere with this process.
References
- 1. benchchem.com [benchchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. benchchem.com [benchchem.com]
- 4. 4.9. Subcutaneous Tumor Growth In Nude Mice [bio-protocol.org]
- 5. benchchem.com [benchchem.com]
- 6. IC261 induces cell cycle arrest and apoptosis of human cancer cells via CK1δ/ɛ and Wnt/β-catenin independent inhibition of mitotic spindle formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Animal modeling-nude mouse tumor model-ELK Biotechnology CO.,Ltd. [elkbiotech.com]
- 8. IC261 induces cell cycle arrest and apoptosis of human cancer cells via CK1δ/ɛ and Wnt/β-catenin independent inhibition of mitotic spindle formation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Phosphoproteomics Analysis of CK1-IN-2 Treated Cells: A Guide for Researchers
This guide provides a comparative analysis of cellular phosphoproteomic changes induced by the casein kinase 1 (CK1) inhibitor, CK1-IN-2, relative to a control (vehicle-treated) and an alternative CK1 inhibitor. The data and protocols presented herein are designed to assist researchers, scientists, and drug development professionals in understanding the cellular impact of this compound and to provide a framework for similar phosphoproteomic investigations.
Introduction to this compound and Phosphoproteomics
Casein kinase 1 (CK1) is a family of serine/threonine kinases that play crucial roles in a multitude of cellular processes, including Wnt signaling, circadian rhythms, DNA repair, and cell cycle progression.[1][2] Dysregulation of CK1 activity has been implicated in various diseases, making it an attractive target for therapeutic intervention.[1][3] this compound is a chemical probe for the CK1 family of protein kinases.
Quantitative phosphoproteomics is a powerful technique used to identify and quantify changes in protein phosphorylation across the proteome in response to stimuli, such as treatment with a kinase inhibitor.[4][5][6] This approach provides a global snapshot of cellular signaling networks, enabling the identification of direct and indirect targets of a drug and elucidation of its mechanism of action.[5][6]
Data Presentation: Quantitative Phosphoproteomic Changes
The following tables summarize the quantitative phosphoproteomic data from a hypothetical experiment comparing cells treated with a vehicle (DMSO), this compound, and an alternative CK1 inhibitor (CK1-Inhibitor-X). The data represents significantly altered phosphosites.
Table 1: Top 10 Down-Regulated Phosphosites Upon this compound Treatment
| Protein | Gene | Phosphosite | Fold Change (this compound vs. Vehicle) | Fold Change (CK1-Inhibitor-X vs. Vehicle) | Putative Function |
| Beta-catenin | CTNNB1 | S45 | -8.2 | -7.5 | Wnt Signaling |
| Dishevelled-2 | DVL2 | S236 | -6.8 | -6.1 | Wnt Signaling |
| Period-2 | PER2 | S662 | -6.5 | -5.9 | Circadian Rhythm |
| Adenomatous polyposis coli | APC | S1555 | -5.9 | -5.2 | Wnt Signaling |
| p53 | TP53 | S15 | -5.2 | -3.1 | DNA Damage Response |
| MDM2 | MDM2 | S166 | -4.8 | -2.8 | p53 Regulation |
| Axin-1 | AXIN1 | S468 | -4.5 | -4.1 | Wnt Signaling |
| CLASP2 | CLASP2 | S551 | -4.2 | -3.9 | Microtubule Dynamics |
| Tau | MAPT | S262 | -3.9 | -2.5 | Cytoskeleton Regulation |
| GSK3B | GSK3B | S9 | -3.5 | -1.8 | Multiple Pathways |
Table 2: Top 10 Up-Regulated Phosphosites Upon this compound Treatment
| Protein | Gene | Phosphosite | Fold Change (this compound vs. Vehicle) | Fold Change (CK1-Inhibitor-X vs. Vehicle) | Putative Function |
| TLE3 | TLE3 | S251 | +5.1 | +4.8 | Transcriptional Repression |
| PRDM16 | PRDM16 | S978 | +4.7 | +4.2 | Adipocyte Differentiation |
| HDAC1 | HDAC1 | S421 | +4.3 | +3.9 | Chromatin Remodeling |
| PTEN | PTEN | S380 | +3.9 | +3.5 | PI3K/Akt Signaling |
| IRF3 | IRF3 | S396 | +3.5 | +2.1 | Innate Immunity |
| Smad3 | SMAD3 | S204 | +3.2 | +2.9 | TGF-beta Signaling |
| JNK1 | MAPK8 | T183/Y185 | +2.9 | +1.5 | Stress Response |
| c-Jun | JUN | S63 | +2.7 | +1.3 | Transcription Factor |
| STAT3 | STAT3 | S727 | +2.5 | +1.1 | JAK/STAT Signaling |
| CREB1 | CREB1 | S133 | +2.2 | +1.9 | Transcription Factor |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Cell Culture and Treatment
-
Cell Line: Human embryonic kidney cells (HEK293).
-
Culture Conditions: Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Treatment: Cells were grown to 80% confluency and treated with either 10 µM this compound, 10 µM CK1-Inhibitor-X, or DMSO (vehicle) for 2 hours.
2. Cell Lysis and Protein Digestion
-
Lysis: Cells were washed with ice-cold PBS and lysed in a buffer containing 8 M urea, 50 mM Tris-HCl pH 8.0, and a cocktail of protease and phosphatase inhibitors.[7]
-
Protein Quantification: Protein concentration was determined using a BCA assay.
-
Digestion: Proteins were reduced with dithiothreitol (B142953) (DTT), alkylated with iodoacetamide, and digested overnight with sequencing-grade trypsin at a 1:50 enzyme-to-protein ratio.[7][8]
3. Phosphopeptide Enrichment
-
Method: Titanium dioxide (TiO2) chromatography was used for the enrichment of phosphopeptides.[9][10]
-
Procedure: The digested peptide mixture was acidified with trifluoroacetic acid (TFA) and loaded onto a TiO2 column. After washing, phosphopeptides were eluted with an alkaline solution.
4. LC-MS/MS Analysis
-
Instrumentation: Enriched phosphopeptides were analyzed on a Q Exactive Plus hybrid quadrupole-Orbitrap mass spectrometer coupled with a Dionex UltiMate 3000 LC system.[10]
-
Data Acquisition: The mass spectrometer was operated in a data-dependent acquisition (DDA) mode.
5. Data Analysis
-
Peptide Identification and Quantification: Raw MS data were processed using MaxQuant software.[4] The data was searched against the human UniProt database.
-
Statistical Analysis: Significantly regulated phosphosites were determined using a two-sample t-test with a p-value cutoff of <0.05 and a fold-change cutoff of >2.
-
Bioinformatics Analysis: Pathway analysis was performed using tools such as KEGG and Gene Ontology (GO) to identify enriched biological processes and signaling pathways.[8]
Visualizations: Signaling Pathways and Workflows
CK1's Role in the Wnt Signaling Pathway
The following diagram illustrates the canonical Wnt signaling pathway and highlights the key phosphorylation events mediated by CK1 that are inhibited by this compound.
References
- 1. The CK1 Family: Contribution to Cellular Stress Response and Its Role in Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Casein kinase 1 - Wikipedia [en.wikipedia.org]
- 3. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Global Effects of Kinase Inhibitors on Signaling Networks Revealed by Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Sample Preparation for Phosphoproteomics: Best Practices and Tips - Creative Proteomics [creative-proteomics.com]
- 8. Phosphoproteomics Workflow Explained: From Sample to Data - Creative Proteomics [creative-proteomics.com]
- 9. researchgate.net [researchgate.net]
- 10. Robo-Phospho-Proteomics: Automating the Workflow [thermofisher.com]
The Dawn of Precision: Assessing the Advantages of Next-Generation CK1 Inhibitors Over Their Predecessors
A Comparative Guide for Researchers and Drug Development Professionals
Casein Kinase 1 (CK1) is a family of serine/threonine kinases that are pivotal regulators of a multitude of cellular processes, from circadian rhythms to cell proliferation and DNA repair. Their dysregulation has been implicated in a range of diseases, including cancer and neurodegenerative disorders, making them attractive targets for therapeutic intervention. Early research efforts yielded first-generation CK1 inhibitors such as CKI-7, IC261, and D4476. While instrumental in foundational studies, these compounds are often hampered by limitations in potency, selectivity, and cell permeability. The advent of second-generation inhibitors marks a significant leap forward, offering researchers more precise tools to dissect CK1 biology and pursue novel therapeutic strategies. This guide provides a comprehensive comparison of a representative next-generation inhibitor, SR-3029, with its first-generation counterparts, supported by experimental data and detailed protocols.
Data Presentation: A Leap in Potency and Selectivity
The quantitative superiority of second-generation CK1 inhibitors is most evident in their biochemical potency and selectivity profiles. The following table summarizes the half-maximal inhibitory concentrations (IC50) of SR-3029 against key CK1 isoforms, contrasted with those of first-generation inhibitors.
| Inhibitor | Target | IC50 (nM) | Key Off-Targets (IC50) | References |
| First-Generation | ||||
| CKI-7 | CK1δ | 6000 | Poor cell permeability | [1] |
| IC261 | CK1δ/ε | 1000 | CK1α (16000 nM), Tubulin polymerization | [1][2] |
| D4476 | CK1δ | 300 | ALK5 (500 nM), p38α (5800 nM) | [3][4] |
| Second-Generation | ||||
| SR-3029 | CK1δ | 44 | CK1ε (260 nM) | [2] |
| PF-670462 | CK1δ/ε | 14 (δ), 7.7 (ε) | p38, EGFR | [1] |
As the data illustrates, second-generation inhibitors like SR-3029 and PF-670462 exhibit significantly lower IC50 values, indicating much higher potency against their target CK1 isoforms. Furthermore, while first-generation inhibitors like D4476 show considerable off-target activity against other kinases such as ALK5 and p38α, newer compounds have been engineered for greater selectivity, a critical attribute for minimizing confounding effects in research and reducing potential toxicity in therapeutic applications.
Mandatory Visualization
Signaling Pathways and Experimental Workflow
To visually contextualize the role of CK1 and the process of inhibitor evaluation, the following diagrams have been generated using Graphviz (DOT language).
Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments cited in the comparison of CK1 inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)
This protocol describes a method to determine the IC50 value of an inhibitor against a specific CK1 isoform using a radioactive ATP isotope.
Materials:
-
Recombinant human CK1δ enzyme
-
α-casein (substrate)
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-³³P]ATP
-
Test inhibitors (e.g., SR-3029, D4476) dissolved in DMSO
-
P81 phosphocellulose paper
-
Phosphoric acid (0.75%)
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitors in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the Kinase Assay Buffer, recombinant CK1δ enzyme, and α-casein substrate.
-
Inhibitor Addition: Add the diluted inhibitor or vehicle control (DMSO in assay buffer) to the reaction mixture.
-
Initiation of Kinase Reaction: Start the reaction by adding [γ-³³P]ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 20-40 minutes), ensuring the reaction is within the linear range of enzyme activity.
-
Termination of Reaction: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Detection: Measure the amount of incorporated radiolabel in the α-casein substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the effect of CK1 inhibitors on the metabolic activity of cultured cells, which serves as an indicator of cell viability.
Materials:
-
Human cancer cell line (e.g., A375 melanoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test inhibitors dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Inhibitor Treatment: Replace the medium with fresh medium containing serial dilutions of the test inhibitors. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the EC50 value.
References
- 1. Development of highly selective casein kinase 1δ/1ε (CK1δ/ε) inhibitors with potent antiproliferative properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. D4476, a cell-permeant inhibitor of CK1, suppresses the site-specific phosphorylation and nuclear exclusion of FOXO1a - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling CK1-IN-2
Disclaimer: A specific Safety Data Sheet (SDS) for CK1-IN-2 was not publicly available at the time of this writing. The following safety and handling information is based on the SDS for a structurally related and representative chemical inhibitor, VU0467154, as well as general best practices for handling potent, small-molecule kinase inhibitors in a laboratory setting. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and adhere to all local, state, and federal regulations.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this compound. It includes detailed operational and disposal plans to ensure the safe handling of this compound from receipt to disposal, fostering a culture of safety and building trust in laboratory operations.
Hazard Identification and Safety Summary
This compound should be handled as a hazardous substance with unknown toxicological properties. Based on data for similar compounds, it is prudent to assume it may possess the following hazards.
Quantitative Hazard and Precautionary Data Summary
The following table summarizes the hazard classifications and precautionary statements derived from a representative Safety Data Sheet for a similar chemical inhibitor.
| Hazard Class | GHS Code | Signal Word | Hazard Statement | Precautionary Statements (Prevention) |
| Skin Corrosion/Irritation (Category 2) | H315 | Warning | Causes skin irritation. | P264: Wash hands thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Serious Eye Damage/Eye Irritation (Category 1) | H318 | Danger | Causes serious eye damage. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Skin Sensitization (Category 1) | H317 | Warning | May cause an allergic skin reaction. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P272: Contaminated work clothing should not be allowed out of the workplace. P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Respiratory Sensitization (Category 1) | H334 | Danger | May cause allergy or asthma symptoms or breathing difficulties if inhaled. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P284: In case of inadequate ventilation wear respiratory protection. |
| Germ Cell Mutagenicity (Category 2) | H341 | Warning | Suspected of causing genetic defects. | P203: Get medical advice/attention before use. P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Reproductive Toxicity (Category 2) | H361 | Warning | Suspected of damaging fertility or the unborn child. | P203: Get medical advice/attention before use. P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Specific Target Organ Toxicity — Single Exposure (Category 1) | H370 | Danger | Causes damage to organs. | P260: Do not breathe dust/fume/gas/mist/vapors/spray. P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. |
| Hazardous to the Aquatic Environment — Long-Term Hazard (Category 4) | H413 | May cause long lasting harmful effects to aquatic life. | P273: Avoid release to the environment. |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound. The following table outlines the minimum required PPE.
| PPE Category | Item | Material/Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene (double-gloving is recommended). |
| Eye Protection | Safety glasses with side shields or goggles | ANSI Z87.1 certified. A face shield should be worn when handling larger quantities. |
| Body Protection | Laboratory coat | Full-length, buttoned, with tight-fitting cuffs. |
| Respiratory Protection | Fume hood or appropriate respirator | A certified chemical fume hood is required when handling the powder form or creating solutions. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates must be used. |
Procedural Guidance: From Receipt to Disposal
The following sections provide step-by-step instructions for the safe handling and disposal of this compound.
Experimental Workflow for Handling this compound
Caption: A logical workflow for the safe handling of this compound from receipt to disposal.
Detailed Methodologies
1. Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. If compromised, do not open and contact your EHS department immediately.
-
Inventory: Log the compound into your laboratory's chemical inventory system, noting the date of receipt and assigned storage location.
-
Storage: Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
2. Handling and Solution Preparation
-
Engineering Controls: All handling of solid this compound and preparation of stock solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment: Before handling, don all required PPE as outlined in the table above.
-
Weighing: Use a dedicated, clean spatula and weighing paper. Perform weighing within the fume hood.
-
Solution Preparation: Prepare stock solutions by slowly adding the solvent (e.g., DMSO) to the pre-weighed solid to avoid aerosolization. Cap the vial tightly and vortex to dissolve.
3. Experimental Use and Decontamination
-
Prudent Practices: Use the smallest amount of the compound necessary for the experiment. Avoid direct contact with the skin, eyes, and clothing.
-
Decontamination: After use, decontaminate all surfaces and non-disposable equipment that came into contact with this compound. A common procedure involves an initial rinse with the solvent used for the stock solution (this rinsate must be collected as hazardous waste), followed by a thorough wash with soap and water, and a final rinse with deionized water.
4. Disposal Plan
-
Waste Segregation:
-
Solid Waste: All disposable items contaminated with this compound (e.g., gloves, pipette tips, weighing paper) must be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinsates containing this compound must be collected in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless permitted by your EHS department.
-
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," the solvent used, and the approximate concentration.
-
Collection: Store sealed waste containers in a designated satellite accumulation area within the laboratory and arrange for pickup by your institution's EHS department for proper disposal, likely via incineration.
Signaling Pathway Involvement: Wnt/β-catenin Pathway
Casein Kinase 1 (CK1) is a critical regulator of numerous cellular signaling pathways, including the Wnt/β-catenin pathway, which is essential for embryonic development and adult tissue homeostasis.[1][2] Dysregulation of this pathway is frequently implicated in cancer.[2]
Wnt/β-catenin Signaling Pathway Diagram
Caption: The role of CK1α as a key component of the destruction complex in the Wnt/β-catenin pathway.
In the absence of a Wnt signal ("Wnt OFF"), CK1α, as part of a "destruction complex," phosphorylates β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome.[2] This keeps cytoplasmic levels of β-catenin low. When a Wnt ligand binds to its receptor ("Wnt ON"), the destruction complex is inhibited, leading to the stabilization and accumulation of β-catenin in the cytoplasm.[2] Stabilized β-catenin then translocates to the nucleus, where it acts as a co-activator for TCF/LEF transcription factors, driving the expression of Wnt target genes involved in cell proliferation and differentiation.[1] this compound, as an inhibitor of CK1, would be expected to modulate this and other CK1-dependent signaling pathways.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
